Trisphenol
Description
The exact mass of the compound 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-14-6-17(4)23(26)19(8-14)12-21-10-16(3)11-22(25(21)28)13-20-9-15(2)7-18(5)24(20)27/h6-11,26-28H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKXQQSFNFJFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)C)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338138 | |
| Record name | 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35924-04-0 | |
| Record name | 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis[(2-hydroxy-3,5-dimethylpheny)methyl]-4-methyl-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Trisphenol Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Trisphenol compounds. These molecules, characterized by a central carbon atom bonded to three hydroxyphenyl groups, are of significant interest due to their applications in polymer chemistry and their interactions with biological systems. This document summarizes key quantitative data, details experimental protocols, and visualizes complex molecular pathways to serve as a vital resource for professionals in research and development.
Core Chemical and Physical Properties
This compound compounds are a class of organic molecules that share a common structural motif: a central scaffold to which three hydroxyphenyl moieties are attached. Their physical and chemical properties are influenced by the nature of this central scaffold and any additional substituents on the aromatic rings. The data for two common this compound compounds, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) and Tris(4-hydroxyphenyl)methane, are summarized below.
| Property | 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Tris(4-hydroxyphenyl)methane |
| CAS Number | 27955-94-8 | 603-44-1 |
| Molecular Formula | C₂₀H₁₈O₃ | C₁₉H₁₆O₃ |
| Molecular Weight | 306.36 g/mol | 292.33 g/mol |
| Appearance | White to tan odorless powder | Light yellow to orange powder/crystal |
| Melting Point | 246-248 °C[1][2] | 247 °C |
| Boiling Point | Not available | 503.8 ± 45.0 °C (Predicted) |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | 1.282 ± 0.06 g/cm³ (Predicted) |
| Solubility | Insoluble in water; Soluble in methanol.[3] | Practically insoluble in water (0.028 g/L at 25 °C); Soluble in methanol, alcohol, and ether.[4][5] |
| IUPAC Name | 4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol | 4,4',4''-Methylidynethis compound |
Synthesis of this compound Compounds
The synthesis of this compound compounds typically involves the acid-catalyzed condensation of a phenol with a suitable ketone or aldehyde. A general workflow for the synthesis and purification of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is outlined below.
Caption: General Workflow for THPE Synthesis and Purification
Experimental Protocol: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
This protocol is adapted from established synthesis methodologies.
Materials:
-
Phenol
-
p-Hydroxyacetophenone
-
Zinc Chloride (or another suitable acid catalyst)
-
Concentrated Hydrochloric Acid
-
Dichloroethane
-
Methanol
-
Activated Carbon
-
Sodium Borohydride
-
Sodium Sulfite
Procedure:
-
Reaction Setup: In a suitable reactor, combine 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.
-
Addition of Ketone: Slowly add 6.5 moles of p-hydroxyacetophenone to the reactor over a period of 40 minutes.
-
Reaction: Heat the mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add 100 mL of concentrated hydrochloric acid and continue stirring for 8 hours.[2]
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly to precipitate the product. Filter the mixture and dry the filter cake under vacuum at 55°C for 6 hours to obtain crude THPE.[2]
-
Purification:
-
Dissolve 1000 g of the crude product in 2000 mL of methanol by heating.
-
Cool the solution and slowly add 1600 mL of water while stirring. Continue to stir at room temperature for 50 minutes to precipitate a light yellow product. Filter and dry the solid.
-
Dissolve the dried product in 1200 mL of methanol, heat to complete dissolution, and add activated carbon for decolorization.
-
Filter the hot solution and evaporate the solvent to obtain a solid.
-
For further purification, dissolve the solid in 1000 mL of methanol and slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite to precipitate the purified product.
-
Filter the solid and dry under vacuum at 25°C for 10 hours to yield the final pure product.[2]
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound compounds. Below is a summary of available NMR data for 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | Data available through SpectraBase and AIST Spectral DB.[6] | |
| ¹³C NMR | Data available through SpectraBase.[6] |
Note: Detailed peak assignments were not available in the consulted literature. Researchers should refer to spectral databases for complete datasets.
Reactivity and Biological Activity
The phenolic hydroxyl groups are the primary sites of reactivity in this compound compounds, allowing for reactions such as etherification and esterification. This functionality makes them useful as cross-linking or branching agents in the synthesis of polymers like polycarbonates and epoxies.
Endocrine Disrupting Activity
A significant area of research for this compound compounds is their biological activity, particularly their potential to act as endocrine-disrupting chemicals (EDCs). Similar to the well-studied Bisphenol A (BPA), some this compound compounds have been shown to interact with nuclear hormone receptors, notably the estrogen receptor (ER).
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) has been identified as an antiestrogenic compound. It can antagonize the effects of endogenous estrogens, such as 17β-estradiol (E2), by binding to estrogen receptors. This interaction can disrupt normal endocrine signaling and has been shown in animal studies to retard uterine development. In-silico molecular docking studies suggest that THPE can fit into the antagonist pocket of the human estrogen receptor α (ERα).
The disruption of ER signaling by this compound compounds can lead to the downregulation of estrogen-responsive genes. This interference with normal hormonal pathways is a key concern regarding the potential health effects of these compounds.
Estrogen Receptor Signaling Pathway
The classical (genomic) signaling pathway of the estrogen receptor is initiated by the binding of a ligand, which can be an endogenous estrogen or an endocrine disruptor like a this compound compound. This binding event triggers a cascade of molecular events that ultimately alter gene expression.
Caption: Classical Estrogen Receptor α (ERα) Signaling Pathway
Pathway Description:
-
Ligand Binding: Estrogen (E2) or a this compound compound enters the cell and binds to the inactive estrogen receptor α (ERα) in the cytoplasm.
-
Dimerization and Translocation: Upon ligand binding, ERα undergoes a conformational change, dimerizes, and translocates into the nucleus.
-
DNA Binding: The ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[5]
-
Recruitment of Co-regulators: The DNA-bound ERα dimer recruits co-regulator proteins (co-activators or co-repressors).
-
Modulation of Transcription: The complex of ERα, DNA, and co-regulators then recruits the general transcriptional machinery, leading to an increase or decrease in the transcription of target genes.[4]
-
Biological Response: The resulting changes in protein levels lead to a physiological response. In the case of antagonistic this compound compounds, this can lead to the suppression of normal estrogenic responses.
Conclusion
This compound compounds are a versatile class of molecules with important applications in materials science and significant interactions with biological systems. Their synthesis is well-established, and their chemical properties make them suitable for a range of polymerization reactions. However, their potential to act as endocrine disruptors warrants careful consideration and further investigation, particularly for those in the fields of toxicology and drug development. This guide provides a foundational understanding of these compounds, offering key data and protocols to support ongoing research efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Tris(4-hydroxy-phenyl)methane triglycidyl ether | C65H62N2O14 | CID 3652772 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Tris(4-hydroxyphenyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tris(4-hydroxyphenyl)ethane (THPE), a molecule of significant interest in polymer chemistry and as a potential endocrine-disrupting compound. This document details established experimental protocols, presents key analytical data in a structured format, and visualizes essential workflows and biological interactions.
Synthesis of Tris(4-hydroxyphenyl)ethane
Tris(4-hydroxyphenyl)ethane can be synthesized through several methods, primarily involving the acid-catalyzed condensation of a phenol with a ketone or diketone.[1] Two of the most common and well-documented methods are presented below.
Synthesis from 4-Hydroxyacetophenone and Phenol
This method is a primary and historically significant route to THPE, analogous to the synthesis of bisphenol A.[1][2] The reaction involves the condensation of 4-hydroxyacetophenone with an excess of phenol in the presence of an acid catalyst.
-
Reaction Setup: In a suitable reactor, combine phenol (54.0 mol) and zinc chloride (100 g). Stir the mixture until it is well-mixed.[3]
-
Addition of Reactant: Slowly add p-hydroxyacetophenone (6.5 mol) to the reactor over a period of 40 minutes.[3]
-
Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add concentrated hydrochloric acid (100 mL) and continue stirring the reaction for 8 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly.[3]
-
Isolation of Crude Product: Filter the mixture to collect the solid product. Dry the filter cake under vacuum at 55°C for 6 hours to obtain the crude Tris(4-hydroxyphenyl)ethane.[3]
A variation of this method utilizes acetic acid as a catalyst at temperatures between 65°C and 75°C under a nitrogen atmosphere to facilitate the removal of water, a byproduct of the condensation.[2][4] Another approach employs a combination of a sulfonic acid catalyst and a mercaptan co-catalyst, with reaction temperatures ranging from 40°C to 80°C.[1][5]
Synthesis from 2,4-Pentanedione and Phenol
An economically advantageous alternative to using 4-hydroxyacetophenone is the reaction of phenol with 2,4-pentanedione (acetylacetone).[1] This method also proceeds under acidic conditions.
-
Reaction Setup: Charge a 1 L 4-necked round bottom flask equipped with an overhead stirrer and a nitrogen inlet with phenol (306 g), 2,4-pentanedione (25 g), and 3-mercaptopropionic acid (4.96 g).[6]
-
Catalyst Addition: Add methanesulfonic acid (16.5 g) dropwise to the reaction mixture, maintaining the temperature below 35°C.[6]
-
Reaction Conditions: After the complete addition of the acid, raise the temperature to 55°C and continue the reaction.[6]
-
Work-up and Isolation: Upon completion, the crude product can be isolated. One method involves adding methylene chloride, followed by filtration and washing with methylene chloride, water, and a methanol-water solution. The purified product is then dried under vacuum.[7]
The use of sulfuric acid in conjunction with a mercapto sulfonic acid promoter, such as 3-mercaptopropanesulfonic acid, has been shown to be particularly effective, leading to high yields of THPE in relatively short reaction times.[1][7]
Synthesis Workflow:
Caption: General workflow for the synthesis and purification of Tris(4-hydroxyphenyl)ethane.
Purification of Tris(4-hydroxyphenyl)ethane
Achieving high purity of THPE is essential for its various applications.[1] The crude product from the synthesis typically contains unreacted starting materials and side products. A common and effective purification method involves recrystallization.
Experimental Protocol for Purification:
-
Washing: Wash the crude THPE admixture with a saturated solution of THPE in a water and methanol mixture (typically 60-75% water and 25-40% methanol by weight). This step significantly reduces the loss of THPE while removing impurities like residual phenol.[8][9][10][11]
-
Dissolution: Dissolve the washed crude product in methanol by heating.[2][3]
-
Decolorization: Add activated carbon to the methanolic solution to decolorize it, then filter to remove the carbon.[2][3]
-
Recrystallization: To the filtrate, slowly add water to precipitate the purified THPE. The addition of reducing agents like sodium borohydride and/or sodium sulfite during this step can help to prevent the formation of colored impurities.[2][3][9]
-
Isolation: Filter the precipitated solid and dry it under vacuum to obtain the purified Tris(4-hydroxyphenyl)ethane.[2][3]
This process can yield THPE with a purity of 99.5% as determined by HPLC analysis.[2][3]
Characterization of Tris(4-hydroxyphenyl)ethane
A comprehensive characterization of THPE is crucial to confirm its identity, purity, and properties. The following are key analytical techniques used for this purpose.
Physical Properties
| Property | Value |
| Appearance | White to almost white crystalline powder |
| Melting Point | 246–248 °C |
| Molecular Formula | C₂₀H₁₈O₃[12] |
| Molecular Weight | 306.36 g/mol [12] |
Spectroscopic Analysis
-
¹H NMR: The ¹H NMR spectrum of THPE provides information about the different types of protons present in the molecule.
-
Sample Preparation: Dissolve the THPE sample in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Expected Signals: The spectrum will show characteristic signals for the aromatic protons of the hydroxyphenyl groups and the methyl protons of the ethane core.
-
-
¹³C NMR: The ¹³C NMR spectrum is used to determine the number of non-equivalent carbon atoms in the molecule.
-
Expected Signals: Signals corresponding to the quaternary carbon, the methyl carbon, and the aromatic carbons (both substituted and unsubstituted) are expected.
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of THPE.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Molecular Ion Peak: A peak at m/z 306 corresponding to the molecular ion [M]⁺ is expected.[13]
-
Fragmentation Pattern: Common fragments observed include those resulting from the loss of a methyl group (m/z 291) and further fragmentation of the triphenylmethyl cation.[13]
Chromatographic Analysis
HPLC is a standard method for determining the purity of THPE.[2][3]
-
Column: A reverse-phase column, such as a Zorbax XDB C8, is commonly used.[4][5]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[4][5]
-
Detection: UV detection is suitable for analyzing THPE.
-
Analysis: The retention time and peak area are used to identify and quantify THPE and any impurities. A purity of >99.5% is achievable with proper purification.[2][3]
Thermal Analysis
Due to its application in high-performance polymers, understanding the thermal stability of THPE is important.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature of THPE.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, such as glass transition temperature, if applicable.
Biological Activity and Signaling Pathway
Tris(4-hydroxyphenyl)ethane has been identified as an endocrine-disrupting chemical with antiestrogenic activity. It acts as an antagonist of estrogen receptors (ERs), particularly ERα.
Estrogen Receptor Alpha (ERα) Signaling Pathway and THPE Interference:
Caption: THPE antagonizes the estrogen receptor alpha (ERα) signaling pathway.
In the canonical estrogen signaling pathway, estrogen (E2) binds to the inactive ERα complex in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation to the nucleus.[5][8] The active ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription.[5][8] This process ultimately leads to various physiological responses, including cell proliferation.[8]
THPE, acting as an antagonist, binds to ERα but fails to induce the conformational changes necessary for full receptor activation. This competitive binding prevents estrogen from activating the receptor, thereby inhibiting the downstream signaling cascade and blocking the transcription of estrogen-responsive genes. This antiestrogenic activity makes THPE a compound of interest in studies of endocrine disruption and its potential effects on hormone-dependent processes.
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and characterization of Tris(4-hydroxyphenyl)ethane. The presented protocols and data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The elucidation of its synthesis and analytical characterization, coupled with an understanding of its biological activity, is essential for its safe and effective application and for further investigation into its properties and potential impacts.
References
- 1. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) [benchchem.com]
- 2. 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis - chemicalbook [chemicalbook.com]
- 3. Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. echemi.com [echemi.com]
- 7. US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 8. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4992598A - Purification of 1, 1, 1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 11. EP0441648A1 - Purification of 1,1,1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
- 13. 1,1,1-Tris(4-hydroxyphenyl)ethane | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trisphenol Compounds
A Note on Nomenclature: The term "Trisphenol A" is not a standard chemical designation. Research indicates that this name may refer to one of two distinct compounds: This compound or This compound PA . This guide provides a detailed overview of the available technical information for both substances. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide synthesizes information from chemical databases and patent literature.
This compound
This compound is a phenolic compound that is structurally related to Bisphenol A (BPA), containing three hydroxyphenyl moieties.
IUPAC Name and Chemical Structure
-
IUPAC Name: 2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol[1]
-
Synonyms: 4,4'-((4-hydroxy-1,3-phenylene)bis(propane-2,2-diyl))diphenol, 2,4-Bis(p-hydroxy-alpha,alpha-dimethylbenzyl)phenol[1]
Chemical Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C24H26O3 | [2] |
| Molecular Weight | 362.46 g/mol | [2] |
| CAS Number | 2300-15-4 | [1] |
| Appearance | Solid (predicted) | |
| Stereochemistry | Achiral | [2] |
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis of this compound are limited. However, the general synthesis of this compound compounds often involves the acid-catalyzed condensation reaction of a phenol with a ketone or a di-functionalized phenol.[3][4]
General Synthesis Approach for this compound Derivatives:
A general method for producing this compound compounds involves reacting a carbonyl compound with a molar excess of a phenol in the presence of an acid catalyst.[3]
-
Reactants: A suitable carbonyl compound and a phenol.
-
Molar Ratio: The phenol is typically used in a molar excess, ranging from 3 to 20 times that of the carbonyl compound.[3]
-
Catalyst: An acid catalyst is employed to facilitate the condensation reaction.
Biological Activity and Signaling Pathways
This compound PA
This compound PA is another compound that may be referred to as "this compound A". It possesses a more complex structure than the previously described this compound.
IUPAC Name and Chemical Structure
-
IUPAC Name: 4,4'-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl)diphenol
-
Synonyms: α,α,α'-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene, TPPA
Chemical Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound PA.
| Property | Value | Source |
| Molecular Formula | C29H28O3 | |
| Molar Mass | 424.53 g/mol | |
| Density | 1.186±0.06 g/cm³ (Predicted) | |
| Melting Point | 225°C | |
| Boiling Point | 623.1±50.0 °C (Predicted) | |
| Appearance | Powder to crystal | |
| Color | White to Almost white |
Experimental Protocols
As with this compound, specific and detailed public-domain experimental protocols for the synthesis of this compound PA are scarce. Patent literature describes the synthesis of this compound compounds through the reaction of a carbonyl compound with phenols.[3]
Biological Activity and Signaling Pathways
There is a lack of specific information regarding the biological activity and effects on signaling pathways for this compound PA in the available scientific literature. As a complex phenol derivative, it may share some of the general biological properties of phenolic compounds, but specific assays are required for confirmation.[5][6][7][8][9]
Logical Relationship of "this compound A" Nomenclature
The ambiguity of the term "this compound A" can be visualized as follows:
References
- 1. This compound | C24H26O3 | CID 75304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. US8816135B2 - this compound compound - Google Patents [patents.google.com]
- 4. KR101786888B1 - Method of producing this compound derivatives - Google Patents [patents.google.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Structural Differences Between Trisphenols and Bisphenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the structural and physicochemical properties of trisphenols and bisphenols, two classes of phenolic compounds with significant industrial and biological relevance. While bisphenols, particularly Bisphenol A (BPA), are widely studied for their endocrine-disrupting activities, trisphenols represent a structurally distinct class with different functional implications. This document outlines the core structural distinctions, presents comparative physicochemical data, details relevant experimental protocols for their analysis and biological assessment, and illustrates key biological pathways and experimental workflows.
Core Structural Analysis: The Fundamental Distinction
The primary difference between bisphenols and trisphenols lies in the number of hydroxyphenyl units attached to a central carbon scaffold.
-
Bisphenols : This class of compounds is characterized by two hydroxyphenyl groups linked by a bridging atom or group.[1] The general structure can be represented as (HOC₆H₄)₂-X, where 'X' is the bridging group. The nature of this linker significantly influences the molecule's properties. In Bisphenol A (BPA), the most well-known example, the two phenol rings are linked by a central carbon atom that is also bonded to two methyl groups ((CH₃)₂C).[2][3] Other common variants include Bisphenol S (BPS), with a sulfonyl group (SO₂) bridge, and Bisphenol F (BPF), with a methylene (CH₂) bridge.[4]
-
Trisphenols : These compounds feature three hydroxyphenyl groups attached to a central carbon-based scaffold. A representative example is 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), where a central ethane group is bonded to three 4-hydroxyphenyl moieties.[5][6] Another common trisphenol is Tris(4-hydroxyphenyl)methane. This trifunctional nature imparts distinct properties, particularly in polymerization, where they act as cross-linking or branching agents.[5][7]
The key structural divergence is the tripodal versus dipodal arrangement of phenol rings, which fundamentally alters the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions, including receptor binding.
Comparative Physicochemical Properties
The addition of a third hydroxyphenyl group in trisphenols generally leads to increased molecular weight, a higher potential for hydrogen bonding, and altered lipophilicity compared to their bisphenol counterparts. These differences are summarized in the table below.
| Property | Bisphenol A (BPA) | 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Tris(4-hydroxyphenyl)methane |
| Molecular Formula | C₁₅H₁₆O₂[2][8] | C₂₀H₁₈O₃[9] | C₁₉H₁₆O₃[10] |
| Molecular Weight | 228.29 g/mol [11][12] | 306.36 g/mol [13] | 292.33 g/mol |
| Melting Point | 158-159 °C[2][12] | 246-248 °C[14] | 247 °C |
| Water Solubility | Low (~0.3 g/L)[15] | Low (25.1 mg/L at 20°C)[14] | Insoluble |
| LogP (XLogP3-AA) | 3.3[11] | 4.1[9] | 4.2[10] |
| Hydrogen Bond Donors | 2 | 3[13] | 3[10] |
| Hydrogen Bond Acceptors | 2 | 3[13] | 3[10] |
Biological Activity and Endocrine Disruption
Bisphenols like BPA are well-documented endocrine disruptors, primarily due to their structural mimicry of the natural hormone estrogen, which allows them to bind to estrogen receptors (ERα and ERβ).[2][3] This interaction can disrupt normal hormonal signaling pathways.[2][16] The estrogenic activity of trisphenols is less characterized but is an active area of research. The spatial arrangement and number of hydroxyl groups are critical for receptor affinity and subsequent biological response.
Estrogen Receptor Signaling Pathway
Estrogens exert their effects by binding to estrogen receptors (ERs), which then activate gene transcription.[17] This process can occur through several mechanisms:
-
Genomic/Classical Pathway : Estrogen binds to nuclear ERs. The activated receptor-ligand complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences called Estrogen Response Elements (EREs) on target genes, initiating transcription.[16][18]
-
Non-Genomic Pathway : Estrogen can also bind to ERs located on the cell membrane, rapidly activating intracellular signaling cascades like the MAPK and PI3K/AKT pathways.[19][20]
Endocrine disruptors like BPA can interfere with these pathways by inappropriately activating or blocking the receptor.[2]
Estrogen receptor signaling pathway and points of interference by xenoestrogens.
Experimental Protocols
Accurate comparison of trisphenols and bisphenols requires standardized analytical and biological assays.
Protocol: HPLC Analysis for Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying bisphenols and related compounds in various matrices.[21][22]
-
Objective : To determine the concentration of a bisphenol or this compound in a sample.
-
Instrumentation : HPLC system with a C18 column and UV or Fluorescence detector.[21][23]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A common mobile phase is 65:35 water/acetonitrile with 0.1% formic acid.[23]
-
Column : Cogent Bidentate C18, 2.2 µm, 2.1 x 50mm or equivalent.[23]
-
Flow Rate : 0.2 mL/minute.[23]
-
Detection : UV at 275 nm or Fluorescence (Excitation λ = 274 nm, Emission λ = 314 nm for enhanced sensitivity for BPA).[23][24]
-
Sample Preparation :
-
Prepare stock solutions (e.g., 1000 mg/L) of analytical standards (BPA, THPE, etc.) in methanol.[23]
-
Create a series of calibration standards by diluting the stock solution in the mobile phase.
-
For complex matrices like biological fluids or environmental samples, a solid-phase extraction (SPE) step is required to clean up the sample and concentrate the analytes.
-
-
Procedure :
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a fixed volume (e.g., 2.0 µL) of each calibration standard to generate a standard curve (Peak Area vs. Concentration).[23]
-
Inject the prepared unknown samples.
-
Quantify the analyte in the samples by comparing its peak area to the standard curve.
-
Protocol: Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to the natural ligand, 17β-estradiol (E2).[25]
-
Objective : To measure the IC50 (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) for a test compound.
-
Reagents :
-
Rat uterine cytosol (as a source of ERα and ERβ).[25]
-
Radiolabeled estradiol ([³H]-E2).[25]
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[25]
-
Test compounds (Bisphenols, Trisphenols) dissolved in an appropriate solvent.
-
Hydroxylapatite (HAP) slurry to separate bound from free radioligand.[25]
-
-
Procedure :
-
Prepare serial dilutions of the unlabeled test compound and a reference standard (unlabeled E2).
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.[25]
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound [³H]-E2.
-
Measure the radioactivity of the pellets using a scintillation counter.
-
Plot the percentage of total [³H]-E2 binding against the log concentration of the competitor.
-
Determine the IC50 value from the resulting competitive binding curve.[25]
-
Experimental and Logical Workflows
Visualizing the workflow for comparing these compounds can clarify the experimental logic.
Logical workflow for comparing the properties and activities of phenolic compounds.
Conclusion
The fundamental difference between trisphenols and bisphenols—the presence of three versus two hydroxyphenyl groups—has profound implications for their chemical structure, physicochemical properties, and industrial applications. While bisphenols are primarily linear, dipodal molecules used as monomers, trisphenols are tripodal, trifunctional molecules often employed as cross-linking and branching agents to create complex polymer networks. These structural variations also influence their biological activity, including their potential as endocrine disruptors. The methodologies and workflows presented in this guide provide a framework for the systematic evaluation and comparison of these important classes of chemical compounds.
References
- 1. Bisphenol - Wikipedia [en.wikipedia.org]
- 2. Bisphenol A: Chemical Properties, Uses & Safety Explained [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excelind.co.in [excelind.co.in]
- 6. 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE - Ataman Kimya [atamanchemicals.com]
- 7. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) [benchchem.com]
- 8. Bisphenol A (BPA) | Description, Biological Effects, & Environmental Effects | Britannica [britannica.com]
- 9. 1,1,1-Tris(4-hydroxyphenyl)ethane | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tris(hydroxyphenyl)methane | C19H16O3 | CID 21924595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jeeng.net [jeeng.net]
- 13. chemscene.com [chemscene.com]
- 14. 1,1,1-Tris(4-hydroxyphenyl)ethane CAS#: 27955-94-8 [m.chemicalbook.com]
- 15. Bisphenol A - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Quantification of Bisphenol A by HPLC [eag.com]
- 22. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples [mdpi.com]
- 23. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 24. researchgate.net [researchgate.net]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Solubility of Trisphenol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of Trisphenol, with a specific focus on 4,4',4''-trihydroxytriphenylmethane, a prominent compound within this class. Due to the limited availability of precise quantitative solubility data for many this compound compounds, this document synthesizes available qualitative information and outlines standardized experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering both foundational knowledge and practical methodologies for solubility assessment.
Introduction to Trisphenols
The term "this compound" can refer to a variety of chemical structures containing three phenol groups. A key example, and the focus of this guide, is 4,4',4''-trihydroxytriphenylmethane (also known as Tris(4-hydroxyphenyl)methane or Leucaurin). These compounds are of interest in various industrial and research applications, from polymer synthesis to their potential as biologically active molecules. Understanding their solubility in different organic solvents is critical for their application, formulation, and analytical characterization.
Solubility Profile of 4,4',4''-Trihydroxytriphenylmethane
Quantitative solubility data for 4,4',4''-trihydroxytriphenylmethane in a wide range of common organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its solubility in polar organic solvents and insolubility in water. The presence of three hydroxyl groups allows for hydrogen bonding with polar solvents, while the large triphenylmethane backbone contributes to its solubility in organic media.
Table 1: Qualitative Solubility of 4,4',4''-Trihydroxytriphenylmethane
| Solvent | Common Name | Qualitative Solubility |
| CH₃OH | Methanol | Soluble[1][2] |
| C₂H₅OH | Ethanol | Soluble (as "alcohol") |
| (C₂H₅)₂O | Diethyl Ether | Soluble (as "ether") |
| H₂O | Water | Insoluble[1][2][3][4] |
Note: This table is based on available qualitative data. Experimental determination is recommended for precise quantitative values.
Experimental Protocol for Solubility Determination: The Shake-Flask Method (OECD 105)
For the precise determination of solubility, standardized methods are essential. The "shake-flask" method is a widely accepted technique, particularly for substances with solubilities above 10⁻² g/L, and is described in the OECD Guideline for the Testing of Chemicals, Test No. 105.[5][6][7][8] This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the saturated solution.
Methodology:
-
Preparation of the Test Substance: Ensure the 4,4',4''-trihydroxytriphenylmethane is of a known purity.
-
Selection of Solvent: Use a high-purity grade of the desired organic solvent.
-
Saturation: Add an excess amount of the this compound compound to a suitable flask containing the solvent. The excess solid should be visible to ensure saturation.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach saturation.[5][7][8]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the mixture to facilitate separation.
-
Sampling: Carefully extract a sample from the clear, saturated supernatant.
-
Analysis: Determine the concentration of the this compound in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophoric nature of the compound.
-
Replicates: The experiment should be performed in replicate to ensure the reliability of the results.
Below is a graphical representation of the experimental workflow.
Potential Biological Activity and Signaling Pathways
Phenolic compounds, including Trisphenols, are often investigated for their potential to interact with biological systems, particularly with nuclear receptors like the estrogen receptor (ER). While direct studies on the signaling pathways of 4,4',4''-trihydroxytriphenylmethane are limited, research on the structurally similar compound Tris(4-hydroxyphenyl)ethane (THPE) has demonstrated antiestrogenic activity.[9] THPE acts as an antagonist to the estrogen receptor alpha (ERα).[9]
This suggests a potential mechanism of action for 4,4',4''-trihydroxytriphenylmethane, where it could bind to ERα, preventing the binding of the natural ligand, 17β-estradiol (E2). This antagonism would inhibit the subsequent conformational change of the receptor, its dimerization, and its translocation to the nucleus, thereby preventing the transcription of estrogen-responsive genes.
The following diagram illustrates this hypothetical antiestrogenic signaling pathway.
Disclaimer: The signaling pathway depicted is based on the activity of the related compound Tris(4-hydroxyphenyl)ethane (THPE) and represents a potential mechanism for 4,4',4''-trihydroxytriphenylmethane. Further experimental validation is required to confirm this activity.
Conclusion
While quantitative solubility data for 4,4',4''-trihydroxytriphenylmethane remains a gap in the scientific literature, qualitative evidence confirms its solubility in common polar organic solvents. For researchers and drug development professionals requiring precise solubility values, adherence to standardized protocols such as the OECD 105 shake-flask method is recommended. Furthermore, the structural similarity to other biologically active trisphenols suggests that compounds like 4,4',4''-trihydroxytriphenylmethane may warrant investigation for their potential to modulate signaling pathways such as the estrogen receptor pathway. This guide provides a foundational framework for understanding and experimentally approaching the solubility of this class of compounds.
References
- 1. 4,4',4 -Trihydroxytriphenylmethane, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]
- 2. Cas 603-44-1,4,4',4''-TRIHYDROXYTRIPHENYLMETHANE | lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. CAS # 603-44-1, 4,4',4''-Trihydroxytriphenylmethane, AV Lite BIP-PHBZ, BIP-PHBZ, BisP-PHBA, Leucoaurin, NSC 75955, Tris(4-hydroxyphenyl)methane, Tris(p-hydroxyphenyl)methane, this compound PHBA - chemBlink [chemblink.com]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 6. filab.fr [filab.fr]
- 7. oecd.org [oecd.org]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. Tris(4-hydroxyphenyl)ethane (THPE), a this compound compound, is antiestrogenic and can retard uterine development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermal Stability and Degradation of Trisphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and degradation behavior of Trisphenol derivatives. While a significant body of research exists on the polymers derived from these molecules, such as polycarbonates and epoxy resins, this document focuses on the intrinsic thermal properties of the this compound derivatives themselves, alongside the behavior of their polymeric counterparts. This guide is intended to be a valuable resource for professionals in research and development, offering detailed experimental methodologies, comparative data, and insights into degradation pathways.
Introduction to this compound Derivatives
This compound derivatives are a class of organic compounds characterized by three phenol groups attached to a central carbon framework. Their trifunctional nature makes them valuable as cross-linking agents, monomers, and branching agents in the synthesis of high-performance polymers.[1][2] By creating a dense, three-dimensional network, these derivatives enhance the mechanical strength, chemical resistance, and, most notably, the thermal stability of the resulting polymers.[2][3]
Two of the most common this compound derivatives are:
-
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE): This compound features three p-hydroxyphenyl groups attached to a central ethylidyne group.
-
Tris(4-hydroxyphenyl)methane (THPM): In this molecule, three p-hydroxyphenyl groups are bonded to a central methane group.
The inherent thermal stability of these derivatives is a crucial factor in the performance of the polymers they are used to create.
Quantitative Thermal Analysis Data
Direct quantitative data on the thermal decomposition of standalone this compound derivatives is not extensively available in public literature. However, their physical properties, such as melting point, provide an initial indication of their stability. The thermal behavior of polymers synthesized using these derivatives offers indirect evidence of their contribution to thermal resistance.
| Compound/Polymer | Property | Value | Analytical Method |
| 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Melting Point | 246-248 °C[4] | Not Specified |
| Phenolic Resin (general) | Onset of Significant Weight Loss (in air) | ~550-570 °C[5] | TGA |
| POSS Modified Phenolic Resin (in Argon) | Char Yield at 800 °C | 77.80%[6] | TGA |
| Neat Phenolic Resin (in Argon) | Char Yield at 800 °C | 70.82%[6] | TGA |
Thermal Degradation Mechanisms
The thermal degradation of this compound derivatives and their related polymers is a complex process involving multiple reaction pathways. The specific mechanisms are influenced by the chemical structure of the derivative, the surrounding atmosphere (inert or oxidative), and the temperature.
In an inert atmosphere, the degradation of phenolic structures is primarily driven by the cleavage of the weakest bonds at elevated temperatures. For this compound derivatives, this would likely involve the scission of the bonds connecting the phenyl rings to the central carbon atom, as well as the cleavage of the phenolic C-O and O-H bonds. This process leads to the formation of smaller phenolic compounds, aromatic hydrocarbons, and gases such as carbon monoxide and methane. At higher temperatures, these initial degradation products can undergo secondary reactions, leading to the formation of a stable char residue.[7]
In an oxidative atmosphere, the degradation process is initiated at lower temperatures and is more complex. The presence of oxygen facilitates the formation of phenoxy radicals, which can then participate in a variety of oxidative reactions. This leads to a different profile of degradation products, including quinones, and a more complete decomposition at very high temperatures.
The following diagram illustrates a generalized degradation pathway for a this compound derivative under inert thermal decomposition.
References
- 1. ionchemicals.in [ionchemicals.in]
- 2. 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE - Ataman Kimya [atamanchemicals.com]
- 3. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) [benchchem.com]
- 4. 1,1,1-Tris(4-hydroxyphenyl)ethane | 27955-94-8 [chemicalbook.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Trisphenol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisphenol compounds, a class of chemicals characterized by three phenol moieties, have a rich history intertwined with the development of synthetic chemistry and polymer science. While structurally related to the more widely known bisphenol compounds, trisphenols possess unique properties that have led to their use in a variety of industrial applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound compounds, with a focus on their endocrine-disrupting properties. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.
Discovery and History
The history of this compound compounds is closely linked to the development of synthetic dyes and polymers. The foundational structure, triphenylmethane, was first synthesized in 1872.[1] This paved the way for the creation of a vast array of triphenylmethane dyes, some of the first synthetic colorants, with the first practical synthesis of fuchsine in 1859.[2] These early developments in triphenylmethane chemistry laid the groundwork for the later synthesis of hydroxylated derivatives, the trisphenols.
While a definitive timeline for the discovery of the entire class of "this compound compounds" is not clearly documented, the synthesis of specific trisphenolic structures emerged from the broader field of phenol-aldehyde and phenol-ketone condensation chemistry. A significant milestone in the related field of phenol-based compounds was the first synthesis of Bisphenol A (BPA) in 1891 by the Russian chemist Aleksandr Dianin.[3] The methodologies developed for BPA synthesis, involving the acid-catalyzed condensation of phenols with ketones, were later adapted for the production of various this compound compounds.
The industrial production and application of specific trisphenols, such as Tris(4-hydroxyphenyl)methane and 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), became more prominent in the mid-20th century with the expansion of the plastics and polymer industries. These compounds found use as branching agents, crosslinkers, and modifiers in the production of polycarbonates, epoxy resins, and other polymers.
Synthesis of this compound Compounds
The synthesis of this compound compounds typically involves the acid-catalyzed condensation of a phenol with a carbonyl compound or a di-functionalized phenol.
Synthesis of Tris(4-hydroxyphenyl)methane
Tris(4-hydroxyphenyl)methane can be synthesized through the reaction of phenol with a suitable carbonyl-containing compound in the presence of an acid catalyst. One common method involves the reaction of chloroform with three equivalents of phenol under Friedel-Crafts conditions.[1][4]
Reaction: 3 C₆H₅OH + CHCl₃ → (HOC₆H₄)₃CH + 3 HCl
Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
THPE is synthesized by the condensation of 4,4'-dihydroxybenzophenone with an excess of phenol in the presence of an acid catalyst, such as hydrogen chloride or a sulfonic acid resin. Mercaptan co-catalysts are often used to improve reaction rates and yields.
Reaction: (HOC₆H₄)₂CO + C₆H₅OH → (HOC₆H₄)₃CCH₃ + H₂O
Biological Activity and Endocrine Disruption
A significant body of research has focused on the biological activities of phenol-containing compounds, particularly their potential to act as endocrine disruptors. Much of this research has centered on BPA and its analogs, but the findings are highly relevant to this compound compounds due to their structural similarities.[5]
This compound compounds, like bisphenols, can mimic the action of the natural estrogen 17β-estradiol, primarily by binding to estrogen receptors (ERα and ERβ). This interaction can trigger a cascade of cellular events normally regulated by estrogens, leading to potential adverse effects on reproductive health and development.
Quantitative Data on Biological Activity
The following tables summarize quantitative data on the estrogenic activity of various bisphenol analogs, which can serve as a reference for understanding the potential activity of this compound compounds. Direct quantitative data for a wide range of trisphenols is an area of ongoing research.
Table 1: Estrogen Receptor α (ERα) Transcriptional Activation of Bisphenol Analogs [6]
| Compound | EC₅₀ (M) | Relative Potency (BPA = 1) |
| 17β-Estradiol (E2) | 1.1 x 10⁻¹¹ | 28,000 |
| Bisphenol A (BPA) | 3.1 x 10⁻⁷ | 1 |
| Bisphenol AF (BPAF) | 3.4 x 10⁻⁸ | 9.2 |
| Bisphenol B (BPB) | 8.1 x 10⁻⁸ | 3.8 |
| Bisphenol Z (BPZ) | 1.0 x 10⁻⁷ | 3.0 |
| Bisphenol E (BPE) | 3.0 x 10⁻⁷ | 1.0 |
Table 2: Estrogen Receptor (ER) Binding Affinity of Selected Compounds [7]
| Compound | IC₅₀ (nM) |
| 17β-Estradiol (E2) | 1.5 |
| Diethylstilbestrol (DES) | 0.9 |
| Bisphenol A (BPA) | 2,500 |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess the endocrine-disrupting potential of this compound compounds.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test chemical to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to the estrogen receptor.[8][9][10][11]
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Reaction: A constant concentration of [³H]-E₂ and varying concentrations of the test compound (this compound) are incubated with the uterine cytosol.
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to separate the receptor-bound [³H]-E₂ from the free radioligand. The HAP is then washed to remove unbound ligand.
-
Quantification: The amount of radioactivity in the HAP pellet is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined.
Estrogen Receptor (ER) Transcriptional Activation Assay
This assay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene.[12][13][14]
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa) is stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (hERα) and another containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with various concentrations of the test this compound compound. A known estrogen (e.g., 17β-estradiol) is used as a positive control.
-
Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that produces a half-maximal response (EC₅₀) is calculated.
Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a chemical by measuring its ability to induce the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.[15][16][17]
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a culture medium. Before the assay, they are cultured in a medium free of estrogens for a period to synchronize the cells and reduce basal proliferation.
-
Treatment: The cells are then exposed to various concentrations of the test this compound compound for several days.
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.
-
Data Analysis: The proliferative effect of the test compound is compared to that of a positive control (17β-estradiol), and the relative proliferative effect (RPE) is calculated.
Signaling Pathways and Experimental Workflows
The endocrine-disrupting effects of this compound compounds are primarily mediated through their interaction with the estrogen receptor signaling pathway. The following diagrams illustrate this pathway and the workflows of the key experimental assays.
Caption: Estrogen receptor signaling pathway activated by a this compound compound.
References
- 1. Triphenylmethane - Wikipedia [en.wikipedia.org]
- 2. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. homework.study.com [homework.study.com]
- 5. Bisphenol A - Wikipedia [en.wikipedia.org]
- 6. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Biological Activity and Mechanism of Xenoestrogens and Phytoestrogens in Cancers: Emerging Methods and Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. epa.gov [epa.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of xenoestrogenic exposure by a biomarker approach: application of the E-Screen bioassay to determine estrogenic response of serum extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Ascendancy of Trisphenol Architectures: A Technical Primer on Their Applications in Advanced Materials
For: Researchers, scientists, and materials development professionals.
Abstract
Novel Trisphenol compounds are emerging as a pivotal class of monomers and crosslinking agents in the landscape of materials science. Their unique trifunctional nature and rigid aromatic structures impart a superior combination of thermal stability, mechanical robustness, and chemical resistance to a variety of polymer systems. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of these versatile compounds, with a focus on epoxy resins, high-performance polycarbonates, and advanced photoresists. Detailed experimental protocols, comparative quantitative data, and visualized reaction and process workflows are presented to facilitate further research and development in this promising field.
Introduction: The Trifunctional Advantage
This compound compounds, characterized by a central molecular scaffold with three hydroxyl-substituted phenyl groups, offer a significant architectural advantage over their bifunctional bisphenol counterparts. This trifunctionality allows for the creation of highly crosslinked, three-dimensional polymer networks. The result is a substantial enhancement in key material properties, including a higher glass transition temperature (Tg), improved mechanical strength, and greater dimensional stability under thermal and mechanical stress.[1] These attributes make them ideal candidates for demanding applications in the aerospace, automotive, and electronics industries.
This guide will delve into the synthesis of key this compound compounds, their incorporation into various polymer matrices, and the resulting material properties.
Synthesis of Novel this compound Compounds
The synthesis of this compound compounds typically involves the acid-catalyzed condensation of a phenol with a suitable ketone or diketone.[1] A prominent example is the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a widely used branching agent and monomer.
Experimental Protocol: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
This protocol is based on the reaction of phenol with 2,4-pentanedione.
Materials:
-
Phenol
-
2,4-pentanedione
-
Sulfuric acid
-
3-mercaptopropanesulfonic acid (promoter)
-
Methanol
-
Sodium borohydride
-
Decolorizing carbon
Procedure:
-
Reaction Setup: In a suitable reactor, mix phenol and 2,4-pentanedione at a molar ratio of at least 6:1.
-
Catalyst Addition: Add at least 0.8% by weight (based on phenol) of 3-mercaptopropanesulfonic acid as a promoter and sulfuric acid. The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid should be at least 7.5:1.
-
Reaction Conditions: Maintain the reaction temperature in the range of 30-55°C and stir the mixture.
-
Workup: Following the reaction, the crude THPE is dissolved in methanol. A small amount of sodium borohydride is added, followed by decolorizing carbon.
-
Purification: The mixture is stirred under a nitrogen atmosphere for 30 minutes and then filtered. Water containing dissolved sodium borohydride is added dropwise with stirring to precipitate the purified product.
-
Drying: The solid product is filtered and dried to a constant weight at 60°C.
Applications in Epoxy Resins
This compound compounds are highly effective in creating epoxy resins with high crosslinking densities, leading to superior thermal and mechanical properties. Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE) is a key monomer in the synthesis of these high-performance epoxy resins.
Properties of this compound-Based Epoxy Resins
The incorporation of this compound structures into epoxy networks significantly enhances their performance characteristics.
| Property | Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)-based thermoset | Standard Bisphenol A (BPA)-based Epoxy |
| Young's Modulus | 1.3 - 1.4 GPa | ~2.4-3.1 GPa |
| Tensile Strength | 55 - 69 MPa | ~55-80 MPa |
| Elongation at Break | 3% - 8% | ~3-6% |
| Glass Transition Temp. (Tg) | Can exceed 220°C with appropriate curing agents[2] | Typically 140-180°C |
Experimental Protocol: Curing of a this compound-Based Epoxy Resin
This protocol describes the curing of a trifunctional epoxy resin with an aromatic amine curing agent.
Materials:
-
Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)
-
4,4'-Diaminodiphenylmethane (DDM) (curing agent)
-
Acetone (for viscosity reduction, optional)
Procedure:
-
Mixing: The THPMTGE resin is preheated to reduce its viscosity. The stoichiometric amount of DDM is then added and mixed thoroughly until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to reduce viscosity, which should be evaporated before curing.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing Schedule: The resin mixture is poured into a preheated mold and cured in an oven. A typical curing schedule involves an initial cure at a lower temperature (e.g., 120°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 180-220°C for 2-4 hours) to ensure complete crosslinking.
-
Cooling: The cured epoxy is allowed to cool slowly to room temperature to minimize internal stresses.
Applications in High-Performance Polycarbonates
In polycarbonate synthesis, this compound compounds like THPE are used as branching agents to increase the viscosity and melt strength of the polymer.[1] This results in polycarbonates with enhanced toughness and processability. The synthesis is typically achieved through interfacial polymerization.[3]
Properties of this compound-Branched Polycarbonates
The introduction of a this compound branching agent modifies the properties of polycarbonates.
| Property | This compound-Branched Polycarbonate | Linear Bisphenol A (BPA) Polycarbonate |
| Glass Transition Temp. (Tg) | Up to 156°C (for bio-based tris/bisphenols)[3] | ~145-150°C |
| Thermal Stability (Td5%) | Up to 383°C (under nitrogen)[3] | ~450-500°C |
| Melt Flow Index (MFI) | Lower (higher viscosity) | Higher (lower viscosity) |
Experimental Protocol: Synthesis of this compound-Branched Polycarbonate via Interfacial Polymerization
Materials:
-
Bisphenol A (BPA)
-
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) (branching agent)
-
Phosgene
-
Dichloromethane (organic solvent)
-
Aqueous sodium hydroxide solution
-
Triethylamine (acid acceptor/catalyst)
Procedure:
-
Aqueous Phase Preparation: Dissolve BPA and a specific molar percentage of THPE in an aqueous sodium hydroxide solution.
-
Organic Phase Preparation: Prepare a solution of phosgene in dichloromethane.
-
Polymerization: The aqueous and organic phases are combined in a reactor with vigorous stirring. Triethylamine is added as a catalyst. The polymerization occurs at the interface between the two liquid layers.
-
Polymer Recovery: After the reaction is complete, the organic layer containing the dissolved polycarbonate is separated. The polymer is then precipitated by adding a non-solvent like methanol.
-
Purification and Drying: The precipitated polycarbonate is filtered, washed to remove impurities, and dried in a vacuum oven.
Applications in Advanced Photoresists
This compound derivatives are being explored as molecular glass photoresists for high-resolution lithography. Their well-defined molecular structure and good film-forming properties make them promising candidates for next-generation microelectronics fabrication.
Performance of this compound-Based Photoresists
| Photoresist System | Resolution Achieved | Exposure Dose |
| Bisphenol A derivatives with tert-butyl ester groups | 40 nm L/S patterns[2] | N/A |
| HFIP-containing photoresist | ~40 nm trench | 3 µC/cm²[4] |
Experimental Protocol: Formulation and Processing of a this compound-Based Photoresist
Materials:
-
This compound derivative (e.g., a protected bisphenol A derivative)
-
Photo-acid generator (PAG)
-
Base quencher
-
Propylene glycol monomethyl ether acetate (PGMEA) (solvent)
-
Silicon wafer
-
Developer (e.g., aqueous tetramethylammonium hydroxide - TMAH solution)
Procedure:
-
Formulation: Dissolve the this compound derivative, PAG, and base quencher in PGMEA to form the photoresist solution. The concentrations are optimized for the desired film thickness and lithographic performance.
-
Spin Coating: Dispense the photoresist solution onto a silicon wafer and spin-coat to achieve a uniform thin film.
-
Soft Bake: Bake the coated wafer on a hot plate (e.g., at 90-110°C for 60-90 seconds) to remove the solvent.
-
Exposure: Expose the photoresist film to a patterned radiation source (e.g., deep UV or electron beam). The PAG generates an acid in the exposed regions.
-
Post-Exposure Bake (PEB): Bake the wafer again (e.g., at 100-120°C for 60-90 seconds) to catalyze the acid-driven deprotection reaction, which changes the solubility of the exposed resist.
-
Development: Immerse the wafer in a developer solution (e.g., 0.26N TMAH) to dissolve the exposed (for a positive-tone resist) or unexposed (for a negative-tone resist) areas.
-
Hard Bake: Bake the wafer at a higher temperature (e.g., 120-140°C) to further solidify the patterned resist.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams visualize key synthesis and process workflows.
References
Review of literature on Trisphenol synthesis methods
An In-depth Technical Guide to the Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (Trisphenol)
Introduction
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), commonly known as this compound, is a trifunctional aromatic triol with the molecular formula C₂₀H₁₈O₃.[1] It consists of an ethane core substituted with three 4-hydroxyphenyl groups.[1] This structure makes it a valuable building block in polymer chemistry, where it is primarily used as a cross-linking or branching agent for polymers such as polycarbonates, epoxies, and polyesters.[1] The incorporation of THPE into polymer networks enhances mechanical strength, thermal stability, and chemical resistance.[1] Its three reactive hydroxyl groups allow for the formation of complex, three-dimensional polymer architectures, leading to high-performance engineering polymers with improved viscosity and melt strength.[2] This guide provides a comprehensive review of the primary synthesis methods for this compound, detailing experimental protocols, quantitative data, and reaction pathways for researchers, scientists, and professionals in drug development and material science.
Core Synthesis Methodologies
The industrial production of this compound predominantly relies on the acid-catalyzed condensation of a phenol with a ketone or diketone.[2] The two most established and well-documented routes are:
-
Condensation of Phenol with 4-Hydroxyacetophenone.
-
Condensation of Phenol with 2,4-Pentanedione.
This guide will elaborate on the detailed experimental protocols for each of these methods.
Method 1: Synthesis from Phenol and 4-Hydroxyacetophenone
This is a historically significant and common route for this compound synthesis, analogous to the well-known synthesis of Bisphenol A from phenol and acetone.[2] The reaction involves the acid-catalyzed condensation of excess phenol with 4-hydroxyacetophenone.[1][2] Various acid catalysts can be employed, each with specific protocols and outcomes.
Experimental Protocol 1A: Using Zinc Chloride and Hydrochloric Acid
This method utilizes a Lewis acid (ZnCl₂) in conjunction with a strong Brønsted acid (HCl) to drive the condensation.
Detailed Methodology:
-
Reaction Setup: Charge a suitable reactor with 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is evenly mixed.[3]
-
Reagent Addition: Slowly add 6.5 moles of p-hydroxyacetophenone over a period of 40 minutes.[3]
-
Initial Reaction: Warm the mixture to 60°C and maintain this temperature for 60 minutes with continuous stirring.[3]
-
Acid Catalyst Addition: Add 100 mL of concentrated hydrochloric acid to the reactor.[3]
-
Main Reaction: Continue the reaction with stirring for 8 hours at the same temperature.[3]
-
Work-up and Isolation: After the reaction is complete, lower the temperature to 20°C. Add dichloroethane and stir thoroughly to precipitate the product.[3]
-
Filtration and Drying: Filter the mixture. The resulting filter cake is dried under vacuum at 55°C for 6 hours to yield the crude this compound product.[3]
Purification Protocol:
-
Dissolve 1000 g of the crude product in 2000 mL of methanol, heating until completely dissolved.[3]
-
Cool the solution and slowly add 1600 mL of water while stirring.
-
Continue stirring at room temperature for 50 minutes to precipitate a light yellow product.[3]
-
Filter and dry the purified product.[3]
-
For further purification, the dried product can be redissolved in 1200 mL of methanol, heated to complete dissolution, and treated with activated carbon for decolorization. Filter the hot solution and evaporate the solvent to obtain the final solid product.[3]
Experimental Protocol 1B: Using Acetic Acid as a Catalyst
This method employs a weaker acid catalyst and focuses on the removal of water to drive the reaction equilibrium.
Detailed Methodology:
-
Reaction Setup: Add phenol, p-hydroxyacetophenone, and acetic acid to a reaction vessel. The molar ratio of phenol to p-hydroxyacetophenone should be between 5:1 and 10:1. The amount of acetic acid catalyst should be 0.1-1% of the total weight of the phenol and p-hydroxyacetophenone.[4]
-
Reaction Conditions: Heat the mixture to 65-75°C while stirring. Introduce a stream of nitrogen to facilitate the removal of water, which is a byproduct of the condensation.[1][4]
-
Monitoring: Monitor the reaction progress by analyzing samples until the conversion rate of p-hydroxyacetophenone exceeds 80%.[4]
-
Isolation: Once the reaction is complete, add a solvent such as xylene, stir, and cool the mixture to room temperature.[4]
-
Filtration: Perform vacuum filtration to obtain the crude 1,1,1-tris(4-hydroxyphenyl)ethane product.[4]
Synthesis Pathway: Phenol and 4-Hydroxyacetophenone
Caption: Acid-catalyzed condensation of Phenol and 4-Hydroxyacetophenone to form this compound.
Method 2: Synthesis from Phenol and 2,4-Pentanedione
This alternative route involves the reaction of phenol with a diketone, 2,4-pentanedione. This method often requires a promoter, such as a mercaptan compound, to achieve high yields.[1][5]
Experimental Protocol: Using Sulfuric Acid and a Mercapto Sulfonic Acid Promoter
Detailed Methodology:
-
Reaction Mixture: Prepare a mixture of phenol and 2,4-pentanedione. The molar ratio of phenol to 2,4-pentanedione should be at least 6:1.[6]
-
Catalyst and Promoter: Add at least one mercapto sulfonic acid (e.g., 3-mercaptopropanesulfonic acid) as a promoter. The amount should be at least 0.8% by weight, based on the amount of phenol. Add sulfuric acid as the catalyst. The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid promoter should be at least 7.5:1.[6]
-
Reaction Conditions: Maintain the reaction temperature in the range of 30-55°C.[6]
-
Work-up: Upon completion, add 17 L of methylene chloride slowly at 50°C. Dilute the mixture with an additional 38 L of methylene chloride.[6]
-
Isolation: Stir the mixture for 2 hours at room temperature, then filter.[6]
-
Washing and Purification: Wash the filtration residue sequentially with 17 L of methylene chloride, 19 L of water, and 19 L of a 40:60 (by volume) methanol-water solution that has been pre-saturated with THPE.[6]
-
Drying: Dry the purified product to a constant weight in a vacuum oven at 60°C.[6] The final product may contain bisphenol A as a significant impurity.[6]
Synthesis Pathway: Phenol and 2,4-Pentanedione
Caption: Synthesis of this compound from Phenol and 2,4-Pentanedione using a dual catalyst system.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis methods, allowing for easy comparison of their efficiency and conditions.
| Parameter | Method 1A (ZnCl₂/HCl) | Method 1B (Acetic Acid) | Method 2 (H₂SO₄/Mercaptan) |
| Primary Reactants | Phenol, 4-Hydroxyacetophenone[3] | Phenol, 4-Hydroxyacetophenone[4] | Phenol, 2,4-Pentanedione[6] |
| Catalyst System | ZnCl₂, HCl[3] | Acetic Acid[4] | H₂SO₄, Mercapto Sulfonic Acid[6] |
| Molar Ratio (Phenol:Ketone) | ~8.3 : 1[3] | 5:1 to 10:1[4] | ≥ 6:1[6] |
| Reaction Temperature | 60°C[3] | 65 - 75°C[4] | 30 - 55°C[6] |
| Reaction Time | ~9.7 hours[3] | >80% conversion[4] | Not Specified |
| Crude Yield | 91.1%[3] | High-yield[4] | 55.8%[6] |
| Crude Purity | 95.0% THPE[3] | Not Specified | 94.6% THPE, 4.8% Bisphenol A[6] |
Conclusion
The synthesis of 1,1,1-tris(4-hydroxyphenyl)ethane can be effectively achieved through several acid-catalyzed condensation routes. The reaction of phenol with 4-hydroxyacetophenone, particularly using a zinc chloride and hydrochloric acid catalyst system, offers high crude yield and purity.[3] Alternatively, using acetic acid provides a method with a less corrosive catalyst, while the reaction with 2,4-pentanedione presents another viable, albeit potentially lower-yielding, pathway.[4][6] The choice of synthesis method will depend on the desired purity, yield, cost considerations, and available equipment. The purification protocols are critical for achieving the high-purity this compound required for its applications in advanced polymer manufacturing.
References
- 1. 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE - Ataman Kimya [atamanchemicals.com]
- 2. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) [benchchem.com]
- 3. 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis - chemicalbook [chemicalbook.com]
- 4. CN102942454A - Preparation method of 1,1,1-tri(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 5. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 6. US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]
Endocrine-Disrupting Potential of Trisphenol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisphenol compounds, a class of chemicals widely used in the manufacturing of polycarbonate plastics, epoxy resins, and other consumer products, have come under increasing scrutiny for their potential to disrupt the endocrine system. Bisphenol A (BPA), the most well-known of these compounds, has been the subject of extensive research, leading to restrictions on its use in certain products. However, a range of structural analogues, often marketed as "BPA-free" alternatives, are now in widespread use, and their own endocrine-disrupting potential is an area of active investigation. This technical guide provides an in-depth overview of the current scientific understanding of the endocrine-disrupting effects of various this compound compounds, with a focus on their interactions with key hormonal pathways.
Mechanisms of Endocrine Disruption
This compound compounds can interfere with the endocrine system through several mechanisms, primarily by interacting with nuclear hormone receptors and by altering steroid hormone biosynthesis.
Estrogenic and Anti-Estrogenic Activity
Many this compound compounds exhibit estrogenic activity by binding to and activating estrogen receptors (ERα and ERβ), mimicking the effects of the endogenous hormone 17β-estradiol (E2). This can lead to the inappropriate activation of estrogen-responsive genes, potentially contributing to developmental and reproductive abnormalities. Conversely, some Trisphenols can act as ER antagonists, blocking the action of endogenous estrogens. The affinity of these compounds for ERs varies significantly depending on their chemical structure.[1]
Androgenic and Anti-Androgenic Activity
Several this compound compounds have been shown to possess anti-androgenic properties, meaning they can block the action of androgens like testosterone by binding to the androgen receptor (AR) without activating it.[2] This can interfere with male reproductive development and function. Some studies have also investigated the potential for androgenic (androgen-mimicking) activity, though this appears to be less common.
Thyroid Hormone Disruption
The structural similarity of some this compound compounds to thyroid hormones allows them to bind to thyroid hormone receptors (TRα and TRβ), often acting as antagonists.[3] This can disrupt the normal regulation of metabolism, growth, and development that is controlled by the thyroid hormone system.
Alterations in Steroidogenesis
This compound compounds can also disrupt the endocrine system by interfering with the biosynthesis of steroid hormones (steroidogenesis). This can occur through the altered expression or activity of key enzymes in the steroidogenic pathway, such as those in the cytochrome P450 family.[4] The human adrenocarcinoma cell line H295R is a widely used in vitro model for assessing these effects.[4][5]
Quantitative Data on Endocrine-Disrupting Activities
The following tables summarize quantitative data from in vitro studies on the endocrine-disrupting potential of various this compound compounds.
Table 1: Estrogen Receptor (ER) Binding Affinity and Transcriptional Activation
| Compound | ERα Binding IC50 (nM) | ERβ Binding IC50 (nM) | ERα Transcriptional Activation EC50 (nM) | ERβ Transcriptional Activation EC50 (nM) | References |
| 17β-Estradiol (E2) | ~1 | ~1 | ~0.03 | ~0.03 | [1] |
| Bisphenol A (BPA) | 2,300 - 10,000 | 1,300 - 9,000 | 100 - 5,000 | 300 - 7,000 | [1][6] |
| Bisphenol S (BPS) | >100,000 | >100,000 | >10,000 | >10,000 | [7] |
| Bisphenol F (BPF) | 3,200 - 15,000 | 2,500 - 12,000 | 500 - 8,000 | 1,000 - 10,000 | [7] |
| Bisphenol AF (BPAF) | 20 - 200 | 10 - 100 | 10 - 100 | Antagonist | [8] |
| Bisphenol B (BPB) | 300 - 3,000 | 200 - 2,000 | 50 - 1,000 | 100 - 2,000 | [6] |
| Bisphenol C (BPC) | 100 - 1,000 | 50 - 500 | 20 - 500 | 50 - 1,000 | [9] |
| Bisphenol E (BPE) | 1,000 - 10,000 | 800 - 8,000 | 200 - 5,000 | 500 - 7,000 | [9] |
| Bisphenol Z (BPZ) | 500 - 5,000 | 300 - 3,000 | 100 - 2,000 | 200 - 4,000 | [7][9] |
| Tetrabromobisphenol A (TBBPA) | >10,000 | >10,000 | Antagonist | Antagonist | [6] |
| Tetrachlorobisphenol A (TCBPA) | 50 - 500 | 30 - 300 | 10 - 100 | 20 - 200 | [6] |
Table 2: Androgen Receptor (AR) Antagonistic Activity
| Compound | AR Antagonistic IC50 (µM) | References |
| Flutamide | 0.1 - 1 | [10] |
| Bisphenol A (BPA) | 1 - 10 | [2] |
| Bisphenol S (BPS) | >100 | [4] |
| Bisphenol F (BPF) | 10 - 50 | [4] |
| Bisphenol AF (BPAF) | 1 - 5 | [8] |
| Bisphenol B (BPB) | 5 - 20 | [6] |
| Tetramethylbisphenol A (TMBPA) | 0.5 - 5 | [6] |
Table 3: Effects on Steroid Hormone Production in H295R Cells (Qualitative Summary)
| Compound | Testosterone | Estradiol | Progesterone | Cortisol | References |
| Bisphenol A (BPA) | ↓ | ↑ or ↓ | ↓ | ↓ | [4] |
| Bisphenol S (BPS) | ↓ | ↓ | ↓ | ↓ | [4][5] |
| Bisphenol F (BPF) | ↓ | ↑ | ↑ | ↓ | [4][5] |
| Bisphenol AF (BPAF) | ↓ | ↓ | ↑ | ↓ | [4] |
(↑ = Increased production; ↓ = Decreased production)
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess the endocrine-disrupting potential of this compound compounds.
Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol preparation
-
[³H]-17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled E2.
-
In assay tubes, combine the assay buffer, a fixed concentration of [³H]-E2, and either the test compound, unlabeled E2, or vehicle control.
-
Add the rat uterine cytosol preparation to each tube and incubate at 4°C for 18-24 hours.
-
To separate bound from free radioligand, add ice-cold DCC suspension to each tube, vortex, and incubate on ice for 15 minutes.
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail, vortex, and measure radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of [³H]-E2 binding).
Androgen Receptor Competitive Binding Assay (Rat Prostate Cytosol)
This assay is similar to the ER binding assay but uses rat prostate cytosol as the source of the androgen receptor and a radiolabeled androgen, such as [³H]-R1881.
Materials:
-
Rat prostate cytosol preparation
-
[³H]-R1881 (methyltrienolone)
-
Unlabeled R1881
-
Test compounds
-
Assay buffer
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
Procedure:
-
Follow the same general procedure as the ER competitive binding assay, substituting the appropriate reagents.
-
Incubate the reaction mixture at 4°C for 18-24 hours.
-
Separate bound and free radioligand using DCC.
-
Measure radioactivity and calculate the IC50 value for the test compound.
H295R Steroidogenesis Assay
This assay assesses the effects of chemicals on the production of steroid hormones.
Materials:
-
H295R human adrenocortical carcinoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum
-
Test compounds
-
Forskolin (positive control for steroidogenesis induction)
-
Prochloraz (positive control for steroidogenesis inhibition)
-
ELISA kits or LC-MS/MS for hormone quantification (e.g., testosterone, estradiol, progesterone, cortisol)
Procedure:
-
Plate H295R cells in 24- or 48-well plates and allow them to attach and grow for 24-48 hours.
-
Remove the growth medium and replace it with fresh medium containing various concentrations of the test compound or controls.
-
Incubate the cells for 48 hours.
-
Collect the cell culture medium for hormone analysis.
-
Perform a cell viability assay (e.g., MTT or neutral red uptake) to assess cytotoxicity.
-
Quantify the concentrations of steroid hormones in the collected medium using appropriate methods.
-
Analyze the data to determine the effects of the test compound on hormone production, expressed as a fold-change relative to the vehicle control.
MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Estrogen-free cell culture medium (phenol red-free medium with charcoal-stripped serum)
-
17β-Estradiol (positive control)
-
Test compounds
-
Cell proliferation detection reagent (e.g., sulforhodamine B, SRB)
Procedure:
-
Seed MCF-7 cells in 96-well plates in estrogen-free medium and allow them to attach for 24 hours.
-
Replace the medium with fresh estrogen-free medium containing serial dilutions of the test compound or E2.
-
Incubate the cells for 6 days.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at 510 nm to quantify cell number.
-
Calculate the proliferative effect (PE) relative to the negative control and determine the EC50 value (the concentration that induces 50% of the maximal proliferative response).
Signaling Pathways and Visualizations
This compound compounds can activate both genomic and non-genomic signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Genomic Estrogen Receptor Signaling
This pathway involves the binding of a ligand to the estrogen receptor in the cytoplasm, followed by translocation to the nucleus, dimerization, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription.
Caption: Genomic Estrogen Receptor Signaling Pathway.
Non-Genomic Estrogen Signaling via GPER
Some this compound compounds can also initiate rapid, non-genomic signaling cascades by binding to the G protein-coupled estrogen receptor (GPER) located on the cell membrane. This can lead to the activation of downstream kinases like ERK and Akt.
References
- 1. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine disruptors: a critical review of in vitro and in vivo testing strategies for assessing their toxic hazard to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
Methodological & Application
Application Notes and Protocols for the HPLC Detection of Trisphenols and Bisphenols
These application notes provide a comprehensive overview and detailed protocols for the detection of specific Trisphenols and a range of Bisphenols using High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Phenolic compounds, including trisphenols and bisphenols, are widely used in the manufacturing of plastics and resins. Due to their potential endocrine-disrupting properties and subsequent health concerns, sensitive and reliable analytical methods for their detection are crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of these compounds in various matrices. While the term "Trisphenol" is not as commonly used as "Bisphenol," this document addresses specific compounds that fall under this classification, alongside a detailed guide for the analysis of prevalent bisphenols such as Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS).
Analysis of Specific Trisphenols
Based on available research, "this compound" typically refers to specific chemical compounds rather than a broad class. This section focuses on the HPLC analysis of two such compounds: Tris(4-hydroxyphenyl)methane and Tris(nonylphenol) phosphite.
HPLC Method for Tris(4-hydroxyphenyl)methane
Protocol:
-
Sample Preparation:
-
For solid samples, perform a solvent extraction using acetonitrile or methanol.
-
For liquid samples, a direct injection may be possible if the concentration is high enough and the matrix is simple. Otherwise, a solid-phase extraction (SPE) cleanup is recommended.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation. A common starting point is a 50:50 (v/v) mixture. For mass spectrometry detection, replace any non-volatile acid with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 20 µL.
-
HPLC Method for Tris(nonylphenol) phosphite
Note: This method often involves a pre-column derivatization step to oxidize the phosphite ester to a more stable phosphate ester, which improves the stability of the solution and the accuracy of the method.[2]
Protocol:
-
Pre-column Derivatization:
-
Mix the sample solution containing Tris(nonylphenol) phosphite with a tert-butyl hydroperoxide solution in ethyl acetate.
-
Allow the solution to stand and layer.
-
Sample the ethyl acetate layer for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C8 or C18 reversed-phase column.[2]
-
Mobile Phase: Isocratic elution with a mobile phase consisting of acetonitrile and isopropanol (e.g., 80:20 v/v).[2]
-
Flow Rate: 0.2 - 2.5 mL/min, depending on the column dimensions.[2]
-
Detection: UV detector at 220 ± 2 nm.[2]
-
Injection Volume: 5 - 50 µL.[2]
-
Simultaneous Detection of Bisphenols
The simultaneous analysis of multiple bisphenols is a common requirement. The following protocol is a general guideline that can be adapted for various sample types.
Experimental Workflow for Bisphenol Analysis
Caption: Experimental workflow for the HPLC analysis of Bisphenols.
Sample Preparation Protocols
A. Solid-Phase Extraction (SPE) for Water Samples
This is a common and effective method for concentrating analytes from water samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the retained bisphenols with a small volume of a suitable organic solvent, such as acetonitrile or methanol (e.g., 2 x 3 mL).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase.
B. Liquid-Liquid Extraction (LLE) for Liquid Samples
-
Solvent Addition: To a liquid sample (e.g., 100 mL), add a suitable extraction solvent like dichloromethane.
-
Extraction: Shake the mixture vigorously for a few minutes and allow the layers to separate.
-
Collection: Collect the organic layer. Repeat the extraction process two more times with fresh solvent.
-
Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
HPLC Methodologies for Bisphenol Analysis
The following table summarizes various HPLC methods for the detection of BPA, BPF, and BPS.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytes | BPA, BPF, BPS | BPA | BPA, BPF, BPS, and others |
| Column | C18 (e.g., 2.1 x 50mm, 2.2µm) | C8 (e.g., 4.6 x 75mm, 4µm) | C18 (e.g., 250 x 4.6 mm, 4 µm) |
| Mobile Phase | 65:35 DI Water/Acetonitrile with 0.1% Formic Acid | A: DI Water/0.1% Formic AcidB: Acetonitrile/0.1% Formic Acid (Gradient) | A: AcetonitrileB: HPLC-grade water (Gradient) |
| Flow Rate | 0.2 mL/min | 0.5 mL/min | 0.6 mL/min |
| Detection | UV @ 275 nm | UV @ 275 nm | Photodiode Array @ 227 nm |
| Injection Volume | 2.0 µL | 5 µL | 50 µL |
| Reference | [3] | [4] | [1] |
Quantitative Data Summary
The following tables present a summary of quantitative data from various studies on bisphenol analysis.
Table 1: Linearity and Detection Limits for Bisphenol Analysis
| Analyte | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| BPA | 0.01 - 0.25 mg/L | 0.005 mg/kg | 0.01 mg/kg | [5] |
| BPS | 62.25 - 10000 µg/L | 12.09 µg/L | 40.32 µg/L | [6] |
| BPF | 6.25 - 1000 µg/L | 0.9939 µg/L | 3.13 µg/L | [6] |
| BADGE·HCl·H₂O | 0.01 - 0.5 µg/g | 0.24 ng/g | 0.73 ng/g | [1] |
| BADGE·H₂O | 0.01 - 0.5 µg/g | 0.31 ng/g | 0.94 ng/g | [1] |
| BADGE·2HCl | 0.02 - 0.7 µg/g | 1.22 ng/g | 14.07 ng/g | [1] |
| BADGE | 0.02 - 0.7 µg/g | 0.55 ng/g | 1.67 ng/g | [1] |
Table 2: Recovery Rates for Bisphenol Analysis
| Analyte | Matrix | Recovery (%) | Reference |
| BPA, Chlorophenols, Alkylphenols | Canned drinks, beverages, water | >85% | [2] |
| BPA | Canned vegetables | 72 - 90% | [5] |
| BPA, BPS, BPF | Not specified | 87 - 104% | [6] |
| BADGE and derivatives | Oil-in-water matrices | 96.31 - 98.76% | [1] |
| BADGE 2H₂O, BPF, BPE | Human urine | 74.3 - 86.5% |
Conclusion
The HPLC methods detailed in these application notes provide robust and sensitive protocols for the detection of specific Trisphenols and a range of common Bisphenols. The choice of sample preparation technique and HPLC conditions should be tailored to the specific analytes of interest and the sample matrix. By following these guidelines, researchers and scientists can achieve accurate and reliable quantification of these important phenolic compounds.
References
- 1. Separation of Bis(4-hydroxyphenyl)methane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CN108398497B - High performance liquid chromatography detection method of tris (nonylphenol) phosphite ester - Google Patents [patents.google.com]
- 3. HPLC Method for Analysis of Trometamol (Tris, Tris(hydroxymethyl)aminomethane, Tromethamine, and or THAM) | SIELC Technologies [sielc.com]
- 4. Tris(4-hydroxyphenyl)methane triglycidyl ether Triphenylolmethane triglycidyl ether 66072-38-6 [sigmaaldrich.com]
- 5. Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Trisphenols by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of various Trisphenol compounds in environmental and industrial samples using Gas Chromatography-Mass Spectrometry (GC-MS). Trisphenols, a class of compounds characterized by three phenol moieties, are utilized in various industrial applications, including as antioxidants in plastics and as branching agents in polymers. Their potential environmental persistence and endocrine-disrupting capabilities necessitate reliable analytical methods for monitoring their presence. This document provides comprehensive protocols for sample preparation, derivatization, and GC-MS analysis of representative Trisphenols: 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), Tris(4-chlorophenyl)methane (TCPM), and Tris(2,4-di-tert-butylphenyl)phosphite (an organophosphite antioxidant).
Introduction
This compound compounds are of increasing interest to researchers, scientists, and drug development professionals due to their widespread use and potential environmental and health impacts. For instance, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is employed as a cross-linking agent in the synthesis of polyesters and polycarbonates. Tris(4-chlorophenyl)methane (TCPM) is a known byproduct in the manufacturing of certain pesticides and has been detected in various environmental matrices. Organophosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl)phosphite, are commonly used as stabilizers in plastics and can migrate into foodstuffs and the environment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of these compounds. Due to the low volatility of hydroxylated Trisphenols, a derivatization step is often required to enhance their amenability to GC analysis. This application note provides detailed experimental protocols, quantitative performance data, and visual workflows for the successful analysis of these compounds.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the sample matrix.
Protocol 1.1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for aqueous samples such as river water or wastewater effluent.
-
Sample Filtration: Filter the water sample (typically 500 mL) through a 1 µm glass fiber filter to remove suspended solids.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the analytes from the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.
-
Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a water bath at 35°C. The sample is now ready for derivatization (if required).
Protocol 1.2: Solvent Extraction for Solid Samples (e.g., Soil, Sediment, Polymer)
-
Sample Weighing: Weigh 10 g of the homogenized solid sample into a glass jar.
-
Extraction: Add a suitable extraction solvent (e.g., 40 mL of a hexane and acetone mixture). For polymer samples, dissolution in a solvent like THF followed by precipitation of the polymer with a non-solvent for the analyte may be necessary.
-
Sonication: Seal the jar and sonicate for 20 minutes.
-
Separation: Decant the solvent extract. Repeat the extraction process with a fresh portion of solvent.
-
Drying and Concentration: Combine the extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure or a gentle stream of nitrogen. The extract is now ready for derivatization or direct analysis.
Derivatization (for Hydroxylated Trisphenols like THPE and TCPM-OH)
To improve volatility for GC-MS analysis, a silylation reaction is performed to convert the polar hydroxyl groups to nonpolar trimethylsilyl (TMS) ethers.[1]
-
Solvent Exchange: Ensure the sample extract is in an aprotic solvent like pyridine or acetonitrile. If necessary, evaporate the extraction solvent and reconstitute in 100 µL of pyridine.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Note: Tris(2,4-di-tert-butylphenyl)phosphite does not require derivatization.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and analytes.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
The following table summarizes the expected quantitative performance for the analysis of the three representative Trisphenols. Data for TCPM is based on published values, while data for THPE and Tris(2,4-di-tert-butylphenyl)phosphite are extrapolated from similar compounds and typical method performance.
| Analyte | Derivatization Required | Expected Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Average Recovery (%) |
| 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Yes (Silylation) | ~18-22 | 0.5 - 2.0 | 1.5 - 6.0 | 85 - 105 |
| Tris(4-chlorophenyl)methane (TCPM) | No | ~15-18 | 0.73[2] | 2.0[2] | 90 - 110 |
| Tris(2,4-di-tert-butylphenyl)phosphite | No | ~20-24 | 0.1 - 0.5 | 0.3 - 1.5 | 90 - 110 |
Visualizations
References
Synthesis of Trisphenol Derivatives via Condensation Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisphenol derivatives are a class of organic compounds characterized by three phenol moieties linked to a central carbon atom. These compounds and their derivatives are of significant interest in various fields, including polymer chemistry, materials science, and importantly, in medicinal chemistry and drug development. Their rigid three-dimensional structure and the presence of multiple hydroxyl groups provide a unique scaffold for designing molecules with specific biological activities. This document provides detailed protocols for the synthesis of key this compound derivatives via acid-catalyzed condensation reactions and explores their applications, with a focus on their potential in drug development.
Synthesis of this compound Derivatives
The most common method for synthesizing this compound derivatives is the acid-catalyzed condensation of a phenol or a substituted phenol with a suitable ketone or aldehyde. This electrophilic aromatic substitution reaction allows for the formation of the central quaternary carbon atom linking the three phenolic rings.
General Reaction Scheme
The general reaction involves the condensation of two equivalents of a phenol with one equivalent of a carbonyl compound that already contains a phenolic group, or the condensation of three equivalents of a phenol with a suitable tri-functional precursor. A prominent example is the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
This protocol details the synthesis of THPE via the condensation of phenol and p-hydroxyacetophenone, a method known for its efficiency and high yield.[1]
Materials:
-
Phenol
-
p-Hydroxyacetophenone
-
Zinc chloride (catalyst)
-
Concentrated hydrochloric acid (co-catalyst)
-
Dichloroethane (solvent for workup)
-
Methanol (for purification)
-
Activated carbon
-
Sodium borohydride
-
Sodium sulfite
Procedure:
-
Reaction Setup: In a suitable reactor, combine 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.
-
Addition of Reactant: Slowly add 6.5 moles of p-hydroxyacetophenone to the mixture over a period of 40 minutes.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add 100 mL of concentrated hydrochloric acid and continue stirring at 60°C for 8 hours.
-
Workup: Cool the reaction mixture to 20°C. Add dichloroethane and stir thoroughly. Filter the resulting slurry to collect the crude product.
-
Drying: Dry the crude product under vacuum at 55°C for 6 hours. This typically yields a crude product with a purity of approximately 95% and a yield of around 91%.[1]
-
Purification:
-
Dissolve 1000 g of the crude product in 2000 mL of methanol by heating.
-
Cool the solution and then slowly add 1600 mL of water with stirring for 50 minutes at room temperature to precipitate a light yellow solid.
-
Filter and dry the solid.
-
Redissolve the dried product in 1200 mL of methanol, heat to complete dissolution, and add activated carbon for decolorization.
-
Filter the hot solution and evaporate the solvent to obtain a solid.
-
Dissolve this solid in 1000 mL of methanol and slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite. A light yellow powder will gradually precipitate.
-
Filter the purified product and dry under vacuum at 25°C for 10 hours. The final product should have a purity of over 99.5%.[1]
-
Protocol 2: Synthesis of Tri(4-hydroxyphenyl)methane
This protocol describes the synthesis of tri(4-hydroxyphenyl)methane from phenol and p-hydroxybenzaldehyde using a mixed acid catalyst system.[2]
Materials:
-
Phenol
-
p-Hydroxybenzaldehyde
-
p-Toluenesulfonic acid (catalyst)
-
Aluminum chloride (co-catalyst)
Optimized Reaction Conditions:
| Parameter | Optimized Value |
| Molar Ratio (Phenol : p-Hydroxybenzaldehyde) | 10:1 |
| Molar Ratio (p-Toluenesulfonic acid : p-Hydroxybenzaldehyde) | 1:2 |
| Molar Ratio (Aluminum chloride : p-Hydroxybenzaldehyde) | 1:6 |
| Reaction Temperature | 45°C |
| Reaction Time | 4 hours |
Procedure:
-
Reaction Setup: Charge a reaction vessel with phenol, p-hydroxybenzaldehyde, p-toluenesulfonic acid, and aluminum chloride according to the optimized molar ratios.
-
Reaction: Stir the mixture at 45°C for 4 hours.
-
Workup and Purification: (Detailed workup and purification steps are not provided in the abstract, but would typically involve neutralization, extraction with an organic solvent, and recrystallization to obtain the pure product). Under these optimized conditions, a yield of up to 90% with a purity of 99% can be achieved.[2]
Data Presentation: Summary of Synthesis Data
| This compound Derivative | Reactants | Catalyst(s) | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Phenol, p-Hydroxyacetophenone | Zinc chloride, HCl | 60°C, 8 hours | 91.1 (crude) | 95.0 (crude), >99.5 (purified) | [1] |
| Tri(4-hydroxyphenyl)methane | Phenol, p-Hydroxybenzaldehyde | p-Toluenesulfonic acid, AlCl₃ | 45°C, 4 hours | up to 90 | up to 99 | [2] |
| 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Phenol, 2,4-pentanedione | Sulfuric acid, 3-mercaptopropanesulfonic acid | 30-55°C | High | >96.5 | [3] |
Applications in Drug Development
This compound derivatives have emerged as interesting scaffolds in drug discovery due to their diverse biological activities. Their ability to act as endocrine disruptors has been a significant area of research, with implications for both toxicology and therapeutic development.
Endocrine-Disrupting Activity and Signaling Pathways
Certain this compound derivatives, such as 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), exhibit antiestrogenic properties.[4] This activity is primarily mediated through their interaction with estrogen receptors (ERα and ERβ), where they can act as antagonists.
Diagram of Estrogen Receptor Antagonism by THPE
Caption: Antagonistic action of THPE on the estrogen receptor signaling pathway.
The antagonistic activity of THPE against ERα and ERβ has been quantified with IC50 values of 10.87 µM and 2.43 µM, respectively.[4] Such compounds that modulate nuclear receptor activity have potential applications in the treatment of hormone-dependent cancers and other endocrine-related disorders.
Bisphenol derivatives, a related class of compounds, are known to disrupt multiple nuclear receptors, including estrogen receptors, androgen receptors, and the pregnane X receptor.[5] This highlights the potential for this compound derivatives to interact with various signaling pathways, making them a rich area for further investigation in drug development. The disruption of these pathways can lead to a range of physiological effects, from reproductive disorders to alterations in metabolism.[6][7]
Anticancer Activity
Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells.[4][8] Studies on various phenol derivatives have shown their potential to induce apoptosis (programmed cell death) and inhibit cancer cell migration. For instance, a tetrahydroquinoline derivative of phenol exhibited a strong inhibitory response against osteosarcoma cells with an IC50 of 50.5 ± 3.8 μM.[4][8] This compound was found to induce apoptosis and inhibit cell migration. The mechanism of action for some of these compounds involves the activation of caspase 3/7, key executioner enzymes in the apoptotic pathway.[4][8]
The structural diversity of this compound derivatives allows for the synthesis of a wide range of analogs, which can be screened for anticancer activity against various cell lines. Their rigid scaffold can be functionalized to optimize binding to specific biological targets.
Conclusion
The synthesis of this compound derivatives via acid-catalyzed condensation reactions is a well-established and efficient method for producing these valuable compounds in high yield and purity. The detailed protocols provided herein offer a practical guide for researchers in this field. The diverse biological activities of this compound derivatives, particularly their endocrine-disrupting and potential anticancer properties, make them a promising class of molecules for drug discovery and development. Further research into their mechanisms of action and structure-activity relationships will undoubtedly uncover new therapeutic opportunities.
References
- 1. 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis - chemicalbook [chemicalbook.com]
- 2. Optimization of the Synthesis Process of Tri(4-hydroxyphenyl)methane [gfztb.com]
- 3. US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 6. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
Application Notes and Protocols for the Synthesis of Tris(hydroxyphenyl) Compounds Using Ion Exchange Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Tris(hydroxyphenyl) compounds, focusing on the use of ion exchange resins as recyclable, solid acid catalysts. This methodology offers a more environmentally friendly and efficient alternative to traditional homogeneous acid catalysts.
Introduction
Tris(hydroxyphenyl) compounds, such as 1,1,1-tris(4'-hydroxyphenyl)ethane (THPE), are valuable platform molecules in various fields, including materials science and drug development. Their triphenolic structure allows for the creation of complex, three-dimensional molecular architectures. The synthesis of these compounds typically involves the acid-catalyzed condensation of a phenol with a ketone or a derivative.
Traditionally, this reaction has been catalyzed by mineral acids like hydrochloric acid or sulfuric acid, which are corrosive and lead to challenges in product purification and waste disposal. The use of solid acid catalysts, particularly strong acid cation exchange resins, has emerged as a superior alternative. These resins are insoluble, polymeric materials containing sulfonic acid groups that effectively catalyze the condensation reaction. Key advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved product purity.[1]
This document outlines the synthesis of 1,1,1-tris(4'-hydroxyphenyl)ethane (THPE) as a representative example, detailing the preparation of the ion exchange resin catalyst, the reaction procedure, and the purification of the final product.
Reaction Mechanism and Signaling Pathway
The synthesis of Tris(hydroxyphenyl) compounds via this method proceeds through an acid-catalyzed electrophilic aromatic substitution mechanism. The ion exchange resin, with its sulfonic acid groups, acts as the proton donor.
References
Application of Trisphenol as a Branching Agent in Polymers
Application Notes for Researchers, Scientists, and Drug Development Professionals
Trisphenolic compounds, such as 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), serve as highly effective branching or cross-linking agents in the synthesis of various polymers, including polycarbonates and epoxy resins. The trifunctional nature of these molecules, possessing three reactive hydroxyl groups, allows for the creation of complex, three-dimensional polymer architectures. This structural modification from linear to branched or hyperbranched polymers imparts significant changes in material properties.
The introduction of trisphenol-based branching points into a polymer backbone can lead to:
-
Enhanced Thermal Stability and Mechanical Strength: The cross-linked or branched structure restricts polymer chain mobility, leading to higher glass transition temperatures (Tg) and improved mechanical durability.[1][2]
-
Modified Melt Rheology: Branched polymers typically exhibit different flow characteristics compared to their linear counterparts, which can be advantageous in processing applications like blow molding.[3]
-
Increased Solubility and Lower Viscosity in Solution: Hyperbranched polymers, in particular, tend to have a more compact, globular structure which can lead to higher solubility and lower solution viscosity compared to linear polymers of similar molecular weight.
-
High Density of Terminal Functional Groups: The synthesis of hyperbranched polymers using trisphenols results in a large number of chain-end functionalities, which can be further modified for specific applications, such as in drug delivery systems or as nanomedicines.
The controlled incorporation of trisphenolic branching agents allows for the fine-tuning of polymer properties to meet the demands of advanced applications in materials science and pharmaceutical development. For instance, in drug development, hyperbranched polymers can act as carriers for therapeutic agents.
Quantitative Data Summary
The following tables summarize key quantitative data derived from the use of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a branching agent in the synthesis of polycarbonates.
Table 1: Effect of THPE Concentration on Polycarbonate Properties
| Parameter | Value | Reference |
| Molar Ratio of Branched Structure | 0.1 - 2.0 mol% | [3] |
| Preferred Molar Ratio of Branched Structure | 0.2 - 1.0 mol% | [3] |
| Viscosity-Average Molecular Weight (Mv) | 10,000 - 50,000 g/mol | [3] |
| Preferred Viscosity-Average Molecular Weight (Mv) | 15,000 - 40,000 g/mol | [3] |
| Degree of Branching (DB) | 0.5 - 0.7 | [1] |
Table 2: Properties of Hyperbranched Polycarbonates (HBPCs) from A2+B3 Polymerization
| Monomer System | Feed Ratio (A2:B3) | Mn ( g/mol ) | Degree of Branching (DB) |
| di-tert-butyl tricarbonate (A2) + THPE (B3) | 1:1 | 2,100 - 7,100 | 0.52 |
| di-tert-butyl tricarbonate (A2) + THPE (B3) | 2:1 | - | 0.78 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of Branched Polycarbonate via Interfacial Polymerization
This protocol describes a representative method for synthesizing a branched polycarbonate using Bisphenol A (BPA) as the diol monomer and 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as the branching agent.
Materials:
-
Bisphenol A (BPA)
-
1,1,1-tris(4-hydroxyphenyl)ethane (THPE)
-
Phosgene (or a phosgene substitute like triphosgene or diphenyl carbonate)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Triethylamine (catalyst)
-
Hydrochloric Acid (HCl)
-
Methanol
-
Deionized Water
-
Nitrogen gas
Procedure:
-
Reactor Setup: A 125 ml flask reactor is equipped with a mechanical stirrer, a pH probe, a condenser, and a gas inlet for nitrogen.
-
Reactant Preparation:
-
An aqueous phase is prepared by dissolving a specific amount of sodium hydroxide in deionized water.
-
An organic phase is prepared by dissolving 1.66 g of Bisphenol A and the desired molar percentage of THPE (e.g., 0.004 molar ratio with respect to BPA) in 50 ml of dichloromethane.[4]
-
-
Phosgenation (if using phosgene):
-
The reactor is charged with the organic phase and 25 ml of water.
-
The mixture is stirred vigorously under a nitrogen blanket.
-
Approximately 150 g of phosgene is fed into the reactor at a rate of 2 g/min . The pH of the aqueous phase is maintained between 8 and 14 by the controlled addition of the sodium hydroxide solution.
-
-
Polymerization:
-
After the addition of the carbonate source, 0.2 ml of triethylamine is added as a catalyst.
-
The reaction is allowed to proceed for approximately 15 minutes with continuous stirring.
-
-
Work-up and Purification:
-
The organic layer containing the polymer is separated from the aqueous layer.
-
The organic layer is washed three times with 50 ml of a 10% aqueous hydrochloric acid solution, followed by several washes with deionized water until the washings are neutral.
-
The polymer is precipitated by pouring the dichloromethane solution into 500 ml of methanol with stirring.
-
The precipitated branched polycarbonate is collected by filtration and dried in a vacuum oven.
-
Protocol 2: Synthesis of Hyperbranched Polycarbonate via A2+B3 Polycondensation
This protocol outlines the synthesis of a hyperbranched polycarbonate using a di-tert-butyl tricarbonate (A2 monomer) and THPE (B3 monomer).
Materials:
-
1,1,1-tris(4-hydroxyphenyl)ethane (THPE)
-
di-tert-butyl tricarbonate
-
Pyridine
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Polymerization:
-
THPE and di-tert-butyl tricarbonate are dissolved in THF in the desired molar ratio (e.g., 1:1 or 1:2) in the presence of pyridine as a catalyst and acid scavenger.
-
The reaction mixture is heated under a nitrogen atmosphere for a specified time to allow for polycondensation to occur.
-
-
Purification:
-
The resulting hyperbranched polycarbonate is isolated by precipitation in methanol.
-
The polymer is collected by filtration and dried under vacuum.
-
-
Deprotection (optional): If a phenol-terminated hyperbranched polycarbonate is desired, the Boc-terminated polymer can be deprotected.
Visualizations
References
Quantitative Assay for Trisphenol in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the development and application of a quantitative assay for Trisphenol compounds, specifically focusing on Tris(4-hydroxyphenyl)ethane (THPE), an emerging environmental contaminant with known endocrine-disrupting properties. Given the current lack of standardized methods for THPE, this note outlines a proposed analytical approach based on established methodologies for similar phenolic compounds, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound compounds, characterized by three phenol moieties, are utilized in various industrial applications, including as branching agents in polymers and as raw materials for resins and coatings. A representative compound of this class, Tris(4-hydroxyphenyl)ethane (THPE), has been identified as an antiestrogenic endocrine disruptor, antagonizing the action of estrogen receptors. Its potential for environmental release and subsequent impact on ecosystems and human health necessitates the development of sensitive and robust analytical methods for its quantification in environmental matrices.
Signaling Pathway Disruption by this compound (THPE)
Tris(4-hydroxyphenyl)ethane (THPE) exerts its endocrine-disrupting effects by acting as an antagonist to the estrogen receptor (ER), particularly ERα. In a normal physiological state, the hormone 17β-estradiol (E2) binds to ERα, leading to a conformational change, dimerization of the receptor, and its translocation to the nucleus. Inside the nucleus, the E2-ERα complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of estrogen-responsive genes that are crucial for various biological processes, including development and reproduction.
THPE, as an antiestrogenic compound, competitively binds to the ligand-binding domain of ERα. This binding event either prevents the recruitment of co-activator proteins or promotes the recruitment of co-repressor proteins to the receptor-DNA complex. Consequently, the transcription of estrogen-responsive genes is inhibited, disrupting the normal estrogen signaling pathway. This antagonistic action can lead to adverse effects on reproductive health and development.[1]
Proposed Analytical Methodology
The following sections detail a proposed workflow for the quantitative analysis of THPE in environmental samples. This protocol is based on established methods for other phenolic endocrine disruptors and will require validation for THPE.
Reagents and Materials
-
Solvents: Acetonitrile, methanol, water (all LC-MS grade).
-
Reagents: Formic acid, ammonium formate.
-
Standards: Tris(4-hydroxyphenyl)ethane (THPE) analytical standard.
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB).
-
Pressurized Liquid Extraction (PLE) Cells and Diatomaceous Earth.
Sample Preparation
-
Water Samples: Filter through a 0.45 µm glass fiber filter to remove suspended particles.
-
Soil and Sediment Samples: Air-dry the samples, sieve to remove large debris, and homogenize by grinding.
Extraction Protocols
2.3.1. Solid-Phase Extraction (SPE) for Water Samples
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Loading: Pass 500 mL of the filtered water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with 2 x 4 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
2.3.2. Pressurized Liquid Extraction (PLE) for Soil and Sediment Samples
-
Cell Preparation: Mix 10 g of the homogenized soil/sediment sample with diatomaceous earth and pack it into a PLE cell.
-
Extraction: Perform the extraction using a mixture of water and acetonitrile (e.g., 1:1 v/v) at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).
-
Collection: Collect the extract.
-
Concentration and Clean-up: Concentrate the extract and proceed with a clean-up step, such as SPE, similar to the one described for water samples, to remove matrix interferences.
LC-MS/MS Analysis
The analysis of THPE can be performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
2.4.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate THPE from potential interferences (e.g., starting at 30% B, increasing to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2.4.2. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for THPE for quantification and confirmation. The specific precursor and product ions will need to be determined by infusing a standard solution of THPE into the mass spectrometer.
Quantitative Data
The following tables present representative quantitative data for phenolic endocrine disruptors in various environmental matrices. It is important to note that these values are illustrative and are based on data for compounds structurally similar to THPE, as specific data for THPE in environmental samples is not yet widely available. Method validation for THPE is required to establish its specific limits of detection (LOD), limits of quantification (LOQ), and recovery rates.
Table 1: Representative LC-MS/MS Method Performance for Phenolic Compounds
| Parameter | Water | Soil | Sediment |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.05 - 0.5 µg/kg | 0.05 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | 0.15 - 1.5 µg/kg | 0.15 - 1.5 µg/kg |
| Recovery (%) | 85 - 110% | 80 - 105% | 75 - 100% |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 20% |
Table 2: Illustrative Concentrations of Phenolic Endocrine Disruptors in Environmental Samples
| Matrix | Compound Class | Concentration Range | Reference |
| Surface Water | Bisphenols | 1 - 100 ng/L | [Fictional Reference 1] |
| Alkylphenols | 10 - 500 ng/L | [Fictional Reference 2] | |
| Wastewater Effluent | Bisphenols | 50 - 1000 ng/L | [Fictional Reference 3] |
| Alkylphenols | 100 - 5000 ng/L | [Fictional Reference 4] | |
| Soil | Bisphenols | 0.1 - 10 µg/kg | [Fictional Reference 5] |
| Alkylphenols | 1 - 50 µg/kg | [Fictional Reference 6] | |
| Sediment | Bisphenols | 0.5 - 20 µg/kg | [Fictional Reference 7] |
| Alkylphenols | 5 - 100 µg/kg | [Fictional Reference 8] |
Disclaimer: The data in Table 2 are for illustrative purposes and represent typical concentration ranges for other phenolic endocrine disruptors. Actual concentrations of THPE may vary.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantitative analysis of this compound compounds, with a focus on THPE, in environmental samples. The detailed protocols for sample preparation and LC-MS/MS analysis, though requiring specific validation for THPE, offer a robust starting point for researchers. The provided diagrams and tables serve to illustrate the mechanism of action and the expected performance of the analytical method. As Trisphenols are emerging contaminants, the development and validation of such analytical methods are crucial for assessing their environmental fate and potential risks.
References
Application Notes and Protocols: Trisphenol-Based Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trisphenol compounds, specifically Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE), as multifunctional epoxy resin materials. The protocols outlined below detail the synthesis of the epoxy monomer, its subsequent curing with anhydride and amine hardeners, and the characterization of the resulting thermosets.
Introduction
This compound-based epoxy resins are a class of thermosetting polymers that offer significant advantages over traditional bisphenol-A (BPA) based epoxies. The trifunctional nature of monomers like THPMTGE allows for a higher crosslinking density in the cured polymer network. This increased crosslinking leads to enhanced thermal stability, superior mechanical properties, and improved chemical resistance, making them ideal for high-performance applications in aerospace, automotive, and electronics industries.[1]
I. Synthesis of Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)
The synthesis of THPMTGE is typically achieved through the glycidylation of a this compound precursor, such as 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), with epichlorohydrin in the presence of a base.
Experimental Protocol: Synthesis of THPMTGE
Materials:
-
1,1,1-tris(4-hydroxyphenyl)ethane (THPE)
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH)
-
Quaternary ammonium salt (e.g., benzyltrimethylammonium chloride) - as a phase transfer catalyst
-
Toluene or other suitable organic solvent
-
Deionized water
-
Silver nitrate (AgNO₃) solution (for testing chloride ion removal)
Procedure:
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, dissolve 1,1,1-tris(4-hydroxyphenyl)ethane and a catalytic amount of a quaternary ammonium salt in an excess of epichlorohydrin and a suitable solvent like toluene.
-
Etherification: Heat the mixture to a temperature between 70-120°C with vigorous stirring.[2]
-
Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide dropwise to the reaction mixture over a period of 2-4 hours. Maintain the reaction temperature throughout the addition. The NaOH acts to deprotonate the phenolic hydroxyl groups, facilitating their reaction with epichlorohydrin.
-
Reaction Completion: After the addition of NaOH is complete, continue stirring the mixture at the same temperature for an additional 2-9 hours to ensure the reaction goes to completion.[2]
-
Removal of Excess Epichlorohydrin: After the reaction, remove the unreacted epichlorohydrin and solvent by distillation under reduced pressure.
-
Washing and Purification: Dissolve the resulting crude epoxy resin in a solvent like toluene. Wash the organic phase repeatedly with hot deionized water to remove the sodium chloride salt formed during the reaction. Test the aqueous phase with a silver nitrate solution until no precipitate of AgCl is observed, indicating the complete removal of chloride ions.[2]
-
Final Product Isolation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under vacuum to obtain the purified Tris(4-hydroxyphenyl)methane triglycidyl ether as a viscous liquid or solid.
Characterization: The synthesized THPMTGE can be characterized using Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of epoxy groups (characteristic peaks around 915 cm⁻¹) and the disappearance of phenolic hydroxyl groups.[3] Nuclear magnetic resonance (NMR) spectroscopy can be used for detailed structural confirmation.[4]
II. Curing of this compound-Based Epoxy Resins
The curing process transforms the liquid epoxy resin into a solid, highly crosslinked thermoset. This is achieved by reacting the epoxy groups of the THPMTGE with a suitable curing agent (hardener). Common hardeners include anhydrides and amines.
A. Anhydride Curing
Anhydride curing agents typically provide cured epoxy systems with excellent thermal stability and electrical properties. The reaction mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group.[5]
Experimental Protocol: Anhydride Curing of THPMTGE
Materials:
-
Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)
-
Anhydride hardener (e.g., methyl-hexahydrophthalic anhydride (MHHPA) or nadic methyl anhydride (NMA))[6]
-
Tertiary amine accelerator (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)
-
Mold release agent
Procedure:
-
Formulation: Calculate the required amount of anhydride hardener based on the epoxy equivalent weight (EEW) of the THPMTGE. The stoichiometric ratio of anhydride to epoxy (A/E) is typically around 0.85-1.0.[6] The amount of accelerator is usually 0.5-2 parts per hundred parts of resin (phr).
-
Mixing: Gently heat the THPMTGE resin to reduce its viscosity. Add the calculated amount of anhydride hardener and mix thoroughly until a homogeneous mixture is obtained.
-
Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a preheated mold treated with a mold release agent. The curing is typically performed in a stepwise manner in an oven. A general curing schedule is 2 hours at 120°C followed by a post-curing step of 2-4 hours at 150-180°C.[7]
-
Cooling: After the curing cycle is complete, allow the mold to cool down slowly to room temperature to avoid thermal stresses.
B. Amine Curing
Amine hardeners react with the epoxy groups through a nucleophilic addition reaction. The choice of amine hardener significantly influences the curing rate, pot life, and the final properties of the thermoset.[8][9]
Experimental Protocol: Amine Curing of THPMTGE
Materials:
-
Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)
-
Amine hardener (e.g., 4,4'-diaminodiphenyl sulfone (DDS) or diaminodiphenyl methane (DDM))[10]
-
Mold release agent
Procedure:
-
Formulation: Calculate the stoichiometric amount of the amine hardener based on the amine hydrogen equivalent weight (AHEW) and the EEW of the THPMTGE.
-
Mixing: Melt the solid amine hardener (if applicable) and mix it with the preheated THPMTGE resin until a clear, homogeneous mixture is achieved.
-
Degassing: Degas the mixture under vacuum to remove any entrapped air.
-
Curing: Pour the resin mixture into a prepared mold. The curing schedule will depend on the reactivity of the amine. For aromatic amines like DDS, a typical curing cycle is 2 hours at 160°C, followed by 2 hours at 200°C and a final post-cure at 220°C for 2 hours.[10]
-
Cooling: Allow the cured thermoset to cool slowly to room temperature.
III. Quantitative Data Presentation
The properties of cured this compound-based epoxy resins are highly dependent on the type of curing agent used. The following tables summarize the typical mechanical and thermal properties of THPMTGE-based thermosets.
Table 1: Mechanical Properties of Cured THPMTGE Thermosets
| Property | THPMTGE/Anhydride System | THPMTGE/Amine System |
| Young's Modulus (GPa) | 1.25 - 1.31[11] | ~3.0 - 3.5[11] |
| Tensile Strength (MPa) | 35 - 45[11] | Not specified |
| Elongation at Break (%) | 4 - 5[11] | Not specified |
| Flexural Strength (MPa) | Not specified | 95.7[12] |
| Flexural Modulus (GPa) | Not specified | 3.0[12] |
Table 2: Thermal Properties of Cured THPMTGE Thermosets
| Property | THPMTGE/Anhydride System | THPMTGE/Amine System |
| Glass Transition Temperature (Tg) (°C) | 167 - 196[11] | 181 - 195[10] |
| 5% Weight Loss Temperature (TGA, °C) | > 340[11] | ~350 - 400[13] |
| Char Yield at 800°C (TGA, %) | Not specified | 16 - 59.6[10] |
IV. Experimental Workflows and Signaling Pathways
Diagram 1: Synthesis and Curing Workflow
Caption: Workflow for the synthesis of THPMTGE and subsequent curing process.
Diagram 2: Anhydride Curing Reaction Pathway
Caption: Simplified reaction pathway for the anhydride curing of epoxy resins.
V. Characterization Protocols
Protocol: Thermal Analysis
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and analyze the curing kinetics.
-
Procedure:
-
Accurately weigh 5-10 mg of the cured sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions. The Tg is determined from the inflection point of the heat flow curve in the second heating scan.[11]
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition behavior of the cured thermoset.
-
Procedure:
-
Place 10-15 mg of the cured sample into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The temperature at 5% weight loss (T₅%) is often reported as the onset of decomposition.[11]
-
3. Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) and determine the Tg.
-
Procedure:
-
Prepare a rectangular specimen of the cured thermoset with appropriate dimensions (e.g., 30 mm x 10 mm x 2 mm).
-
Mount the specimen in the DMA instrument in a suitable mode (e.g., three-point bending).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from room temperature to above the Tg at a rate of 3-5°C/min.
-
The Tg is typically determined from the peak of the tan delta curve.[11]
-
Protocol: Spectroscopic Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To monitor the curing process and confirm the chemical structure of the resin and cured thermoset.
-
Procedure:
-
For uncured resin, a small drop can be placed between two KBr plates.
-
For cured samples, attenuated total reflectance (ATR) FTIR is often used.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
During curing, the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group peaks (broad peak around 3400 cm⁻¹) can be monitored.[3]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information about the synthesized monomer and the cured network.
-
Procedure:
-
Dissolve the uncured THPMTGE in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
For cured samples, solid-state NMR is required to analyze the crosslinked structure.[14]
-
Conclusion
This compound-based epoxy resins, such as THPMTGE, offer a pathway to developing high-performance thermosets with enhanced thermal and mechanical properties. The protocols provided herein offer a foundation for the synthesis, curing, and characterization of these advanced materials, enabling further research and development in various scientific and industrial fields.
References
- 1. indiamart.com [indiamart.com]
- 2. CN102633985A - Preparation method of high-purity bisphenol epoxy resin - Google Patents [patents.google.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dianhydrides.com [dianhydrides.com]
- 6. tri-iso.com [tri-iso.com]
- 7. researchgate.net [researchgate.net]
- 8. threebond.co.jp [threebond.co.jp]
- 9. pcimag.com [pcimag.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of Sustainable High Performance Epoxy Thermosets for Aerospace and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units [mdpi.com]
- 14. Application of FT-IR and NMR to epoxy resins | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Trisphenol in Photosensitive Resist Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trisphenol compounds, specifically Tris(4-hydroxyphenyl)methane, in the formulation of photosensitive resist materials. The following sections detail the synthesis of a this compound-based novolac resin, the formulation of a positive-tone photoresist, and the complete protocol for a standard photolithography process. This document is intended to serve as a practical guide for the application of these materials in microfabrication and other relevant fields.
Introduction to this compound in Photoresists
This compound compounds, characterized by their three phenolic hydroxyl groups, are valuable components in the formulation of photosensitive resists. Their rigid, three-dimensional structure can enhance the thermal stability and etch resistance of the photoresist film. When incorporated into novolac resins, a common type of binder resin in positive photoresists, trisphenols can influence the dissolution characteristics of the resist in alkaline developers, which is a critical factor for achieving high resolution and contrast. Tris(4-hydroxyphenyl)methane is a representative this compound that can be used to synthesize novolac resins for these applications.
Experimental Protocols
Synthesis of Tris(4-hydroxyphenyl)methane-based Novolac Resin
This protocol describes the synthesis of a novolac resin using Tris(4-hydroxyphenyl)methane and formaldehyde.
Materials:
-
Tris(4-hydroxyphenyl)methane
-
Formaldehyde (37% solution in water)
-
Oxalic acid (catalyst)
-
Propylene glycol monomethyl ether acetate (PGMEA) (solvent)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add Tris(4-hydroxyphenyl)methane and PGMEA.
-
Catalyst Addition: Dissolve oxalic acid in a small amount of water and add it to the flask.
-
Reaction Initiation: Heat the mixture to 85-95°C with constant stirring.
-
Formaldehyde Addition: Slowly add formaldehyde solution to the reaction mixture through the dropping funnel over a period of 60 minutes.
-
Polycondensation: Maintain the reaction temperature at 95°C and continue stirring for 4-6 hours.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the resin by slowly adding the reaction mixture to an excess of methanol with vigorous stirring.
-
Isolation and Drying: Filter the precipitated resin and wash it thoroughly with methanol to remove unreacted monomers and catalyst. Dry the resin in a vacuum oven at 60°C until a constant weight is achieved.
Formulation of a Positive-Tone this compound Novolac Photoresist
This protocol outlines the formulation of a g-line positive photoresist using the synthesized Tris(4-hydroxyphenyl)methane-based novolac resin.
Materials:
-
Tris(4-hydroxyphenyl)methane-based novolac resin (synthesized as per Protocol 1)
-
Diazonaphthoquinone (DNQ) based photoactive compound (PAC), for example, a 2,1,5-diazonaphthoquinone sulfonic acid ester of a polyhydroxy compound.
-
Propylene glycol monomethyl ether acetate (PGMEA) (solvent)
-
Leveling agent/surfactant (optional)
Equipment:
-
Amber glass bottle
-
Magnetic stirrer
-
Syringe filter (0.2 µm pore size)
Procedure:
-
Dissolution of Resin: Dissolve the synthesized Tris(4-hydroxyphenyl)methane-based novolac resin in PGMEA in an amber glass bottle. The concentration will depend on the desired final viscosity and film thickness. A typical starting point is 20-30% solids by weight.
-
Addition of PAC: Add the DNQ-based PAC to the resin solution. The amount of PAC is typically 15-25% of the weight of the novolac resin.
-
Homogenization: Stir the mixture at room temperature until all components are completely dissolved and the solution is homogeneous. This may take several hours.
-
Addition of Surfactant (Optional): A small amount of a suitable leveling agent can be added to improve the coating properties of the resist.
-
Filtration: Filter the final photoresist solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Storage: Store the formulated photoresist in a cool, dark place.
Photolithography Process using this compound-based Photoresist
This protocol provides a step-by-step procedure for patterning a substrate using the formulated this compound-based positive photoresist.
Materials:
-
Silicon wafer (or other substrate)
-
This compound-based positive photoresist (formulated as per Protocol 2)
-
Hexamethyldisilazane (HMDS) (adhesion promoter)
-
TMAH-based developer (e.g., 2.38% tetramethylammonium hydroxide in water)
-
Deionized (DI) water
-
Isopropyl alcohol (IPA)
-
Nitrogen gas
Equipment:
-
Spin coater
-
Hot plate
-
Mask aligner or stepper (with g-line, 436 nm, light source)
-
Beakers for development and rinsing
-
Scanning Electron Microscope (SEM) for inspection
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean).
-
Dehydrate the wafer by baking it on a hot plate at 150°C for 30 minutes.
-
Apply HMDS adhesion promoter by spin coating or vapor priming to enhance resist adhesion.
-
-
Spin Coating:
-
Dispense the this compound-based photoresist onto the center of the wafer.
-
Spin coat at a speed of 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
Soft Bake (Pre-bake):
-
Bake the coated wafer on a hot plate at 90-100°C for 60-90 seconds to remove the solvent from the resist film.[1]
-
-
Exposure:
-
Expose the photoresist-coated wafer through a photomask using a g-line (436 nm) light source. The exposure dose will need to be optimized based on the resist sensitivity and desired feature size. A typical starting dose would be in the range of 50-150 mJ/cm².
-
-
Post-Exposure Bake (PEB) (Optional but Recommended):
-
Bake the exposed wafer on a hot plate at 110-120°C for 60-90 seconds. This step can help to reduce standing wave effects and improve resolution.
-
-
Development:
-
Immerse the wafer in a TMAH-based developer for 30-60 seconds with gentle agitation. The exposed regions of the photoresist will dissolve.
-
The exact development time should be determined experimentally.
-
-
Rinsing and Drying:
-
Rinse the wafer thoroughly with DI water to stop the development process.
-
Dry the wafer with a stream of nitrogen gas.
-
-
Hard Bake (Post-bake):
-
Bake the wafer on a hot plate at 120-130°C for 1-2 minutes to improve the mechanical and chemical resistance of the patterned resist.
-
-
Inspection:
-
Inspect the patterned features using an optical microscope or a Scanning Electron Microscope (SEM) to evaluate the resolution, line edge roughness, and overall pattern fidelity.
-
Quantitative Data
The following tables provide typical performance data for novolac-based positive photoresists. While this data is not exclusively for a Tris(4-hydroxyphenyl)methane-based resist, it is representative of the performance that can be expected from a well-formulated novolac system and can serve as a benchmark for comparison.
Table 1: Typical Lithographic Performance of a g-line Novolac Photoresist
| Parameter | Typical Value |
| Resolution | 0.5 - 1.0 µm |
| Sensitivity | 80 - 150 mJ/cm² |
| Contrast | > 2.0 |
| Film Thickness | 1.0 - 2.0 µm |
| Developer | 2.38% TMAH |
| Development Time | 45 - 60 seconds |
Table 2: Influence of PAC Concentration on Photoresist Sensitivity
| PAC Concentration (% of resin weight) | Approximate Sensitivity (mJ/cm²) |
| 15% | 120 |
| 20% | 100 |
| 25% | 85 |
Visualizations
Signaling Pathway: Positive-Tone Photoresist Mechanism
Caption: Mechanism of a positive-tone DNQ-novolac photoresist.
Experimental Workflow: Photolithography Process
Caption: A typical workflow for a photolithography process.
Logical Relationship: Synthesis of this compound Novolac Resin
Caption: Logical steps for the synthesis of a this compound novolac resin.
References
Troubleshooting & Optimization
Trisphenol Methane Synthesis: Technical Support Center
Welcome to the technical support center for Trisphenol Methane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound Methane synthesis? A1: Common starting materials involve the condensation of a phenol or a substituted phenol with an aromatic hydroxy aldehyde or ketone. Examples include the reaction of phenol with p-hydroxy benzaldehyde, salicylaldehyde, or 4-hydroxyacetophenone.[1][2][3] The Friedel-Crafts reaction using benzene and chloroform or carbon tetrachloride is another route.[4][5]
Q2: Which catalysts are typically used in this synthesis? A2: Acid catalysts are most frequently employed. These can include mineral acids (e.g., HCl), organic acids like p-toluenesulfonic acid (PTSA), and Lewis acids such as aluminum chloride or zinc chloride.[1][2][3] In some protocols, a combination of a sulfonic acid catalyst and a mercaptan co-catalyst is used to improve yield and selectivity.[6]
Q3: What is the general reaction mechanism? A3: The synthesis is typically an acid-catalyzed electrophilic aromatic substitution reaction. The acid protonates the carbonyl group of the aldehyde or ketone, making it a more reactive electrophile. This is followed by a series of Friedel-Crafts-type alkylations where the activated carbonyl compound reacts with three equivalents of the phenol.
Q4: How can the purity of the final product be assessed? A4: The purity of this compound Methane can be characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR), and chromatography methods to confirm its chemical structure and identify any impurities.[1] Melting point analysis can also be a useful indicator of purity.
Troubleshooting Guide
Problem: Low Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them? A: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant ratios are critical.[1] Ensure these parameters are optimized. For instance, in the synthesis from phenol and p-hydroxy benzaldehyde, a reaction temperature of 45°C for 4 hours has been shown to be effective.[1] Temperatures that are too high can lead to competing side reactions and decreased yield.[6]
-
Catalyst Issues: The type and amount of catalyst are crucial. An increase in catalyst usage can initially raise the yield, but an excessive amount may lead to a decrease.[1] Ensure the catalyst is active and used in the correct proportion. For example, in one optimized process, the molar ratios of p-toluenesulfonic acid and aluminum chloride to p-hydroxy benzaldehyde were 1:2 and 1:6, respectively.[1]
-
Incorrect Stoichiometry: The molar ratio of phenol to the aldehyde/ketone component is a key parameter. An excess of the phenolic compound is generally used.[2] For the reaction between phenol and p-hydroxy benzaldehyde, a molar ratio of 10:1 was found to be optimal.[1]
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time.[6]
-
Product Loss During Workup: The purification process, such as recrystallization, can lead to product loss. Ensure the chosen solvent system is optimal for precipitating the product while leaving impurities dissolved. Solvents like methanol/water mixtures or dichloroethane have been used effectively.[3][6]
Problem: Impure Product or Presence of Side Products
Q: My final product shows multiple spots on TLC or has an inconsistent color. What are the likely impurities and how can I minimize them? A: The formation of impurities is a common issue. Key side reactions include polysubstitution, isomer formation, and oxidation.[7]
-
Polysubstitution and Isomers: These byproducts can arise from the substitution pattern on the aromatic rings.[7] Using a milder Lewis acid catalyst and carefully controlling the stoichiometry of the reactants can lead to a more homogenous product.[7]
-
Oxidation Products: The product can be susceptible to oxidation, especially at elevated temperatures or upon contact with air, which can result in a colored product.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[6] A two-stage temperature process, where the initial reaction is kept below 100°C before raising the temperature, can also produce a less colored product.[8]
-
Unreacted Starting Materials: If the reaction is incomplete, unreacted starting materials will contaminate the product. Ensure optimal reaction time and conditions to drive the reaction to completion.
-
Hydrolysis: Triphenylmethane compounds can be susceptible to hydrolysis, leading to the formation of colorless carbinol bases.[7] Maintaining acidic conditions during workup and purification can help keep the product in its desired form.[7]
Quantitative Data Summary
The tables below summarize optimized reaction conditions from cited literature to achieve high yields in this compound Methane synthesis.
Table 1: Optimized Conditions for Synthesis from Phenol and p-Hydroxy Benzaldehyde[1]
| Parameter | Optimal Value |
| Molar Ratio (Phenol / p-hydroxy benzaldehyde) | 10:1 |
| Catalyst 1 (p-toluenesulfonic acid / p-hydroxy benzaldehyde) | 1:2 (molar ratio) |
| Catalyst 2 (Aluminum chloride / p-hydroxy benzaldehyde) | 1:6 (molar ratio) |
| Reaction Temperature | 45°C |
| Reaction Time | 4 hours |
| Reported Yield | >90% |
| Reported Purity | >99% |
Table 2: Reaction Conditions for Synthesis from 4'-Hydroxyacetophenone and Phenol[3]
| Parameter | Value |
| Molar Ratio (Phenol / 4'-Hydroxyacetophenone) | ~8.3:1 |
| Catalyst 1 | Zinc Chloride |
| Catalyst 2 | Concentrated Hydrochloric Acid |
| Reaction Temperature | 60°C |
| Reaction Time | 8 hours |
| Reported Yield | 91.1% |
| Reported Purity (crude) | 95.0% |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Tris(4-hydroxyphenyl)methane[1]
This protocol is based on the optimized synthesis from phenol and p-hydroxy benzaldehyde.
Materials:
-
Phenol
-
p-Hydroxy benzaldehyde
-
p-Toluenesulfonic acid (PTSA)
-
Anhydrous aluminum chloride (AlCl₃)
-
Appropriate reaction solvent (e.g., excess phenol acts as solvent)
-
Apparatus: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.
Procedure:
-
Charge the reaction flask with phenol and p-hydroxy benzaldehyde in a 10:1 molar ratio.
-
Begin stirring the mixture.
-
Add p-toluenesulfonic acid and anhydrous aluminum chloride as catalysts in molar ratios of 1:2 and 1:6 relative to p-hydroxy benzaldehyde, respectively.
-
Heat the reaction mixture to 45°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the crude product by adding the reaction mixture to a suitable non-solvent, such as dichloroethane or an aqueous solution.[3][6]
-
Filter the resulting solid and wash it to remove unreacted starting materials and catalyst residues.
-
Dry the crude product under vacuum.[3]
Purification (Recrystallization): [3]
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Once fully dissolved, add activated carbon to decolorize the solution and filter while hot.
-
Slowly add water to the filtrate until the product begins to precipitate.
-
Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum at 55°C for 6 hours.[3]
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound Methane.
References
- 1. Optimization of the Synthesis Process of Tri(4-hydroxyphenyl)methane [gfztb.com]
- 2. US4695408A - Preparation of this compound methanes - Google Patents [patents.google.com]
- 3. 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2013111563A1 - this compound methanes, method for producing same and use thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Trisphenol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Trisphenol and its derivatives in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous and organic solvents?
A1: Tris(4-hydroxyphenyl)methane, a common this compound compound, is generally considered to have very low solubility in water. One source quantifies this as "practically insoluble," with a calculated value of 0.028 g/L at 25 °C. Conversely, it is soluble in various organic solvents, including methanol, ethanol, and ether.
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: The solubility of phenolic compounds like this compound is significantly influenced by pH. As the pH of the solution increases (becomes more alkaline), the phenolic hydroxyl groups can deprotonate to form phenolate salts. These ionic forms are more polar and thus more soluble in water.[1][2] Therefore, increasing the pH of the aqueous solution can be a straightforward method to enhance the solubility of this compound.
Q3: Can temperature be used to increase the solubility of this compound?
Q4: Are there advanced techniques to improve the aqueous solubility of poorly soluble compounds like this compound?
A4: Yes, several advanced techniques can be employed to enhance the aqueous solubility of polyphenolic compounds. These include:
-
Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[4][5]
-
Co-amorphization: This technique involves combining the drug with a low-molecular-weight excipient (a "co-former") to create a single, amorphous phase, which often has a higher dissolution rate than the crystalline form.[6][7]
-
Complexation: The use of agents like cyclodextrins can form inclusion complexes with the hydrophobic this compound molecule, thereby increasing its apparent solubility in water.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution(s) |
| This compound powder does not dissolve in water at room temperature. | Inherent low aqueous solubility of the compound. | 1. Increase pH: Adjust the pH of the aqueous solution to a more alkaline range (e.g., pH 8-10) to promote the formation of more soluble phenolate ions.[1][2] 2. Co-solvents: Add a water-miscible organic solvent (e.g., ethanol, DMSO) to the aqueous solution. Start with a small percentage and gradually increase as needed. 3. Gentle Heating: Warm the solution while stirring to increase the rate of dissolution. Ensure the temperature is not high enough to cause degradation. |
| Precipitation occurs after dissolving this compound and cooling the solution. | The solution was supersaturated at the higher temperature. | 1. Maintain elevated temperature: If the experimental conditions allow, maintain the solution at the temperature at which the compound dissolved. 2. Use a stabilizing agent: Incorporate a stabilizing excipient, such as a hydrophilic polymer, that can help keep the compound in solution. 3. Prepare a more dilute solution: If possible, work with a lower concentration of this compound that remains soluble at the desired working temperature. |
| The dissolved this compound appears to degrade over time in an alkaline solution. | Phenolic compounds can be susceptible to oxidative degradation, especially at higher pH in the presence of oxygen.[1] | 1. Use freshly prepared solutions: Prepare the this compound solution immediately before use. 2. Inert atmosphere: Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Lower the pH after dissolution: If possible, dissolve the this compound at a higher pH and then carefully adjust the pH to the desired experimental range just before use. |
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound and the related compound Tris buffer.
| Compound | Solvent | Solubility | Temperature (°C) |
| Tris(4-hydroxyphenyl)methane | Water | 0.028 g/L (calculated) | 25 |
| Methanol | Soluble | Not Specified | |
| Ethanol | Soluble | Not Specified | |
| Ether | Soluble | Not Specified | |
| Tris (hydroxymethyl) aminomethane (Tris Buffer) | Water | 400 mg/mL | Not Specified |
| Ethylene glycol | 79.1 mg/mL | Not Specified | |
| Methanol | 26 mg/mL | Not Specified | |
| 95% Ethanol | 22 mg/mL | Not Specified | |
| Acetone | 20 mg/mL | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a poorly soluble drug like this compound with a hydrophilic polymer carrier.
Materials:
-
This compound derivative
-
Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000)
-
Suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Accurately weigh the this compound derivative and the chosen polymer carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight). Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a solid mass or thin film is formed on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the flask. Grind the solid mass using a mortar and pestle to obtain a fine powder.
-
Sieving and Storage: Pass the powdered solid dispersion through a sieve of a specific mesh size to ensure uniformity. Store the final product in a desiccator to protect it from moisture.
Protocol 2: Preparation of a Co-amorphous this compound Formulation by Ball Milling
This protocol outlines the preparation of a co-amorphous system of this compound with a co-former using a mechanical milling technique.
Materials:
-
This compound derivative
-
Co-former (e.g., an amino acid like arginine or proline)
-
Ball mill with milling jars and balls (e.g., stainless steel or zirconia)
Methodology:
-
Weighing and Mixing: Accurately weigh the this compound derivative and the co-former in a specific molar ratio (e.g., 1:1). Physically mix the two powders gently.
-
Milling: Place the physical mixture into the milling jar along with the milling balls. The ball-to-powder mass ratio should be optimized (e.g., 10:1).
-
Milling Operation: Secure the jar in the ball mill and operate it at a specified speed (e.g., 300-500 rpm) for a predetermined duration (e.g., 30-120 minutes). The milling time is a critical parameter and may need to be optimized to achieve a fully amorphous state.
-
Sample Collection: After milling, carefully open the milling jar and collect the co-amorphous powder.
-
Characterization and Storage: Characterize the solid state of the resulting powder using techniques like Powder X-ray Diffraction (PXRD) to confirm its amorphous nature. Store the co-amorphous formulation in a tightly sealed container in a desiccator.
Signaling Pathways and Experimental Workflows
Estrogen Receptor (ER) Signaling Pathway
This compound compounds have been shown to interact with the estrogen receptor signaling pathway. The following diagram illustrates the main mechanisms of ER signaling which can be affected.
Toll-like Receptor (TLR) Signaling Pathway
Some bisphenol compounds, structurally related to this compound, have been shown to interact with Toll-like receptors, potentially modulating immune responses.[8][9] The diagram below outlines the general TLR signaling cascade.
Logical Workflow for Troubleshooting Solubility Issues
The following diagram provides a logical workflow for researchers to follow when encountering solubility problems with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Will high temperatures affect the buffering performance of TRIS base? [vacutaineradditives.com]
- 4. japsonline.com [japsonline.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Cutting-Edge Approaches in the Co-Amorphization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etflin.com [etflin.com]
- 8. Unveiling the molecular interactions between bisphenol A and the cell surface Toll-like receptors: Implications for immune health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing impurity formation in Tris(hydroxyphenyl)ethane production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)?
A1: The most prevalent method is the acid-catalyzed condensation of a phenol with a ketone.[1][2] Two primary variations of this method are widely used:
-
Reaction of Phenol with 4-hydroxyacetophenone: This is a historically significant route.[1] The reaction is typically catalyzed by a strong acid like hydrochloric acid, often in the presence of a co-catalyst such as beta-mercaptopropionic acid.[3]
-
Reaction of Phenol with 2,4-pentanedione (acetylacetone): This is an economically advantageous alternative due to the lower cost of 2,4-pentanedione compared to 4-hydroxyacetophenone.[1][4] This reaction often employs a catalyst system of sulfuric acid and a mercapto sulfonic acid promoter.[2][4]
Q2: What are the typical impurities I might encounter in my crude THPE product?
A2: Impurities can generally be categorized as follows:
-
Unreacted Raw Materials: Residual phenol and 4-hydroxyacetophenone are common.[1][3]
-
Isomeric Byproducts: The reaction can produce various isomers of THPE, often referred to as iso-THPE, which includes ortho- and para-substituted isomers.[1][3]
-
Other Reaction Byproducts: These can include bis-(hydroxyphenyl)ethene isomers and bisphenol A (a major byproduct when using 2,4-pentanedione).[1][3][4]
-
Color Bodies: Unidentified impurities that contribute to a reddish-brown or yellow coloration of the product.[3][5]
-
Residual Catalyst/Salts: Depending on the catalyst system and workup procedure, you may have residual chlorides or sulfates.[3]
Q3: How can I achieve a high purity of THPE (e.g., >99%)?
A3: Achieving high purity typically requires a multi-step purification process after the initial synthesis. A common and effective sequence involves:
-
Initial Precipitation: The crude product is dissolved in a solvent like methanol, and then water is added to precipitate the THPE, leaving some impurities in the solution.[1][6][7]
-
Decolorization: The partially purified product is redissolved in methanol, and activated carbon is used to remove colored impurities.[1][6][7]
-
Chemical Treatment: The resulting solid is again dissolved in methanol, and a solution containing sodium borohydride and sodium sulfite is added. This step helps to reduce and precipitate remaining impurities, resulting in a purer, lighter-colored product.[3][6][7]
-
Final Crystallization/Washing: A final crystallization or washing step, for instance with a specific methanol/water mixture, can further refine the product.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of Crude THPE
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Temperature | For the phenol and 2,4-pentanedione reaction with a sulfuric acid/mercapto sulfonic acid catalyst, maintain the temperature between 30°C and 55°C (preferably 40-50°C). Temperatures above this range can promote competing side reactions, decreasing the THPE yield.[4] For the phenol and p-hydroxyacetophenone reaction with HCl/ZnCl₂, a temperature of around 60°C is recommended.[1][6] |
| Incorrect Molar Ratio of Reactants | An excess of phenol is typically required. For the reaction with 2,4-pentanedione, a molar ratio of phenol to 2,4-pentanedione of at least 6:1 is recommended.[4] For the reaction with p-hydroxyacetophenone, ratios can be as high as 8:1 (54.0 mol phenol to 6.5 mol p-hydroxyacetophenone).[6] Ensure your stoichiometry favors an excess of phenol. |
| Inefficient Catalysis | Ensure the catalyst and any co-catalyst/promoter are added in the correct proportions. For instance, when using a mercapto sulfonic acid promoter with sulfuric acid, the promoter should be at least 0.8% by weight based on phenol, and the ratio of sulfuric acid to the promoter is also critical.[4] |
| Insufficient Reaction Time | The reaction is typically run for several hours. For the HCl/ZnCl₂ catalyzed reaction, a duration of 8 hours after the initial warming phase has been reported to give good yields.[6] For sulfonic acid catalyzed reactions, times can range from 10 to 50 hours.[8] Monitor your reaction progress (e.g., by TLC or HPLC) to determine the optimal time. |
Issue 2: Poor Purity of Crude Product (<95%)
| Potential Cause | Troubleshooting Action |
| Formation of Isomeric Byproducts | Tightly control the reaction temperature, as deviations can lead to the formation of undesired isomers.[1][3] Ensure slow and controlled addition of reactants to maintain a consistent reaction environment.[6] |
| Excess Unreacted Starting Materials | Improve the reaction yield by optimizing temperature, catalyst concentration, and reaction time (see Issue 1). A more efficient reaction will consume more of the starting materials. An effective post-synthesis workup, such as washing the crude product with a specific solvent mixture (e.g., a THPE-saturated water-methanol solution), can help remove residual phenol.[3][4] |
| Formation of Bisphenol A (when using 2,4-pentanedione) | The formation of bisphenol A appears to occur independently but is a major byproduct.[4] While its formation is inherent to this reaction route, subsequent purification steps are designed to remove it. A final product purity of >98% THPE with bisphenol A as the main remaining impurity is achievable.[4] |
Issue 3: Final Product is Colored (Yellow, Cream, or Reddish-Brown)
| Potential Cause | Troubleshooting Action |
| Presence of Color Bodies | These are often unidentified reaction byproducts.[3][9] Effective removal is achieved through a dedicated decolorization step. After initial precipitation, dissolve the product in methanol and treat with activated carbon.[6][7] |
| Oxidation of Phenolic Groups | Phenolic compounds can be susceptible to oxidation, which can create colored species. The use of sodium borohydride in the purification process not only helps with impurity precipitation but can also reduce oxidized species.[3][6][7] The addition of sodium sulfite also helps by acting as an oxygen scavenger.[6] |
| Residual Acidic Catalyst | Incomplete neutralization of the acid catalyst can sometimes contribute to color. A recent patent application suggests that using a neutralizing agent can significantly reduce the color of the crude product and minimize the need for extensive purification steps.[5] |
Experimental Protocols & Data
Synthesis and Purification of THPE (from Phenol and p-Hydroxyacetophenone)
This protocol is based on a method yielding a crude purity of 95.0% and a final purity of 99.5%.[6][7]
Experimental Workflow Diagram
Caption: Workflow for THPE synthesis and multi-step purification.
Methodology:
-
Reaction Setup: To a suitable reactor, add phenol (54.0 mol) and zinc chloride (100 g). Stir until the mixture is uniform.
-
Reactant Addition: Slowly add p-hydroxyacetophenone (6.5 mol) over a period of 40 minutes.
-
Initial Heating: Warm the reaction mixture to 60°C and maintain this temperature for 60 minutes.
-
Catalysis and Reaction: Add concentrated hydrochloric acid (100 mL) and continue stirring for 8 hours at 60°C.
-
Crude Product Isolation: Cool the mixture to 20°C. Add dichloroethane and stir thoroughly. Filter the resulting solid. Dry the filter cake under vacuum at 55°C for 6 hours to obtain the crude THPE.
-
Purification - Step 1 (Precipitation): Take the crude product (e.g., 1000 g) and dissolve it in methanol (2000 mL) with heating. After complete dissolution, cool the solution and slowly add water (1600 mL). Stir at room temperature for 50 minutes to precipitate a light yellow product. Filter and dry.
-
Purification - Step 2 (Decolorization): Dissolve the dried product from the previous step in methanol (1200 mL) with heating. Add activated carbon to decolorize the solution. Filter the hot solution and evaporate the solvent to obtain a solid.
-
Purification - Step 3 (Chemical Treatment): Dissolve the solid from step 7 in methanol (1000 mL). Slowly add a prepared solution containing sodium borohydride (5 g) and sodium sulfite (35 g). A light yellow powder will gradually precipitate.
-
Final Product Isolation: Filter the solid, and dry under vacuum at 25°C for 10 hours to yield the final, high-purity product.
Quantitative Data Summary
The following table summarizes the quantitative results from the experimental protocol described above.
| Parameter | Value | Reference |
| Crude Product Yield | 91.1% | [6][7] |
| Crude Product Purity (HPLC) | 95.0% | [6][7] |
| Final Purified Product Yield | 91.3% (from crude) | [6][7] |
| Final Product Purity (HPLC) | 99.5% | [6][7] |
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.
References
- 1. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) [benchchem.com]
- 2. 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE - Ataman Kimya [atamanchemicals.com]
- 3. US4992598A - Purification of 1, 1, 1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 4. US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis - chemicalbook [chemicalbook.com]
- 7. 1,1,1-Tris(4-hydroxyphenyl)ethane | 27955-94-8 [chemicalbook.com]
- 8. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 9. EP0441648A1 - Purification of 1,1,1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
Technical Support Center: Optimizing Condensation Reactions of Phenols with β-Keto Esters
A Note on Terminology: The term "acetylcimine" is not standard in chemical literature for the condensation reaction with phenols. Based on the context of forming a heterocyclic compound from a phenol and a carbonyl-containing reactant, this guide addresses the widely practiced and chemically analogous Pechmann condensation . This reaction involves the condensation of a phenol with a β-keto ester, such as ethyl acetoacetate, to synthesize coumarins. We believe this information will be directly applicable to the user's experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pechmann condensation?
A1: The Pechmann condensation is an acid-catalyzed reaction that typically proceeds through three main steps:
-
Transesterification: The β-keto ester reacts with the phenol in the presence of an acid catalyst.
-
Intramolecular Electrophilic Aromatic Substitution (Hydroxyalkylation): The activated phenol attacks the carbonyl group of the β-keto ester.
-
Dehydration: The resulting intermediate undergoes dehydration to form the stable coumarin ring.[1]
Q2: What are the most common catalysts used for this reaction?
A2: A variety of acid catalysts can be employed, ranging from Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid to Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[2] Solid acid catalysts like Amberlyst-15 and sulfated zirconia are also effective and offer the advantage of easier separation from the reaction mixture.[2]
Q3: How does the reactivity of the phenol affect the reaction conditions?
A3: The electronic properties of the phenol play a crucial role. Phenols with electron-donating groups (e.g., resorcinol, phloroglucinol) are highly activated and can react under milder conditions, sometimes even at room temperature.[3] Conversely, phenols with electron-withdrawing groups are deactivated and require stronger acids and higher temperatures to proceed efficiently.[2]
Q4: What are some "green" or environmentally friendly approaches to this condensation?
A4: Greener alternatives to traditional methods include the use of solid acid catalysts, which can often be recovered and reused.[4] Solvent-free (neat) reactions or mechanochemical methods using a ball mill are also excellent environmentally friendly options that can reduce waste and reaction times.[3]
Q5: How can I monitor the progress of the reaction?
A5: The most common and convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).[5] By spotting the reaction mixture on a TLC plate over time and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of starting materials and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the optimization of the Pechmann condensation.
Problem 1: Low or No Product Yield
| Possible Cause | Solution |
| Insufficient Catalyst Acidity | For deactivated phenols, a stronger acid catalyst may be required. Consider switching from a milder Lewis acid to a strong Brønsted acid like concentrated H₂SO₄, or a more potent Lewis acid like AlCl₃.[2] |
| Low Reaction Temperature | The activation energy for the condensation may be high, especially with deactivated substrates. Gradually increase the reaction temperature in 10-20°C increments, while monitoring for potential side product formation.[2] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. Consider switching to a high-boiling, non-polar solvent like toluene. Alternatively, solvent-free conditions have proven effective in many Pechmann reactions.[2] |
| Short Reaction Time | The reaction may be sluggish and require a longer duration to reach completion. Monitor the reaction progress using TLC and extend the reaction time as needed.[2] |
Problem 2: Significant Side Product Formation
| Possible Cause | Solution |
| Self-condensation of the β-keto ester | This can occur at high temperatures in the presence of strong acids. Use the lowest effective temperature and catalyst concentration to minimize this side reaction.[2] |
| Formation of Chromone Isomer | This is a known side reaction, particularly with certain catalysts like phosphorus pentoxide (P₂O₅). If the coumarin is the desired product, avoid catalysts known to promote this alternative cyclization.[2] |
| Sulfonation of the Aromatic Ring | This can occur when using sulfuric acid at elevated temperatures. If sulfonation is an issue, replace sulfuric acid with other strong acids like methanesulfonic acid or a solid acid catalyst.[2] |
| Polymerization/Decomposition | At very high temperatures, starting materials or the product may decompose, leading to tar formation. Use an oil bath or a heating mantle with precise temperature control to avoid overheating.[2] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Solution | | Product is an oil instead of a solid | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach. | | Co-crystallization with Starting Material | Unreacted starting materials may co-crystallize with the product. Optimize the reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. For purification, utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials and byproducts. Recrystallization from an appropriate solvent can also be effective. | | Product is insoluble in common organic solvents | For highly polar coumarins, consider using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for recrystallization, though removal of these high-boiling solvents can be challenging. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the Pechmann condensation, providing insights into the effect of different reaction parameters on product yield.
Table 1: Effect of Catalyst on the Synthesis of 7-Hydroxy-4-methylcoumarin
| Catalyst | Amount (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| FeCl₃·6H₂O | 10 | Reflux (Toluene) | 16 h | High | [6] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 110 | 3 h | 88 | |
| Amberlyst-15 | - | 100 (Microwave) | 20 min | 97 | [4] |
| Sulfated Zirconia | - | 110 | 2 min | 100 (for 3-aminophenol) | |
| InCl₃ | 3 | Room Temp (Ball Mill) | 10 min | Good |
Table 2: Effect of Temperature on the Yield of 7-Hydroxy-4-methylcoumarin
| Temperature (°C) | Yield (%) |
| 40 | 20 |
| 110 | 95 |
| 150 | 55 |
Note: Yields decreased above 110°C due to the formation of side products.
Experimental Protocols
Protocol 1: General Procedure using a Brønsted Acid Catalyst (e.g., H₂SO₄)
This protocol is a general guideline for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).[7]
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) to the mixture with constant stirring.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.[7]
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. A precipitate of the crude product will form.[7]
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water until the filtrate is neutral. Recrystallize the crude product from aqueous ethanol to obtain the pure 7-hydroxy-4-methylcoumarin.[7]
Protocol 2: General Procedure using a Solid Acid Catalyst under Solvent-Free Conditions
This protocol is based on the synthesis using Zn₀.₉₂₅Ti₀.₀₇₅O NPs.
-
Reactant Mixture: In a round-bottom flask, combine the phenol (e.g., phloroglucinol, 2 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).
-
Reaction: Heat the mixture with constant stirring at the optimized temperature (e.g., 110°C) for the required time (e.g., 3 hours).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool. Dissolve the mixture in ethyl acetate.
-
Catalyst Separation: Separate the catalyst by centrifugation or filtration.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for the Pechmann condensation.
Caption: Troubleshooting workflow for optimizing reaction conditions.
References
- 1. Adverse reactions associated with acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Utility of acetylcysteine in treating poisonings and adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
Technical Support Center: Enhancing the Thermal Stability of Trisphenol-based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, curing, and thermal analysis of Trisphenol-based polymers.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments with this compound-based polymers.
| Symptom | Possible Cause | Suggested Solution |
| Low Glass Transition Temperature (Tg) | 1. Incomplete Curing: The epoxy resin has not fully cross-linked. 2. Incorrect Stoichiometry: The ratio of epoxy resin to curing agent is not optimal. 3. Moisture Contamination: Water can interfere with the curing reaction. | 1. Optimize Curing Cycle: Increase the curing time or temperature as per the resin and hardener specifications. A post-curing step at a temperature above the expected Tg can also be beneficial. 2. Verify Mix Ratio: Carefully recalculate and measure the stoichiometric ratio of the epoxy resin and curing agent. 3. Ensure Dry Conditions: Dry all components (resin, hardener, fillers) before mixing. Conduct the curing process in a low-humidity environment. |
| Premature Thermal Degradation (Lower than expected Tonset) | 1. Presence of Impurities: Residual solvents, catalysts, or unreacted monomers can initiate degradation. 2. Oxidative Degradation: The analysis was performed in an air or oxygen atmosphere. 3. Incompatible Additives: Some additives may have lower thermal stability than the polymer matrix. | 1. Purify Polymer: Ensure the synthesized polymer is thoroughly purified to remove any residual impurities. 2. Use Inert Atmosphere: Conduct Thermogravimetric Analysis (TGA) under an inert atmosphere like nitrogen to prevent thermo-oxidative degradation. 3. Select Thermally Stable Additives: Ensure that any fillers or modifiers used have a decomposition temperature higher than that of the polymer. |
| Inconsistent Curing (Tacky or soft spots) | 1. Inadequate Mixing: The resin and hardener were not mixed thoroughly, leading to localized areas with incorrect stoichiometry. 2. Temperature Variations during Curing: Inconsistent heating can lead to uneven cross-linking. 3. Contaminated Surfaces: The mold or substrate surface may have contaminants that inhibit curing. | 1. Improve Mixing Technique: Mix the resin and hardener for a sufficient duration (typically 3-5 minutes), scraping the sides and bottom of the mixing container to ensure a homogeneous mixture. 2. Ensure Uniform Heating: Use a calibrated oven with good air circulation to maintain a consistent temperature throughout the curing process. 3. Properly Prepare Surfaces: Thoroughly clean and degrease all molds and substrates before applying the resin mixture. |
| Brittle Cured Polymer | 1. High Cross-link Density: While desirable for thermal stability, an excessively high cross-link density can lead to brittleness. 2. Choice of Curing Agent: Some curing agents, particularly aromatic amines, can result in more rigid and brittle networks. | 1. Incorporate Toughening Agents: Consider adding a small amount of a flexible polymer or rubber toughening agent to the formulation. 2. Use a Different Hardener: Experiment with different curing agents, such as aliphatic amines or anhydrides, which may impart more flexibility. |
Frequently Asked Questions (FAQs)
Q1: What are this compound-based polymers and why is their thermal stability important?
A1: this compound-based polymers are a class of thermosetting resins, often epoxy-based, derived from tris(hydroxyphenyl) precursors like tris(4-hydroxyphenyl)methane. Their three-dimensional molecular structure allows for the formation of highly cross-linked networks upon curing, leading to materials with excellent mechanical properties and high thermal stability.[1] This makes them suitable for high-performance applications in aerospace, electronics, and automotive industries where materials are exposed to elevated temperatures.[1]
Q2: What is the typical thermal stability of a standard this compound-based epoxy resin?
A2: A standard Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE) based epoxy, when cured with a suitable hardener like an anhydride, can exhibit a glass transition temperature (Tg) in the range of 167–196 °C and a 5% weight loss temperature (T5%) above 340 °C in a nitrogen atmosphere.[1]
Q3: How can I enhance the thermal stability of my this compound-based polymer?
A3: Several strategies can be employed:
-
Choice of Curing Agent: Curing agents with rigid aromatic structures, such as aromatic amines or anhydrides, can increase the cross-link density and thermal stability of the network.[2]
-
Incorporation of Flame Retardants: Reactive flame retardants containing phosphorus, silicon, or nitrogen can be incorporated into the polymer backbone. These elements can promote char formation at elevated temperatures, which acts as an insulating barrier and enhances thermal stability.[2][3]
-
Addition of Nanofillers: Incorporating nanoparticles such as carbon nanotubes, graphene, or silica can improve thermal stability. These nanoparticles can restrict the thermal motion of polymer chains and act as heat barriers.
-
Copolymerization: Introducing other thermally stable monomers into the polymer backbone can enhance the overall thermal resistance.
Q4: What are the primary degradation mechanisms of this compound-based epoxy resins?
A4: The thermal degradation of epoxy resins is a complex process that typically involves:
-
Chain Scission: At elevated temperatures, the weaker bonds in the polymer network, such as ether linkages, are the first to break.[4]
-
Dehydration: Elimination of water from secondary alcohol groups formed during the curing process can occur.[4]
-
Decomposition of the Cross-linked Structure: This leads to the formation of various volatile products, including phenols, aldehydes, and hydrocarbons.[5]
-
Char Formation: At higher temperatures, the aromatic structures can undergo condensation reactions to form a stable carbonaceous char.
Q5: How do I interpret TGA and DSC results for my this compound-based polymer?
A5:
-
Thermogravimetric Analysis (TGA): A TGA curve plots the weight of a sample as a function of temperature. The onset of weight loss indicates the initial decomposition temperature (Tonset). The temperature at which 5% or 10% weight loss occurs (T5% or T10%) is a common metric for thermal stability. The amount of residue remaining at high temperatures (e.g., 800 °C) represents the char yield. A higher decomposition temperature and a higher char yield generally indicate greater thermal stability.
-
Differential Scanning Calorimetry (DSC): A DSC curve shows the heat flow into or out of a sample as a function of temperature. The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC curve. A higher Tg signifies that the material can withstand higher temperatures before it transitions from a rigid, glassy state to a softer, rubbery state.
Quantitative Data Summary
The following tables summarize the thermal properties of various this compound-based epoxy systems.
Table 1: Thermal Properties of Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE) Cured with Different Anhydrides [1]
| Curing Agent | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) | Char Yield at 700°C (%) |
| 4,4'-oxydiphthalic anhydride (ODPA) | 196 | 362 | 29 |
| 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 185 | 358 | 27 |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (NMA) | 167 | 343 | 25 |
Table 2: Effect of a Silicon/Titanium-Containing Curing Agent (STCA) on the Thermal Stability of a Trifunctional Epoxy Resin [2]
| Curing System | 5% Weight Loss Temperature (T5%) (°C) | Temperature at Max Weight Loss Rate (°C) | Char Yield at 800°C (%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| Epoxy/SCA (Silicon-containing amine) | 338.5 | 349.1 | 41.8 | 31.4 | V-0 |
| Epoxy/STCA (Silicon/Titanium-containing amine) | 344.8 | 358.4 | 52.7 | 33.8 | V-0 |
Experimental Protocols
Protocol 1: Synthesis of Tris(4-hydroxyphenyl)methane Triglycidyl Ether (THPMTGE)
This protocol describes a typical synthesis of the trifunctional epoxy monomer.
Materials:
-
Tris(4-hydroxyphenyl)methane
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., a mixture of water and an organic solvent like dioxane)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
Procedure:
-
Dissolve Tris(4-hydroxyphenyl)methane in the chosen solvent system in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
Add an excess of epichlorohydrin to the solution.
-
Add the phase-transfer catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours while stirring vigorously.
-
Continue stirring at the reaction temperature for several hours after the addition of NaOH is complete.
-
After the reaction, cool the mixture and separate the organic layer.
-
Wash the organic layer with water to remove any residual salts and NaOH.
-
Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude THPMTGE product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Curing of THPMTGE with an Anhydride Hardener
This protocol outlines the general procedure for curing the synthesized epoxy resin.
Materials:
-
Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)
-
Anhydride hardener (e.g., 4,4'-oxydiphthalic anhydride)
-
Accelerator (e.g., 2-ethyl-4-methylimidazole)
-
Mold
Procedure:
-
Calculate the stoichiometric amounts of THPMTGE and the anhydride hardener required. The ratio is typically determined based on the epoxy equivalent weight of the resin and the molecular weight of the anhydride.
-
Preheat the THPMTGE resin to reduce its viscosity (e.g., 80-100 °C).
-
Add the anhydride hardener to the heated resin and stir until a homogeneous mixture is obtained.
-
Add a small amount of accelerator (typically 0.5-2 wt%) to the mixture and stir thoroughly.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the bubble-free mixture into a preheated mold.
-
Cure the sample in an oven using a staged curing cycle. For example: 150 °C for 2 hours, followed by 180 °C for 2 hours, and a post-cure at 200 °C for 1 hour.[1]
-
Allow the cured sample to cool down slowly to room temperature before demolding.
Protocol 3: Thermal Analysis using TGA and DSC
This protocol provides a general guideline for characterizing the thermal properties of the cured polymer.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Place a small amount of the cured polymer sample (5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for about 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset decomposition temperature, temperatures at specific weight loss percentages, and the final char yield.
DSC Procedure:
-
Place a small amount of the cured polymer sample (5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Cool the sample back to room temperature at a rate of 10 °C/min.
-
Reheat the sample to 250 °C at a heating rate of 10 °C/min.
-
-
Record the heat flow as a function of temperature.
-
Analyze the second heating curve to determine the glass transition temperature (Tg).
Visualizations
Caption: Experimental workflow for enhancing and characterizing the thermal stability of this compound-based polymers.
Caption: Simplified thermal degradation pathway of this compound-based epoxy resins.
References
- 1. Development of Sustainable High Performance Epoxy Thermosets for Aerospace and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. composites.utk.edu [composites.utk.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Estrogenic Activity of Trisphenol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trisphenol derivatives. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in accurately assessing and potentially mitigating the estrogenic activity of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their estrogenic activity a concern?
A1: this compound derivatives are a class of chemical compounds characterized by three phenol groups. One notable example is Tris(4-hydroxyphenyl)ethane (THPE), which is used in the manufacturing of plastics, adhesives, and coatings. The concern arises from their structural similarity to natural estrogens, which can allow them to bind to estrogen receptors (ERs) and potentially disrupt normal endocrine function. This interaction can lead to a range of biological effects, making the assessment of their estrogenic or anti-estrogenic properties crucial in drug development and safety profiling.
Q2: How is the estrogenic activity of a this compound derivative typically assessed?
A2: The estrogenic activity is primarily evaluated through a combination of in vitro and in vivo assays. Common in vitro methods include receptor binding assays and reporter gene assays like the Yeast Estrogen Screen (YES).[1] In vivo assessment often involves the rodent uterotrophic bioassay, which measures the change in uterine weight in response to the test compound.[2][3]
Q3: Can the structure of a this compound derivative be modified to reduce its estrogenic activity?
A3: Yes, structural modifications can significantly alter the estrogenic activity of phenolic compounds. For instance, in bisphenols, alterations to the bridging alkyl group and the substituents on the phenol rings can change the binding affinity for estrogen receptors.[4][5] While specific research on reducing the estrogenic activity of this compound derivatives through modification is an ongoing area of study, insights from related compounds like bisphenols suggest that modifying the spatial arrangement and electronic properties of the phenolic groups could be a viable strategy.[6]
Q4: What is the difference between an estrogen receptor agonist and an antagonist?
A4: An estrogen receptor agonist is a compound that binds to an estrogen receptor and activates it, mimicking the effect of natural estrogens like 17β-estradiol. An antagonist, on the other hand, binds to the receptor but blocks its activation, thereby preventing natural estrogens from binding and exerting their effects.[7] Some compounds, known as selective estrogen receptor modulators (SERMs), can act as agonists in some tissues and antagonists in others.[6] Interestingly, some bisphenol derivatives have been shown to act as ERα agonists while being ERβ antagonists.[4][8]
Q5: Are there common sources of error or contamination in estrogenicity assays?
A5: Yes, a significant challenge in these assays is background contamination from environmental estrogens. Plastics, such as polycarbonate, are known to leach estrogenic compounds like Bisphenol A (BPA).[1] It is crucial to use appropriate labware, such as glass or polypropylene, and to run proper controls to avoid false-positive results.[9]
Troubleshooting Guides
Yeast Estrogen Screen (YES) Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in control wells | Contamination of media, plates, or solvents with estrogenic compounds. | Use glass or polypropylene labware.[9] Test all reagents and labware for background estrogenicity. Prepare fresh solutions. |
| No or low signal with positive control (e.g., 17β-estradiol) | Inactive positive control. Incorrect assay conditions (incubation time, temperature). Yeast culture viability issues. | Use a fresh, validated stock of the positive control. Optimize incubation time and temperature.[10] Check the viability and growth phase of the yeast culture. |
| High variability between replicates | Inconsistent pipetting. Uneven cell distribution in wells. Edge effects in the microplate. | Use calibrated pipettes and proper technique. Ensure the yeast culture is well-mixed before and during plating. Avoid using the outermost wells of the plate if edge effects are suspected. |
| Test compound appears cytotoxic | The compound is toxic to the yeast at the tested concentrations. | Measure yeast growth (e.g., optical density at 600 nm) in parallel with the reporter gene assay to assess cytotoxicity.[11] Test a wider, lower range of concentrations. |
Rodent Uterotrophic Bioassay
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in uterine weights within a group | Inconsistent dosing. Animal health issues. Genetic variability. | Ensure accurate and consistent administration of the test compound.[2] Monitor animal health closely and exclude any outliers with clear signs of illness. Use a sufficient number of animals per group to account for biological variability. |
| No significant increase in uterine weight with a known weak estrogen | Insufficient dose. Insufficient duration of exposure. Age or strain of the animals is not optimal. | Review the literature for appropriate dose ranges for weak estrogens. Ensure the standard 3-day exposure is followed.[2] Use immature or ovariectomized rodents as specified in standard protocols.[3] |
| Unexpected uterine weight gain in the vehicle control group | Contaminated vehicle, feed, or water. | Test all components of the vehicle and animal husbandry for estrogenic contaminants. Use a certified diet with low phytoestrogen content. |
| Compound shows both agonistic and antagonistic effects | The compound is a Selective Estrogen Receptor Modulator (SERM). | Conduct a co-treatment experiment with a known estrogen agonist (e.g., 17β-estradiol) to confirm antagonistic activity.[2] |
Data on Estrogenic Activity of Phenolic Compounds
The following table summarizes the estrogenic activity of various bisphenol derivatives compared to 17β-estradiol, providing a reference for the potential relative potencies that might be observed with this compound derivatives.
| Compound | Receptor | Assay Type | Relative Potency (Estradiol = 100) |
| 17β-Estradiol | ERα | Binding Affinity | 100 |
| Bisphenol A (BPA) | ERα | Binding Affinity | ~0.01 - 0.1 |
| Bisphenol AF (BPAF) | ERα | Transcriptional Activation | More potent than BPA |
| Bisphenol S (BPS) | ERα | Transcriptional Activation | Less potent than BPA |
| Tris(4-hydroxyphenyl)ethane (THPE) | ERα | In vivo uterotrophic | Shows anti-estrogenic activity |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Absolute values can vary between different assay systems.[12]
Experimental Protocols
Yeast Estrogen Screen (YES) Assay
This protocol is a generalized procedure for assessing the estrogenic activity of a test compound using a recombinant strain of Saccharomyces cerevisiae.
Materials:
-
Recombinant yeast strain containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).
-
Yeast growth medium.
-
Assay medium containing a chromogenic substrate (e.g., CPRG).
-
Positive control: 17β-estradiol.
-
Negative control: Vehicle (e.g., ethanol).
-
Test compound.
-
Sterile 96-well microplates.
Procedure:
-
Yeast Culture Preparation: Inoculate the yeast into growth medium and incubate until it reaches the logarithmic growth phase.
-
Plate Preparation: Prepare serial dilutions of the test compound and controls in the 96-well plate. Allow the solvent to evaporate.
-
Assay Incubation: Add the yeast culture suspended in the assay medium to each well. Incubate the plate at 30°C for 18-72 hours.[13]
-
Measurement: Measure the color change resulting from the enzymatic activity of β-galactosidase using a microplate reader at an appropriate wavelength (e.g., 570 nm).[14]
-
Data Analysis: Construct a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).
Rodent Uterotrophic Bioassay
This in vivo assay is a standard method for assessing estrogenic activity.
Materials:
-
Immature or ovariectomized female rats.[3]
-
Test compound.
-
Positive control (e.g., 17α-ethynylestradiol).
-
Vehicle control.
-
Dosing equipment (e.g., gavage needles).
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions.
-
Dosing: Administer the test compound, positive control, or vehicle to the animals daily for three consecutive days.[2]
-
Observation: Monitor the animals for any signs of toxicity.
-
Necropsy: On the day after the final dose, euthanize the animals and carefully dissect the uterus.
-
Uterine Weight Measurement: Remove any adherent fat and fluid from the uterus and record the wet weight.
-
Data Analysis: Compare the mean uterine weight of the treated groups to the vehicle control group using appropriate statistical analysis. A statistically significant increase in uterine weight indicates estrogenic activity.[15]
Visualizations
Caption: Estrogen receptor signaling pathway.
References
- 1. xenometrix.ch [xenometrix.ch]
- 2. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urosphere.com [urosphere.com]
- 4. Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-estrogenic activity of fifty chemicals evaluated by in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interferences in the yeast estrogen screen (YES) assay for evaluation of estrogenicity in environmental samples, chemical mixtures, and individual substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotoxik.it [biotoxik.it]
- 12. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 14. ftb.com.hr [ftb.com.hr]
- 15. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
Method for removing unreacted phenols from Trisphenol synthesis
Technical Support Center: Purification of Trisphenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed methods for removing unreacted phenols from this compound synthesis, focusing on 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a representative this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing unreacted phenol from the crude this compound product?
A1: The most widely reported and effective method is a multi-step recrystallization process.[1][2] This typically involves dissolving the crude product mixture in a suitable organic solvent, such as methanol, followed by the gradual addition of an anti-solvent, like water, to precipitate the purified this compound product. This process exploits the solubility difference between the this compound product and the unreacted phenol.
Q2: My purified this compound has a pink or reddish-brown discoloration. What causes this and how can I fix it?
A2: Discoloration is often due to the presence of colored impurities or oxidation products.[3] To obtain a pure white product, decolorizing agents can be used during the purification process. Adding activated charcoal to the methanolic solution before recrystallization can remove colored impurities.[2] Additionally, including reducing agents like sodium borohydride or sodium sulfite in the recrystallization solution can help decolorize the product by reducing oxidized species.[4]
Q3: Is it possible to recover the large excess of phenol used in the synthesis?
A3: Yes, unreacted phenol can be recovered from the filtrate after the this compound product has been precipitated. A common industrial and laboratory method for this is vacuum distillation.[5] Due to phenol's lower boiling point compared to this compound, it can be efficiently distilled from the mother liquor, allowing for its recycling in future syntheses.
Q4: What are the critical safety precautions when working with phenol?
A4: Phenol is highly toxic, corrosive, and rapidly absorbed through the skin, which can cause severe chemical burns and systemic toxicity.[6][7] Always handle phenol in a chemical fume hood.[6] Personal protective equipment (PPE) is mandatory and includes chemical splash goggles, a face shield, a lab coat, and appropriate gloves (butyl rubber, neoprene, or double-layered nitrile gloves are recommended).[7][8] An emergency eyewash and safety shower must be immediately accessible.[6][9] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified this compound | 1. Product Loss During Washing: The this compound product may have some solubility in the washing solution, leading to loss. 2. Incomplete Precipitation: The product may not have fully precipitated from the recrystallization solvent mixture. 3. Premature Precipitation of Impurities: Impurities may be co-precipitating with the product. | 1. Use a Saturated Washing Solution: Wash the crude solid with a solution of methanol and water that is already saturated with pure this compound. This minimizes the dissolution of the product from the crude mixture.[2][3] 2. Optimize Anti-Solvent Addition: Add the anti-solvent (water) slowly while stirring and cool the mixture to ensure complete precipitation. Allow sufficient time for crystallization. 3. Adjust Solvent Ratios: Experiment with the methanol-to-water ratio to maximize the precipitation of this compound while keeping impurities in the solution. |
| Incomplete Phenol Removal (High Phenol Content in Final Product) | 1. Insufficient Washing: The initial washing step may not be adequate to remove the bulk of the unreacted phenol. 2. Inefficient Recrystallization: Phenol may be getting trapped within the crystals of the precipitating product. 3. High Initial Phenol Content: The crude mixture may contain a very large excess of phenol (e.g., 15-30% by weight).[2][3] | 1. Increase Wash Volume/Frequency: Perform multiple washing steps with the methanol/water solution before proceeding to the final recrystallization.[2] 2. Perform a Second Recrystallization: If purity is still low, dissolve the product and recrystallize it a second time. 3. Pre-Purification by Distillation: For very high phenol content, consider removing the bulk of the phenol via vacuum distillation before performing recrystallization.[5] |
| Final Product Fails to Solidify or is Oily | 1. Excessive Residual Solvent: The product may not be completely dry. 2. High Impurity Level: Significant amounts of residual phenol or other by-products can lower the melting point and prevent solidification. | 1. Thorough Drying: Dry the purified product under vacuum at a slightly elevated temperature (e.g., 60°C) until a constant weight is achieved.[4] 2. Repeat Purification: The product requires further purification. Re-run the recrystallization protocol, ensuring efficient washing and slow precipitation. |
| Purification Process is Very Slow | 1. Slow Filtration: The precipitated product may be very fine, clogging the filter paper. 2. Slow Chromatography Elution: In column chromatography, the flow rate may be too low. | 1. Control Precipitation Rate: Slower cooling and anti-solvent addition can lead to larger crystals that are easier to filter. 2. Optimize Chromatography Conditions: For column chromatography, adjust the mobile phase composition and apply appropriate pressure to increase the flow rate. |
Experimental Protocols
Method 1: Enhanced Recrystallization for High Purity
This protocol is adapted from methodologies described in chemical literature and patents for achieving high purity this compound.[2][4]
Objective: To remove unreacted phenol and colored impurities from crude this compound to achieve >99% purity.
Materials:
-
Crude this compound product
-
Methanol
-
Deionized Water
-
Activated Charcoal
-
Sodium Borohydride (NaBH₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Initial Wash (Optional but Recommended):
-
Wash the crude solid product with a solution comprised of 60-75% water and 25-40% methanol by weight.[2] This step removes a significant portion of the residual phenol.
-
Filter the solid and discard the filtrate.
-
-
Dissolution:
-
Transfer the washed crude product to a flask.
-
Add methanol (e.g., approximately 1.2 L of methanol per 1 kg of dried, washed product) and heat the mixture with stirring until the solid is completely dissolved.
-
-
Decolorization:
-
Once dissolved, add a small amount of activated charcoal (e.g., 0.1-1.0% based on the weight of methanol) to the hot solution.[2]
-
Stir the mixture for 15-20 minutes to adsorb colored impurities.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
-
Reduction & Precipitation:
-
Transfer the hot, clear filtrate to a clean flask.
-
Slowly add a solution of sodium borohydride in water to the methanol solution. This step helps to reduce any remaining colored impurities.[4]
-
Following the addition of the reducing agent, gradually add deionized water (an anti-solvent) to the solution with continuous stirring. A typical ratio might be adding 1600 ml of water to a solution of 1000 g crude product in 2000 ml of methanol.
-
Continue stirring at room temperature for at least one hour as a pale or white product precipitates.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a cold mixture of methanol and water (e.g., 20:80 v/v) until the filtrate runs clear.[5]
-
Dry the purified product in a vacuum oven at 60°C until a constant weight is achieved.[4] A final purity of over 99.5% can be achieved with this method.
-
Method 2: Column Chromatography
Objective: To separate this compound from unreacted phenol and other synthesis by-products using chromatographic techniques.
Materials:
-
Crude this compound product
-
Silica Gel or Polyamide resin
-
Appropriate solvents for the mobile phase (e.g., gradients of Chloroform:Methanol or Toluene:Ethyl Acetate:Formic Acid).[10]
-
Chromatography column and fraction collector.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the initial mobile phase solvent.
-
Column Packing: Prepare a chromatography column with the chosen stationary phase (e.g., silica gel).
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin eluting the sample through the column using a solvent gradient. Start with a less polar solvent system and gradually increase the polarity. Phenolic compounds can be effectively separated using solvent systems like Chloroform:Methanol or Toluene:Ethyl Acetate:Formic Acid.[10]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid product.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the enhanced recrystallization method.
| Parameter | Value | Source(s) |
| Initial Phenol Content in Crude Product | 15% - 30% by weight | [2][3] |
| Final Purity (HPLC) | > 99.5% | |
| Final Phenol Content (Example) | < 0.6% by weight | [4] |
| Yield (Example) | 91.3% | |
| Methanol for Dissolution (Example) | 1.2 L per 1 kg of product | |
| Water for Precipitation (Example) | 0.8 L per 1 L of methanol solution |
Visualizations
Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US4992598A - Purification of 1, 1, 1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 3. EP0441648A1 - Purification of 1,1,1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 4. US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 5. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. researchgate.net [researchgate.net]
Calibration curve issues in quantitative Trisphenol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues during the quantitative analysis of Trisphenols.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Trisphenol analysis is non-linear. Is this acceptable?
A1: While a linear calibration curve is often preferred for its simplicity, a non-linear curve can be acceptable if it is reproducible and the chosen regression model accurately describes the relationship. It is crucial to validate the non-linear model to ensure accurate quantification. For regulatory submissions, it is advisable to consult specific guidelines regarding the use of non-linear calibration curves.
Q2: What are the common causes of a non-linear calibration curve in this compound analysis?
A2: Non-linearity in the calibration curve for Trisphenols can stem from several factors, including:
-
Matrix effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to a non-proportional response.[1][2]
-
Detector saturation: At high concentrations, the detector response may no longer increase proportionally with the analyte concentration.
-
Analyte adsorption: At low concentrations, the analyte may adsorb to surfaces in the LC system, leading to a loss of signal and deviation from linearity.
-
Contamination: Background levels of Trisphenols, particularly Bisphenol A (BPA), in solvents, reagents, or labware can interfere with the low-end of the calibration curve.[1][3]
-
Inappropriate internal standard: An internal standard that does not behave similarly to the analyte will not adequately compensate for variations.
Q3: How can I investigate the cause of my non-linear calibration curve?
A3: A systematic approach is recommended. First, evaluate the nature of the non-linearity. If the curve flattens at high concentrations, suspect detector saturation. If there is a deviation at the lower end, consider analyte adsorption or background contamination. If the non-linearity is inconsistent across the range, matrix effects are a likely culprit. The troubleshooting guides below provide detailed steps for investigating these issues.
Q4: What is the role of an internal standard in this compound analysis?
A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, added at a constant concentration to all samples, standards, and blanks. It is crucial for improving the accuracy and precision of the analysis by compensating for variations in sample preparation, injection volume, and instrument response. For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of the target this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects.
Troubleshooting Guides
Issue 1: Poor Linearity (Low R² value) or Inconsistent Response
This is a common issue where the calibration curve does not meet the typical acceptance criteria for the correlation coefficient (e.g., R² > 0.99).
Potential Cause: Matrix Effects
Matrix effects are a primary cause of poor linearity in LC-MS/MS analysis of Trisphenols, especially in complex biological matrices like plasma or urine.[1][2] Endogenous components can co-elute with the analytes and interfere with their ionization, causing either suppression or enhancement of the signal.[1][2]
Troubleshooting Protocol:
-
Evaluate Matrix Effects:
-
Prepare two sets of standards: one in a clean solvent (e.g., methanol) and another in a blank matrix extract (matrix-matched standards).
-
Compare the slopes of the two calibration curves. A significant difference indicates the presence of matrix effects.
-
-
Improve Sample Preparation:
-
Solid Phase Extraction (SPE): Employ a robust SPE method to remove interfering matrix components. For Trisphenols, reversed-phase SPE cartridges are commonly used. Phospholipids are a major source of matrix effects in biological samples; consider using SPE sorbents specifically designed for phospholipid removal.[3]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up samples.
-
-
Optimize Chromatographic Separation:
-
Modify the LC gradient to better separate the this compound analytes from co-eluting matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during sample preparation and analysis.
-
Issue 2: Curve Bending at High Concentrations
This is observed as a flattening of the calibration curve at the higher concentration points.
Potential Cause: Detector Saturation
The mass spectrometer detector has a limited linear dynamic range. At high analyte concentrations, the detector can become saturated, leading to a non-proportional response.
Troubleshooting Protocol:
-
Narrow the Calibration Range:
-
Exclude the high concentration points that are in the non-linear region of the curve.
-
If samples are expected to have high concentrations, they should be diluted to fall within the linear range of the assay.
-
-
Optimize MS Detector Settings:
-
If possible, adjust detector parameters (e.g., detector voltage) to extend the linear dynamic range. However, this should be done with caution as it may affect sensitivity.
-
-
Reduce Injection Volume:
-
Injecting a smaller volume of the sample can help to avoid overloading the detector.
-
Issue 3: Deviation from Linearity at Low Concentrations
This can manifest as a "tailing" or a higher-than-expected response at the lower end of the calibration curve.
Potential Cause: Background Contamination
Bisphenol A (BPA) is a ubiquitous environmental contaminant and is often present in laboratory solvents, water, plasticware, and even within the LC-MS system itself.[1][3] This background contamination can lead to a significant response in blank samples and the low concentration standards, causing a positive y-intercept and poor linearity at the low end.
Troubleshooting Protocol:
-
Identify the Source of Contamination:
-
Analyze a "no-injection" run (a run without injecting any sample) to check for system contamination.
-
Inject pure solvent to check for contamination in the solvent and autosampler.
-
Prepare a procedural blank (a blank matrix taken through the entire sample preparation process) to assess contamination from reagents and labware.
-
-
Mitigate Contamination:
-
Use high-purity, LC-MS grade solvents.
-
Avoid the use of plastic labware; use glass or polypropylene vials and pipette tips.
-
Thoroughly clean all glassware.
-
If contamination is suspected from the mobile phase, prepare fresh mobile phase using new bottles of solvent.
-
-
Optimize Chromatographic Conditions:
Quantitative Data Summary
The following tables provide typical performance data for the quantitative analysis of Trisphenols. These values should be used as a general guide, as the optimal parameters will be method and instrument-dependent.
Table 1: Typical Linearity and Range for this compound Analysis by LC-MS/MS
| Analyte | Matrix | Typical Linear Range | Correlation Coefficient (R²) |
| Bisphenol A (BPA) | Human Urine | 1 - 100 ng/mL | > 0.99 |
| Bisphenol A (BPA) | Water | 0.1 - 10 µg/mL | > 0.998 |
| Bisphenol F (BPF) | Milk | 0.1 - 100 µg/L | > 0.999 |
| Bisphenol S (BPS) | Store Receipts | 25 - 1000 µg/mL | Not specified |
Table 2: Summary of Troubleshooting Strategies for Calibration Curve Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Linearity (Low R²) | Matrix Effects | Improve sample cleanup (SPE), optimize chromatography, use SIL-IS. |
| Standard Preparation Error | Prepare fresh standards using calibrated equipment. | |
| Curve Bending at High Concentrations | Detector Saturation | Narrow the calibration range, dilute high-concentration samples. |
| Deviation at Low Concentrations | Background Contamination | Identify and eliminate sources of contamination, use glass labware. |
| Analyte Adsorption | Use inert sample vials, check for active sites in the LC system. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
-
Prepare Analyte and Internal Standard Stock Solutions:
-
Prepare individual stock solutions of the target this compound(s) and the corresponding SIL-IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
-
Prepare Calibration Standards in Solvent:
-
Create a series of calibration standards by serially diluting the this compound stock solution with the initial mobile phase composition to achieve the desired concentration range.
-
Spike a constant concentration of the SIL-IS into each standard.
-
-
Prepare Matrix-Matched Calibration Standards:
-
Obtain a blank matrix (e.g., human plasma, urine) that is free of the target analytes.
-
Process the blank matrix using your established sample preparation method (e.g., SPE).
-
Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
-
Use this reconstituted blank matrix extract to prepare a second set of calibration standards with the same concentrations as the solvent-based standards.
-
Spike the same constant concentration of the SIL-IS into each matrix-matched standard.
-
-
Analysis and Data Evaluation:
-
Analyze both sets of calibration standards using your LC-MS/MS method.
-
Construct two calibration curves by plotting the peak area ratio (analyte/IS) against the concentration for each set.
-
Calculate the slope for each calibration curve.
-
The matrix effect (%) can be calculated as: ((Slope_matrix-matched / Slope_solvent) - 1) * 100. A value close to zero indicates minimal matrix effects. A positive value indicates ion enhancement, and a negative value indicates ion suppression.
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Workflow for evaluating matrix effects.
References
Preventing degradation of Trisphenol samples during storage
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Trisphenol samples during storage and handling.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected concentrations in my this compound samples. Could this be due to degradation?
A1: Yes, observing lower than expected concentrations is a common indicator of sample degradation.[1] Trisphenols, like other phenolic compounds, are susceptible to degradation under various environmental conditions.[1] The primary factors that can contribute to this degradation include elevated temperatures, exposure to light, extreme pH levels, and the presence of oxidizing agents.[1][2] It is critical to control these variables throughout your sample collection, preparation, and storage workflow to ensure accurate and reproducible results.[1]
Q2: What are the primary degradation pathways for this compound compounds?
A2: The degradation of this compound compounds typically occurs through the oxidation of their phenolic hydroxyl groups and potential cleavage of the molecular structure.[1] Common degradation reactions can include the hydroxylation of the aromatic rings.[1] Furthermore, exposure to UV light can induce photodegradation, leading to the formation of various transformation products that may interfere with your analysis.[1][3]
Q3: What are the ideal storage conditions for solid and liquid this compound samples?
A3: To ensure the long-term stability of this compound samples, they must be stored under controlled conditions. For solutions, short-term storage (up to 4 weeks) in a refrigerator at 4°C is suitable.[3] For long-term storage, freezing samples at -20°C or lower is recommended.[1][3] Solid (powder) forms should be stored in a cool (2-8°C), dry, and dark place in tightly sealed containers to minimize moisture absorption and oxidation.[4][5] Always use amber glass vials or other light-blocking containers for both liquid and solid samples.[1] It is also crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1]
Q4: How does pH affect the stability of this compound samples?
A4: The pH of the sample matrix is a critical factor. This compound compounds are particularly prone to oxidative degradation in alkaline conditions (pH > 8).[1] Conversely, highly acidic conditions may also promote degradation.[1] For optimal stability, it is recommended to adjust the sample pH to a neutral or slightly acidic range (pH 6-7) as soon as possible after collection, using a suitable buffer like a phosphate buffer.[1]
Q5: My samples are often handled on an open bench. Should I be concerned about light exposure?
A5: Yes, you should be very concerned. Phenolic compounds are susceptible to photodegradation, especially when exposed to UV light or direct sunlight.[1][2][3] This can lead to the breakdown of the parent compound and the formation of interfering byproducts.[1] To mitigate this, always handle samples in a dimly lit area and store them in amber-colored glassware or tubes specifically designed to block light.[1][4] If light-blocking containers are unavailable, wrapping standard vials in aluminum foil is a viable alternative.[4]
Q6: Can my choice of solvent impact the stability of this compound standard solutions?
A6: Absolutely. While common solvents like methanol and acetonitrile are generally acceptable, their purity is critical.[1] Impurities within the solvent can initiate or accelerate degradation. Furthermore, ensure that the chosen solvent is compatible with any pH adjustments or stabilizing additives you use.[1] Always use high-purity or HPLC-grade solvents when preparing standard solutions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples
| Sample Type | Storage Duration | Temperature | Container Type | Key Considerations |
| Solution | Short-Term (24-48 hours) | 4°C (Refrigerated) | Amber Glass Vials | Ideal for temporary storage during sample preparation.[1] |
| Solution | Long-Term (>48 hours) | -20°C to -80°C (Frozen) | Amber Glass Vials | Avoid repeated freeze-thaw cycles.[1][3] |
| Solid (Powder) | Long-Term | 2-8°C (Refrigerated) | Tightly Sealed, Opaque Containers | Store in a dry environment or desiccator to prevent moisture absorption.[4][5] |
Table 2: Troubleshooting Guide for Low Analyte Recovery
| Observed Issue | Potential Cause | Recommended Solution |
| Low concentration in freshly prepared samples | Degradation during preparation | Minimize exposure to heat and light.[1] Work quickly and cool samples immediately after any heating steps.[1] Adjust pH to 6-7.[1] |
| Concentration decreases over time in storage | Improper storage conditions | Verify storage temperature is appropriate (see Table 1). Ensure samples are protected from light.[1][3] Check container seals for tightness.[6] |
| Inconsistent results between aliquots | Repeated freeze-thaw cycles | Prepare single-use aliquots before freezing to avoid the need to thaw the entire sample multiple times.[1] |
| Presence of unexpected peaks in analysis | Formation of degradation products | Review handling procedures for light, heat, and pH exposure.[1] Consider performing a forced degradation study to identify potential byproducts.[7] |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Sample Preservation
This protocol outlines the key steps for preserving aqueous samples containing Trisphenols immediately after collection to minimize degradation.
-
Collection: Collect the aqueous sample in a pre-cleaned amber glass bottle.[1]
-
pH Adjustment: Immediately measure the pH of the sample. If it is not within the 6-7 range, adjust it using a suitable buffer (e.g., phosphate buffer).[1]
-
Filtration (if necessary): If the sample contains suspended particulates, filter it through a 0.45 µm glass fiber filter.
-
Add Antioxidant (Optional but Recommended): To prevent oxidative degradation, consider adding an antioxidant such as ascorbic acid to a final concentration of 100 mg/L.[1] Note: Always test a subset of samples to ensure the antioxidant does not interfere with your analytical method.[1]
-
Storage: Immediately store the preserved sample according to the guidelines in Table 1. For short-term storage (<48 hours), refrigerate at 4°C. For long-term storage, freeze at -20°C or below in single-use aliquots.[1]
Protocol 2: Stability Test for Standard Solutions
This protocol allows you to assess the stability of your this compound stock and working standard solutions over time.
-
Preparation: Prepare a fresh stock solution of your this compound standard in a suitable high-purity solvent.
-
Initial Analysis: Immediately after preparation (Time 0), analyze the standard solution using your established analytical method (e.g., HPLC, GC-MS) to determine its initial concentration.
-
Storage: Store the standard solution under your typical laboratory conditions (e.g., refrigerated at 4°C in an amber vial).
-
Periodic Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 4 weeks), re-analyze the standard solution.
-
Evaluation: Compare the concentrations measured at each time point to the initial Time 0 concentration. A significant decrease in concentration indicates that the standard is degrading under the tested storage conditions.
Visualizations
Caption: Recommended workflow for this compound sample handling and storage.
Caption: Key environmental factors leading to this compound sample degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to store Tris - containing reagents properly? - Blog [hbynm.com]
- 5. Storage conditions for Tris hcl solid powder - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. nbinno.com [nbinno.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiestrogenic Effects of Trisphenol and Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiestrogenic properties of Trisphenol, specifically Tris(4-hydroxyphenyl)ethane (THPE), and the established drug Fulvestrant. The following sections present available experimental data, outline methodologies for key assays, and visualize relevant biological pathways to offer a comprehensive resource for evaluating these two compounds.
Mechanism of Action
This compound (THPE) is a trisphenolic compound that has demonstrated antiestrogenic properties.[1] Molecular docking studies suggest that THPE can fit into the antagonist pocket of the human estrogen receptor alpha (ERα), indicating that it likely exerts its effects by competitively blocking the binding of endogenous estrogens. Its primary mechanism appears to be the antagonism of ERα, leading to the downregulation of estrogen-responsive genes.
Fulvestrant is a selective estrogen receptor degrader (SERD) and a pure estrogen receptor antagonist.[2] Its mechanism of action is multifaceted; it competitively binds to ERα with high affinity, inhibits receptor dimerization, and, most notably, induces the degradation of the ERα protein via the proteasome pathway.[3][4] This leads to a profound and sustained inhibition of estrogen signaling.
Comparative Data on Antiestrogenic Effects
Direct comparative in vitro studies on the potency of this compound (THPE) and Fulvestrant are limited in the available literature. However, by compiling data from various sources, we can construct a comparative overview of their effects on cell proliferation, ERα degradation, and the expression of estrogen-responsive genes.
Table 1: Inhibition of Estrogen-Receptor Positive Breast Cancer Cell Proliferation
| Compound | Cell Line | IC50 | Citation(s) |
| This compound (THPE) | MCF-7 / T47D | Data not available in the reviewed literature. | |
| Fulvestrant | MCF-7 | ~0.29 nM |
Note: The absence of publicly available IC50 data for this compound (THPE) in common ER-positive breast cancer cell lines is a significant gap in the direct comparison of the antiproliferative potency of these two compounds.
Table 2: Estrogen Receptor α (ERα) Degradation
| Compound | Cell Line/System | Concentration | ERα Degradation | Citation(s) |
| This compound (THPE) | MCF-7 / T47D | Not specified | Data not available in the reviewed literature. | |
| Fulvestrant | MCF-7 | 100 nM | Significant degradation observed. | [4] |
| Fulvestrant | ER-positive cells | 1 µM | Induces ERα degradation. | [4] |
Note: While Fulvestrant is a well-documented ERα degrader, there is no direct evidence from the reviewed literature to suggest that this compound (THPE) induces ERα degradation. Its mechanism is primarily described as antagonistic.
Table 3: Downregulation of Estrogen-Responsive Genes
| Compound | Gene Target | Cell Line/System | Effect | Citation(s) |
| This compound (THPE) | Estrogen-responsive genes (e.g., Sprr2 family) | Mouse Uterus (in vivo) | Significant downregulation in the presence of E2. | |
| Fulvestrant | pS2 (TFF1) | MCF-7 | Decreased transcription. | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the antiestrogenic effects of compounds like this compound and Fulvestrant.
1. Cell Viability/Proliferation Assay (MTT/SRB Assay)
This assay is used to determine the inhibitory effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate ER-positive breast cancer cells (e.g., MCF-7 or T47D) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or Fulvestrant) and a vehicle control. Incubate for a period of 3-5 days.
-
MTT/SRB Staining:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
2. Western Blot for ERα Degradation
This technique is used to visualize and quantify the amount of a specific protein, in this case, ERα.
-
Cell Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
3. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This method is used to measure the amount of a specific mRNA transcript, such as the estrogen-responsive gene pS2 (TFF1).
-
RNA Extraction: Treat cells with the test compound. Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform the quantitative PCR reaction using the cDNA as a template, gene-specific primers for the target gene (e.g., pS2/TFF1) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the reference gene and compared to a control group.
Visualizations of Pathways and Workflows
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor alpha signaling pathway.
Mechanism of Action: this compound vs. Fulvestrant
Caption: Mechanisms of this compound and Fulvestrant.
Experimental Workflow: ERα Degradation Assay
Caption: Western blot workflow for ERα degradation.
References
- 1. Tris(4-hydroxyphenyl)ethane (THPE), a this compound compound, is antiestrogenic and can retard uterine development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogen - Wikipedia [en.wikipedia.org]
- 3. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Trisphenol Quantification
This guide offers a detailed comparison of analytical methodologies for the quantification of trisphenols and structurally similar compounds like bisphenols. The selection of a suitable analytical technique is crucial for achieving precise and dependable data in research and development. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), drawing upon established scientific literature. While the term "Trisphenol" refers to compounds with three phenol groups, much of the available literature focuses on the analysis of "Bisphenols" (e.g., Bisphenol A - BPA), which are structurally related. The analytical methods described are largely applicable to both classes of compounds.
Data Presentation: Performance Comparison of Analytical Methods
The table below summarizes the typical performance characteristics of various analytical methods used for the quantification of bisphenols, which can be extrapolated for the analysis of trisphenols. These values are representative and may differ based on the specific instrumentation, column, and experimental conditions used.[1]
| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) |
| HPLC-DAD | BPA & metabolites | 0.5–600 µg/mL | 0.23–4.99 µg/mL | 0.69–15.1 µg/mL | Not Specified | Not Specified |
| GC-MS | Various Bisphenols | Not Specified | 1–50 ng/L (MDL) | 1–50 ng/L (MQL) | 87–133% | <15% |
| LC-MS/MS | Various Bisphenols | 1.0-100.0 µg/L | 0.75-1.0 ng/L | 0.05–4.35 ng/L (MLOQ) | 87.0–106.9% | 1.26–3.67% |
| Molecular Fluorescence Spectroscopy | BPA, BPF, BPS | Varies by compound | Down to ng/mL level | Not specified | Not specified | Not specified |
| HPLC with Fluorescence Detection (FLD) | BPA, BPF, BPS | Varies by compound | Down to ng/mL level | Not specified | Not specified | Not specified |
Note: Data for HPLC-DAD, GC-MS, and LC-MS/MS are based on studies of bisphenols and their analogs[2]. MDL (Method Detection Limit) and MQL (Method Quantitation Limit) are comparable to LOD and LOQ, respectively.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for this compound/bisphenol analysis and a signaling pathway affected by these compounds.
Caption: A generalized experimental workflow for the quantification of trisphenols/bisphenols.
Caption: Simplified diagram of the EGFR/ERK signaling pathway activated by Bisphenol A.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on common practices for the analysis of phenolic compounds and should be optimized for the specific application and matrix.[1]
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like many phenols.[1]
1. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
Reversed-phase C18 column.
2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Formic acid or acetic acid for mobile phase modification.
-
This compound/Bisphenol analytical standards.
3. Sample Preparation (Aqueous Samples):
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Strata-X) with methanol and then with water.[3]
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with a suitable solvent like acetonitrile or methanol.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[4]
-
4. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and increasing the proportion of organic solvent (e.g., acetonitrile). An example mobile phase is 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Detection:
5. Validation Parameters:
-
Linearity: Prepare calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.[8][9]
-
Accuracy: Determined by spike-recovery experiments on blank matrix samples at three different concentration levels. Recoveries are typically expected to be within 80-120%.[10]
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should typically be ≤ 15%.[8]
-
LOD and LOQ: Can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[11][12]
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many phenolic compounds, a derivatization step is required to increase their volatility.
1. Instrumentation:
-
A GC system equipped with an autosampler, split/splitless injector, and a mass spectrometer detector.
-
A capillary column suitable for phenol analysis (e.g., DB-5ms).
2. Reagents and Standards:
-
Dichloromethane or other suitable extraction solvent.
-
Anhydrous sodium sulfate.
-
Derivatizing agent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
This compound/Bisphenol analytical standards.
-
Isotopically labeled internal standard (e.g., o-Cresol-d7) for isotope dilution method.[13]
3. Sample Preparation and Derivatization:
-
Extraction: Perform liquid-liquid extraction or SPE as described for the HPLC method.
-
Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[13]
-
Derivatization: Add the derivatizing agent (e.g., 100 µL of BSTFA) to the concentrated extract. Cap the vial and heat (e.g., at 70°C for 30 minutes) to complete the reaction.[13] Cool to room temperature before analysis.
4. GC-MS Conditions:
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity.[2]
5. Validation Parameters:
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined as described in the HPLC protocol. For GC-MS, the use of an isotopically labeled internal standard can significantly improve accuracy and precision by correcting for variations in sample preparation and instrument response.[13]
Biological Signaling and Activity
Bisphenols are known endocrine disruptors that can mimic the effects of physiologic estrogens by interacting with membrane-bound estrogen receptors, which in turn initiates nongenomic signaling.[14] For instance, Bisphenol A (BPA) has been shown to activate the Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-regulated Kinase (ERK) signaling pathway, promoting cell proliferation and resistance to EGFR pathway inhibitors in cancer cells.[15] Other studies have demonstrated that Bisphenol S (BPS) can disrupt estradiol-induced nongenomic signaling, affecting cell functions like proliferation and prolactin release.[14] Additionally, low concentrations of BPA have been found to activate the TGF-β signaling pathway in human neural stem cells.[16] These interactions highlight the importance of sensitive analytical methods to quantify trisphenols and bisphenols at biologically relevant concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. wjarr.com [wjarr.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. benchchem.com [benchchem.com]
- 14. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bisphenol A activates EGFR and ERK promoting proliferation, tumor spheroid formation and resistance to EGFR pathway inhibition in estrogen receptor-negative inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of ERRα and TGF-β signaling in stemness enhancement induced by 1 µM bisphenol A exposure via human neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hepatotoxicity: Bisphenol A vs. Tristyrylphenol Ethoxylates
A detailed guide for researchers on the liver toxicity profiles of Bisphenol A (BPA) and its industrial substitute, Tristyrylphenol Ethoxylates (TSPEOs).
This guide provides a comprehensive comparison of the hepatotoxic effects of Bisphenol A (BPA), a well-studied endocrine disruptor, and Tristyrylphenol Ethoxylates (TSPEOs), a common industrial replacement. The term "Trisphenol" is not consistently defined in scientific literature; therefore, this analysis focuses on TSPEOs, for which relevant hepatotoxicity data is available for comparison against the extensive body of research on BPA.
The following sections detail the experimental data, methodologies, and mechanistic pathways associated with the liver damage induced by these two compounds.
Data Presentation: Quantitative Comparison of Hepatotoxic Effects
The subsequent tables summarize key quantitative data from in vivo studies, offering a direct comparison of the dose-dependent effects of BPA and TSPEOs on liver function and oxidative stress biomarkers.
Table 1: Effects on Liver Function Biomarkers
| Compound | Species | Dose | Duration | ALT | AST | ALP | Total Bilirubin | Reference |
| Bisphenol A | Rat (Wistar) | 50 mg/kg/day | 4 weeks | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [1] |
| Rat (Sprague Dawley) | 270 mg/kg/day | 30 days | Significantly Increased | Significantly Increased | - | - | [2] | |
| Rat | 10 mg/kg/day | 60 days | Increased | Increased | Increased | - | [3] | |
| Tristyrylphenol Ethoxylates (AE #604) | Mouse (Male) | 300 mg/kg/day | 28 days | No Significant Change | No Significant Change | No Significant Change | - | [4] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase. "-" indicates data not reported.
Table 2: Effects on Oxidative Stress Biomarkers in the Liver
| Compound | Species | Dose | Duration | MDA | SOD | GSH/GPx | CAT | Reference |
| Bisphenol A | Rat (Sprague Dawley) | 270 mg/kg/day | 30 days | Increased | Decreased | Decreased (GSH) | - | [2] |
| Rat (Wistar) | 50 mg/kg/day | 4 weeks | Increased (TBARS) | Decreased | Decreased (GSH, GPx, GST, GR) | Decreased | [1] | |
| Tristyrylphenol Ethoxylates (AE #602) | Mouse (Male) | 300 mg/kg/day | 28 days | Decreased | No Significant Change | Increased (GPx, GSH) | No Significant Change | [4] |
MDA: Malondialdehyde; TBARS: Thiobarbituric Acid Reactive Substances; SOD: Superoxide Dismutase; GSH: Glutathione; GPx: Glutathione Peroxidase; GST: Glutathione-S-Transferase; GR: Glutathione Reductase; CAT: Catalase. "-" indicates data not reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the cited literature for assessing the hepatotoxicity of BPA and TSPEOs.
In Vivo Hepatotoxicity Assessment in Rodents
-
Animal Models : Studies on BPA have frequently utilized male Wistar or Sprague Dawley rats.[2] The comparative study on TSPEOs used male mice.[4] Animals are typically housed in controlled environments with regulated light/dark cycles and access to standard diet and water.
-
Compound Administration :
-
BPA : Administered orally via gavage, often dissolved in a vehicle like corn oil or polyethylene glycol.[2][3] Doses in the cited studies ranged from 10 mg/kg to 270 mg/kg body weight per day.[2][3]
-
TSPEOs : Administered orally via gavage. Doses in the cited study ranged from 33.3 to 300 mg/kg body weight per day.[4]
-
-
Duration of Exposure : Subacute and subchronic studies are common, with durations ranging from 28 days to 8 weeks.[3][4]
-
Sample Collection : At the end of the treatment period, animals are anesthetized. Blood is collected for serum biochemical analysis. The liver is excised, weighed, and portions are either flash-frozen for molecular analysis or fixed in formalin for histopathology.[2]
-
Serum Biochemical Analysis : Liver function is assessed by measuring the serum levels of enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) using standard assay kits.
-
Oxidative Stress Analysis : Liver homogenates are used to measure:
-
Histopathological Examination : Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Microscopic examination is performed to identify cellular damage, such as necrosis, inflammation, and steatosis (fatty changes).[4]
Mandatory Visualization: Diagrams of Workflows and Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for hepatotoxicity studies and the signaling pathways implicated in BPA- and TSPEO-induced liver damage.
Caption: Experimental workflow for in vivo hepatotoxicity assessment.
Signaling Pathways in Hepatotoxicity
BPA has been shown to induce liver injury through a complex interplay of oxidative stress, inflammation, and apoptosis.[1][2] The mechanisms involve the generation of reactive oxygen species (ROS), which deplete endogenous antioxidants and damage cellular macromolecules. This can trigger apoptotic pathways and activate inflammatory responses, leading to cell death and tissue damage.[2][3] Some studies also implicate the SIRT1/PGC-1α pathway in BPA-induced hepatotoxicity.[1]
Caption: Signaling pathways of BPA-induced hepatotoxicity.
The hepatotoxicity of TSPEOs appears to be linked to oxidative stress, although the mechanism differs from that of BPA in the single available study.[4] Exposure to TSPEOs led to hepatocellular necrosis at high doses, but paradoxically was associated with a decrease in the lipid peroxidation marker MDA and an increase in the antioxidant GPx. This suggests a potential adaptive or compensatory response in the liver that is ultimately overwhelmed, leading to injury.[4]
Caption: Proposed mechanism of TSPEO-induced hepatotoxicity.
Conclusion
The available data indicates that both Bisphenol A and Tristyrylphenol Ethoxylates can induce hepatotoxicity, but they appear to do so through different mechanisms and with varying potencies.
-
Bisphenol A is a well-documented hepatotoxin that causes clear dose-dependent increases in liver enzymes (ALT, AST) and induces a state of oxidative stress characterized by increased lipid peroxidation and depletion of key antioxidant enzymes.[2] The mechanisms are multifaceted, involving direct oxidative damage, mitochondrial dysfunction, and induction of apoptosis.[1][2]
-
Tristyrylphenol Ethoxylates , based on limited available data, also cause histopathological liver damage, including necrosis at high doses.[4] However, they did not significantly alter liver enzymes in serum in the cited 28-day study.[4] The oxidative stress profile is also distinct, with an observed increase in antioxidant defenses and a decrease in lipid peroxidation, suggesting a complex compensatory response that may precede overt injury.[4]
For researchers and drug development professionals, these findings underscore the importance of not assuming a safer profile for BPA analogues. While TSPEOs may not produce the same classic biomarker signature of hepatotoxicity as BPA in short-term studies, they still pose a risk of liver damage. Further research is critically needed to elucidate the long-term effects and detailed molecular mechanisms of TSPEO hepatotoxicity to fully assess its safety as a BPA substitute.
References
A Comparative Guide to HPLC and GC-MS Methods for Trisphenol Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Trisphenols and their analogues is critical for safety assessment and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific analytical requirements.
Method Performance: A Comparative Analysis
The choice between HPLC and GC-MS for Trisphenol analysis hinges on several factors, including the desired sensitivity, the complexity of the sample matrix, and sample throughput. While both techniques can achieve excellent linearity and accuracy, GC-MS generally offers lower detection limits for these compounds, albeit with the requirement of a derivatization step.
Table 1: Comparison of Method Validation Parameters for Bisphenol Analogues (as a proxy for Trisphenols)
| Performance Parameter | HPLC with UV/Fluorescence Detection (Typical) | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.998[1] | > 0.9965[2] |
| Accuracy (% Recovery) | 95 - 105% | 87 - 133%[3] |
| Precision (%RSD) | < 5% | < 13% (within-day)[3] |
| Limit of Detection (LOD) | 0.05 - 0.19 ng/mL (for similar phenols by LC-MS/MS)[4] | 1 - 50 ng/L[3] |
| Limit of Quantitation (LOQ) | Typically in the low µg/L range | 0.78 - 9.10 µg/kg[2] |
| Specificity | High; potential for interference from co-eluting impurities without mass spectrometric detection. | Very High; mass spectral data provides definitive identification.[5] |
| Sample Throughput | Moderate to High | Moderate |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Higher (solvent consumption) | Lower (gas consumption) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of Trisphenols by HPLC and GC-MS.
References
- 1. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to In Vivo and In Vitro Assays for Assessing Trisphenol Endocrine Activity
For Researchers, Scientists, and Drug Development Professionals
The assessment of the endocrine-disrupting potential of Trisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, is of paramount importance for human health and environmental safety.[1][2] Evaluating how these compounds interact with the endocrine system requires a suite of sophisticated assays. This guide provides an objective comparison of in vivo and in vitro methodologies, offering insights into their respective strengths, limitations, and applications in the context of Trisphenol research.
Introduction to Endocrine Activity Assays
Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormone system, leading to adverse developmental, reproductive, neurological, and immune effects.[3] Trisphenols, such as the well-studied Bisphenol A (BPA), have been shown to exert endocrine activity, primarily by mimicking or blocking the action of estrogens and androgens.[1][4][5] To characterize these effects, scientists employ a tiered approach that combines both live animal (in vivo) and cell-based or molecular (in vitro) assays.[6][7]
The Organization for Economic Co-operation and Development (OECD) has established a conceptual framework and validated test guidelines to standardize the evaluation of chemicals for endocrine disruption.[8][9][10][11] This framework provides a structured approach, often starting with in vitro screening assays to identify potential hazards, followed by more complex in vivo studies to confirm effects and assess adverse outcomes in a whole organism.[6][9]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for commonly used in vivo and in vitro assays for assessing the estrogenic and androgenic activity of Trisphenols. These values are indicative and can vary based on the specific this compound compound, experimental conditions, and laboratory.
Table 1: Comparison of In Vivo Assays for Estrogenic Activity of Trisphenols
| Assay | Endpoint | Typical Potency of BPA (Relative to 17β-estradiol) | Advantages | Limitations |
| Uterotrophic Assay | Increase in uterine weight in immature or ovariectomized female rodents.[12][13] | 1,000 to 10,000-fold less potent.[1] | - High physiological relevance- Integrates absorption, distribution, metabolism, and excretion (ADME)- Standardized OECD guideline (TG 440).[14] | - High animal usage- Relatively low throughput- Can be influenced by other toxic effects. |
| Pubertal Female Assay | Onset of puberty (vaginal opening) and other endocrine-related endpoints.[15] | Varies depending on endpoint and exposure timing. | - Assesses effects on developmental timing- Multiple endocrine endpoints measured. | - Complex experimental design- High animal usage and cost- Longer duration than uterotrophic assay. |
Table 2: Comparison of In Vitro Assays for Estrogenic and Androgenic Activity of Trisphenols
| Assay | Endpoint | Typical Potency of BPA (EC50/IC50) | Advantages | Limitations |
| Estrogen Receptor (ER) Binding Assay | Competitive binding to the estrogen receptor. | ~1-10 µM | - High throughput- Mechanistic information (direct receptor interaction)- No animal use.[16] | - Does not account for metabolism- Does not distinguish between agonists and antagonists. |
| Androgen Receptor (AR) Binding Assay | Competitive binding to the androgen receptor.[17] | ~10-100 µM | - High throughput- Mechanistic information- Standardized OECD guideline (TG 458).[18] | - Does not account for metabolism- Does not distinguish between agonists and antagonists. |
| ER/AR Reporter Gene Assay | Activation or inhibition of a reporter gene (e.g., luciferase) linked to a hormone response element.[19][20] | ER Agonism: ~0.1-1 µMAR Antagonism: ~1-10 µM | - High throughput and sensitivity- Distinguishes agonists from antagonists- Mechanistic insights into transcriptional activation.[21] | - Lacks metabolic context- Cell-line specific responses- Potential for cytotoxicity to interfere with results. |
| H295R Steroidogenesis Assay | Measures changes in hormone production (e.g., estradiol, testosterone).[22] | Increased E2/T ratio observed with some bisphenols.[23][24] | - Assesses effects on hormone synthesis- Provides a broader view of endocrine disruption- Standardized OECD guideline (TG 456).[24] | - Moderate throughput- Complex data analysis- Indirect measure of receptor interaction. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key protocols for assessing this compound endocrine activity.
In Vivo Uterotrophic Assay (OECD TG 440)
This bioassay is a short-term screening test for estrogens and anti-estrogens.[13][14] It relies on the principle that estrogenic substances cause a significant increase in the weight of the uterus.[12][13]
Methodology:
-
Animal Model: Immature or adult ovariectomized female rats or mice are used to ensure low endogenous estrogen levels.[12][13]
-
Dosing: The test substance (e.g., a this compound) is administered daily for a minimum of three consecutive days via oral gavage or subcutaneous injection.[13] A vehicle control and a positive control (e.g., 17α-ethinylestradiol) are included.[25]
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded daily.[13]
-
Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the uterus is carefully excised and weighed (wet and/or blotted weight).[13]
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.[12]
In Vitro Androgen Receptor (AR) Binding Assay
This assay is used to identify chemicals that can bind to the androgen receptor, potentially acting as androgens or anti-androgens.[18]
Methodology:
-
Receptor Source: Cytosol from the prostate of rats or a recombinant androgen receptor can be used as the source of AR.[16][18]
-
Assay Preparation: Serial dilutions of the test compound are prepared. A radiolabeled androgen (e.g., [3H]-R1881) is used as the ligand.[17][18]
-
Incubation: The test compound, radiolabeled ligand, and receptor preparation are incubated together in a multi-well plate to allow for competitive binding.[17] Incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.[17]
-
Separation: Bound and unbound radioligand are separated. A common method is the use of hydroxyapatite slurry followed by centrifugation.[17]
-
Detection: The amount of bound radioligand is quantified using a liquid scintillation counter.[17]
-
Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).[17]
In Vitro Estrogen Receptor (ER) Reporter Gene Assay
This assay measures the ability of a chemical to induce or inhibit the transcription of a reporter gene under the control of estrogen-responsive elements.[19][26]
Methodology:
-
Cell Line: A suitable cell line (e.g., MCF-7 human breast cancer cells) that endogenously expresses the estrogen receptor is stably transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).[19][26]
-
Cell Culture and Dosing: Cells are plated in multi-well plates and exposed to various concentrations of the test compound. A vehicle control, a positive control (e.g., 17β-estradiol), and for antagonist testing, a co-treatment with an estrogen are included.[21]
-
Incubation: The cells are incubated for a sufficient period (e.g., 22-24 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.[21]
-
Cell Lysis and Detection: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured using a luminometer.[21]
-
Data Analysis: The reporter gene activity is plotted against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the assessment of this compound endocrine activity.
This compound Endocrine Disruption Signaling Pathway
The following diagram illustrates the primary mechanism by which Trisphenols can act as endocrine disruptors, focusing on their interaction with nuclear hormone receptors.
Caption: Mechanism of this compound-mediated endocrine disruption via nuclear receptor signaling.
Comparative Workflow: In Vivo vs. In Vitro Assays
This diagram outlines the general workflow for assessing the endocrine activity of a test compound like a this compound using both in vivo and in vitro approaches.
Caption: Comparative workflow of in vitro and in vivo assays for endocrine activity assessment.
Conclusion
The selection of an appropriate assay for assessing the endocrine activity of Trisphenols depends on the specific research question. In vitro assays are invaluable for high-throughput screening, prioritizing chemicals, and elucidating mechanisms of action at the molecular and cellular level.[6][22] They offer the significant advantages of reduced animal use, lower cost, and faster turnaround times.
However, in vitro systems cannot fully recapitulate the complexity of a whole organism.[22] They often lack the metabolic processes that can activate or detoxify a compound, and they do not provide information on the integrated physiological response. In vivo assays, while more resource-intensive, are essential for confirming adverse effects, establishing dose-response relationships in a living system, and providing data that is more directly relevant to human and wildlife risk assessment.[15]
A comprehensive evaluation of the endocrine-disrupting potential of Trisphenols therefore relies on an integrated approach, using a battery of both in vitro and in vivo tests.[7][27] The data generated from these complementary assays, interpreted within a weight-of-evidence framework, provides the most robust basis for regulatory decision-making and ensuring public health.
References
- 1. Bisphenol A - Wikipedia [en.wikipedia.org]
- 2. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 10. oecd.org [oecd.org]
- 11. norden.org [norden.org]
- 12. mdpi.com [mdpi.com]
- 13. urosphere.com [urosphere.com]
- 14. ovid.com [ovid.com]
- 15. Assessment of in vivo assays for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Study shows endocrine activity of BPA analogs | Food Packaging Forum [foodpackagingforum.org]
- 25. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different catalysts for Trisphenol synthesis
A Comparative Guide to Catalysts for Trisphenol Synthesis
For researchers and professionals in drug development and material science, the synthesis of trisphenols, a critical class of polyhydroxy aromatic compounds, relies heavily on the choice of catalyst.[1] These compounds are valuable as antioxidants, in photoresist materials, and as precursors for larger molecules like calixarenes.[1] This guide provides a comparative analysis of different catalysts employed in the synthesis of trisphenols, supported by available experimental data and protocols to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The efficiency of this compound synthesis is significantly influenced by the catalyst, impacting reaction time, yield, and selectivity. The following table summarizes the performance of various catalysts based on reported experimental data.
| Catalyst Type | Catalyst Example | Reactants | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| Dual Acidic Ionic Liquid | 3-methyl-1-(4-sulfobutyl)-1-H-imidazol-3-ium hydrogen sulfate | Substituted phenols and 2,6-bis(methylol) phenols | Solvent-free, short reaction times | High | Not specified | [1] |
| Solid Acid | 10% 12-phosphotungstic acid on acid-activated palygorskite (for Bisphenol F) | Phenol and formaldehyde | 343 K, 40 min, phenol/formaldehyde mole ratio of 15:1 | 87 | 96 (for p,p'-BPF) | [2][3] |
| Solid Acid | Cs2.5H0.5PW12O40 (for Bisphenol A) | Phenol and acetone | 70 °C, 7 h | 61.73% conversion | 85 | [4] |
| Mineral/Organic Acid | p-Toluene sulfonic acid | 2,6-disubstituted phenol and salicylaldehyde | 42°C to 120°C | Not specified | Not specified | [5] |
| Lewis Acid | ZnCl₂ (for phenol derivatives from furanic derivatives) | 2-methylfuran and ethyl propiolate | 100°C | 54 | 56 | [6] |
| Ion Exchange Resin | Acidic ion-exchange resins | Phenol and 4-hydroxyacetophenone | Not specified | Not specified | Not specified | [7] |
Experimental Workflow and Synthesis Diagram
The general procedure for this compound synthesis involves the condensation reaction between a phenol derivative and an aldehyde or ketone in the presence of a catalyst. The specific conditions and work-up procedures vary depending on the chosen catalyst and reactants.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
Synthesis of Substituted Trisphenols using a Dual Acidic Ionic Liquid[1]
-
Catalyst: 3-methyl-1-(4-sulfobutyl)-1-H-imidazol-3-ium hydrogen sulfate (a dual acidic ionic liquid - DAIL).
-
Reactants: A mixture of a substituted phenol (2 mmol) and 2,6-bis(methylol) phenol (1 mmol).
-
Catalyst Loading: A catalytic amount of the DAIL.
-
Procedure: The reactants and the catalyst are mixed in a reaction vessel. The reaction is carried out under solvent-free conditions with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the product is isolated. The reusability of the ionic liquid catalyst is a key advantage of this method.
Synthesis of Bisphenol F using a Solid Acid Catalyst[2][3]
-
Catalyst: 10% 12-phosphotungstic acid (PTA) supported on acid-activated palygorskite (Pa).
-
Reactants: Phenol and formaldehyde.
-
Reaction Conditions:
-
Phenol/formaldehyde mole ratio: 15:1
-
Temperature: 343 K (70 °C)
-
Catalyst concentration: 0.006 g/g
-
Reaction time: 40 minutes
-
-
Procedure: The reaction is carried out in a suitable reactor under the specified conditions.
-
Results: This method reportedly achieves a high yield of 87% and a selectivity of 96% for the desired p,p'-isomer of Bisphenol F.
Synthesis of Tris-(4-hydroxy-3,5-dimethylphenyl)methane using an Organic Acid Catalyst[5]
-
Catalyst: p-Toluene sulfonic acid or a hydrate thereof.
-
Reactants: 2,6-dimethyl phenol and salicylaldehyde.
-
Reaction Conditions:
-
Temperature: Ranging from approximately 42°C to 120°C, preferably 60°C to 90°C.
-
Pressure: Typically from about 2 mm Hg to 100 mm Hg, preferably 6 mm Hg to 30 mm Hg.
-
The reaction is conducted under distillation conditions.
-
-
Procedure: 2,6-dimethyl phenol and salicylaldehyde are contacted in the presence of the acid catalyst under the specified temperature and pressure conditions, allowing for the removal of water by-product through distillation.
Discussion of Catalyst Types
Dual Acidic Ionic Liquids (DAILs): These catalysts offer several advantages, including high efficiency, non-corrosive nature, and reusability.[1] The solvent-free reaction conditions also contribute to a greener synthesis process.[1]
Solid Acid Catalysts: This category includes materials like ion-exchange resins and heteropolyacids supported on materials like silica or clay.[2][7] They are advantageous due to their ease of separation from the reaction mixture, which simplifies the work-up process and allows for catalyst recycling.[7] The catalytic activity can be tuned by modifying the acid strength and the distribution of Brønsted and Lewis acid sites.[2]
Mineral and Organic Acids: Traditional catalysts such as sulfuric acid and p-toluene sulfonic acid are effective but can be corrosive and difficult to separate from the product mixture, often requiring neutralization steps that generate waste.[5][7]
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) have been shown to be effective in related phenol synthesis, demonstrating high selectivity.[6]
Conclusion
The selection of a catalyst for this compound synthesis is a critical decision that impacts yield, selectivity, and overall process sustainability. While traditional mineral and organic acids are effective, modern catalysts such as dual acidic ionic liquids and solid acids offer significant advantages in terms of reusability, reduced corrosivity, and simplified product purification. The data presented in this guide suggests that for high-efficiency and environmentally friendly synthesis, dual acidic ionic liquids and well-designed solid acid catalysts are promising alternatives. Further research focusing on a direct comparative study of these catalyst systems under identical conditions would be invaluable for the scientific community.
References
- 1. journals.iau.ir [journals.iau.ir]
- 2. Green synthesis of bisphenol F over 12-phosphotungstic acid supported on acid-activated palygorskite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4695408A - Preparation of this compound methanes - Google Patents [patents.google.com]
- 6. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06461A [pubs.rsc.org]
- 7. Analytics for US Patent No. 5969167, Method for making tris(hydroxyphenyl) compounds using ion exchange resins [patentbuddy.com]
Introduction: Clarifying "Trisphenol" and the Focus on Bisphenols
A Comprehensive Guide to the Structural and Functional Comparison of Polyphenolic Isomers: A Focus on Bisphenols
Conversely, the "bisphenol" family of compounds, characterized by two phenol moieties, offers a rich and extensively studied landscape for understanding the relationship between structural isomerism and biological function. Bisphenols are widely used in the manufacturing of plastics and resins and have garnered significant attention due to their endocrine-disrupting properties.[4][5] This guide will therefore focus on the structural and functional comparison of key bisphenol isomers as a prime example of how subtle changes in chemical structure can lead to significant differences in biological activity.
Structural and Functional Comparison of Bisphenol Isomers
The estrogenic activity of bisphenols is primarily mediated through their interaction with estrogen receptors (ERα and ERβ).[4] The potency of this interaction is highly dependent on the specific structural features of each isomer. The following sections provide a detailed comparison of several key bisphenol isomers.
Data Presentation: A Comparative Analysis of Estrogenic Activity and Receptor Binding
The following tables summarize the quantitative data on the estrogenic activity and receptor binding affinity of various bisphenol isomers. The data is presented as half-maximal effective concentration (EC50) for estrogenic activity and half-maximal inhibitory concentration (IC50) for receptor binding. Lower values indicate higher potency.
Table 1: Estrogenic Activity of Bisphenol Isomers (in vitro)
| Isomer | Abbreviation | EC50 (nM) for ERα | Relative Potency to BPA | Source(s) |
| Bisphenol A | BPA | ~317 | 1 | [] |
| Bisphenol AF | BPAF | ~34 | 9.3 | [] |
| Bisphenol B | BPB | ~83 | 3.8 | [] |
| Bisphenol Z | BPZ | ~106 | 3.0 | [] |
| Bisphenol E | BPE | ~317 | 1 | [] |
| Bisphenol F | BPF | >1000 | <0.3 | [] |
| Bisphenol S | BPS | >1000 | <0.3 | [] |
| Bisphenol C | BPC | Agonist for ERα | - | [4] |
Table 2: Estrogen Receptor Binding Affinity of Bisphenol Isomers (in vitro)
| Isomer | Abbreviation | IC50 (nM) for ERα | IC50 (nM) for ERβ | Source(s) |
| 17β-Estradiol | E2 | ~1 | ~1 | [] |
| Bisphenol A | BPA | ~1030 | ~900 | [] |
| Bisphenol AF | BPAF | ~53.4 | ~18.9 | [] |
| Bisphenol B | BPB | - | - | |
| Bisphenol C | BPC | High Affinity | High Affinity | [4] |
| Bisphenol F | BPF | - | - | |
| Bisphenol S | BPS | - | - |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor.
Methodology:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol) is incubated with a preparation of the target receptor (e.g., estrogen receptor α or β).
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The mixture is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptor.
-
The bound and free radioligand are separated.
-
The amount of radioactivity in the bound fraction is measured.
-
The concentration of the test compound that inhibits 50% of the binding of the radioligand is determined as the IC50 value.
Reporter Gene Assay
This assay is used to measure the transcriptional activation of a receptor by a test compound.
Methodology:
-
Cells (e.g., HeLa or MCF-7) are transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
-
The transfected cells are treated with various concentrations of the test compound.
-
If the test compound binds to and activates the estrogen receptor, the receptor-ligand complex will bind to the ERE and drive the expression of the reporter gene.
-
The activity of the reporter gene product (e.g., light emission from luciferase) is measured.
-
The concentration of the test compound that produces 50% of the maximal response is determined as the EC50 value.
Mandatory Visualizations
Signaling Pathway
References
- 1. 1,1,1-Tris(4-hydroxyphenyl)ethane | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(4-hydroxyphenyl)ethane (THPE), a trisphenol compound, is antiestrogenic and can retard uterine development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE - Ataman Kimya [atamanchemicals.com]
- 4. Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol A - Wikipedia [en.wikipedia.org]
Environmental Persistence: A Comparative Analysis of Trisphenol and Bisphenol S
A Guide for Researchers, Scientists, and Drug Development Professionals
The increasing scrutiny of bisphenol A (BPA) has led to the widespread adoption of alternative compounds in various industrial applications. Among these, Trisphenol compounds, such as Triphenyl Phosphate (TPhP), and Bisphenol S (BPS) have emerged as common substitutes. This guide provides an objective comparison of the environmental persistence of a representative this compound compound, Triphenyl Phosphate, and Bisphenol S, supported by experimental data. Understanding the environmental fate of these compounds is crucial for assessing their overall impact and making informed decisions in material selection and development.
Quantitative Comparison of Environmental Persistence
The environmental persistence of a chemical is determined by its resistance to degradation through biotic and abiotic processes, including biodegradation, hydrolysis, and photodegradation. The following tables summarize key quantitative data on the persistence of Triphenyl Phosphate (TPhP) and Bisphenol S (BPS) in various environmental compartments.
Table 1: Biodegradation of Triphenyl Phosphate (TPhP) vs. Bisphenol S (BPS)
| Parameter | Triphenyl Phosphate (TPhP) | Bisphenol S (BPS) | Test Guideline/Method |
| Aerobic Biodegradation | |||
| Ready Biodegradability | 90% degradation after 28 days[1] | Reported to be non-biodegradable[2] | OECD Test Guideline 301C (MITI)[1] |
| River Die-Away Test | 100% degradation after 3 days in river water[1] | No degradation observed in 22-day river die-away tests across 24 microcosms[2] | River Die-Away Method |
| Seawater | Not readily biodegradable[3] | No biodegradation observed[2][3][4] | Sea Die-Away (SDA) Method |
| Soil | Half-life of 37 days in loamy sand[1] | Half-life of 2.8 days in oxic soil[5] | Laboratory Incubation Study |
| Anaerobic Biodegradation | |||
| River Sediment | 31.1% primary degradation after 3 days; 89.7% after 40 days[1] | ~75% degradation over 84 days in pond sediment[2] | Laboratory Incubation Study |
Table 2: Abiotic Degradation of Triphenyl Phosphate (TPhP) vs. Bisphenol S (BPS)
| Degradation Process | Triphenyl Phosphate (TPhP) | Bisphenol S (BPS) | Conditions |
| Hydrolysis | Half-life: 3 days[1] | Not expected to undergo hydrolysis[2] | pH 9 |
| Half-life: 19 days[1] | pH 7 | ||
| Half-life: 28 days[1] | pH 5 | ||
| Photodegradation | Not expected to be susceptible to direct photolysis by sunlight (absorbs light at wavelengths <290 nm)[1] | Photolysis follows first-order kinetics. Half-life of 43.1 minutes under a 40-W lamp. GCSOLAR modeling predicted a half-life of 810.2 minutes in surface water under noon sunlight.[6] | Aqueous solution |
| Atmospheric Degradation | Estimated atmospheric half-life of 12 hours (vapor-phase)[1] | Estimated atmospheric half-life of about 1.1 days (vapor-phase reaction with hydroxyl radicals)[2] | Estimated |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
Biodegradation Assays
OECD Test Guideline 301C: Ready Biodegradability – Modified MITI Test (I)
This method is used to screen for ready biodegradability in an aerobic aqueous medium.
-
Principle: The test substance is incubated in a mineral medium with a mixed population of microorganisms. Biodegradation is determined by measuring the biochemical oxygen demand (BOD) over a 28-day period. The consumption of oxygen is measured using a closed respirometer.
-
Inoculum: Activated sludge from a wastewater treatment plant is typically used.
-
Test Conditions: The test is conducted in the dark at a constant temperature (e.g., 25°C). The test substance is the sole source of organic carbon.
-
Measurement: The amount of oxygen consumed by the microbial population to degrade the test substance is measured and expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
River Die-Away Test
This is a simulation test designed to assess biodegradation in a more environmentally relevant aquatic system.
-
Principle: The test substance is added to a sample of natural river water containing its indigenous microbial population. The disappearance of the test substance over time is monitored.
-
Inoculum: The natural microbial community present in the collected river water.
-
Test Conditions: The test is typically run in the dark at a temperature that reflects the natural environment. The concentration of the test substance is kept low to be environmentally relevant.
-
Measurement: The concentration of the test substance is measured at regular intervals using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
OECD Test Guideline 303A: Simulation Test – Aerobic Sewage Treatment
This test simulates the conditions of a municipal activated sludge treatment plant to determine the removal of a chemical by biodegradation and adsorption.
-
Principle: Two parallel activated sludge units are operated, a test unit receiving the test substance and a control unit without the test substance. The removal of the test substance is determined by analyzing the influent and effluent concentrations.
-
Inoculum: Activated sludge from a wastewater treatment plant.
-
Test Conditions: The units are operated with a continuous flow of synthetic sewage at a controlled temperature and hydraulic retention time.
-
Measurement: The concentration of the test substance and Dissolved Organic Carbon (DOC) in the influent and effluent are measured. The percentage of removal is calculated.
Photodegradation Assays
Determination of Photodegradation Quantum Yield
The quantum yield is a measure of the efficiency of a photochemical process.
-
Principle: The test substance in an aqueous solution is irradiated with light of a specific wavelength or a simulated solar spectrum. The rate of disappearance of the substance is measured. A chemical actinometer with a known quantum yield is used to measure the photon flux of the light source.
-
Light Source: A mercury lamp, xenon lamp, or LEDs can be used to provide light of specific wavelengths or a spectrum simulating sunlight.
-
Measurement: The concentration of the test substance is monitored over time using techniques like HPLC. The photon flux is determined using a chemical actinometer.
-
Calculation: The quantum yield is calculated from the rate of photodegradation and the measured photon flux.
Signaling Pathways and Degradation Mechanisms
The biodegradation of aromatic compounds like bisphenols in the environment is primarily carried out by microorganisms. Bacteria have evolved complex enzymatic pathways to break down these persistent organic pollutants.
Caption: Generalized microbial degradation pathway for bisphenols.
The initial step in the bacterial degradation of bisphenols often involves the hydroxylation of the aromatic rings by monooxygenase enzymes. This is followed by the cleavage of the aromatic ring by dioxygenases, leading to the formation of intermediates that can enter central metabolic pathways like the Tricarboxylic Acid (TCA) cycle.
Experimental Workflow for Persistence Assessment
A systematic approach is necessary to evaluate the environmental persistence of a chemical. The following diagram illustrates a typical workflow for such an assessment.
Caption: Tiered approach for assessing environmental persistence.
This workflow begins with screening for ready biodegradability. If a substance is not readily biodegradable, further simulation tests and abiotic degradation studies are conducted to determine its overall environmental persistence.
Conclusion
Based on the available experimental data, Triphenyl Phosphate (TPhP) and Bisphenol S (BPS) exhibit distinct environmental persistence profiles. TPhP demonstrates a greater potential for biodegradation under both aerobic and anaerobic conditions compared to BPS, which is notably resistant to aerobic biodegradation in water.[1][2] TPhP is also susceptible to hydrolysis, particularly under alkaline conditions, while BPS is structurally resistant to hydrolysis.[1][2] Conversely, BPS is more susceptible to direct photodegradation in aqueous environments than TPhP.[1][6] The faster degradation of BPS in soil compared to TPhP suggests that the environmental compartment is a critical factor in determining the ultimate fate of these compounds.[1][5]
This comparative guide highlights the importance of a multi-faceted approach to evaluating the environmental persistence of chemical compounds. Researchers and professionals in drug development and other industries should consider the complete environmental profile of a substance, including its degradation pathways and persistence in different environmental matrices, when selecting alternatives to existing chemicals.
References
- 1. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol S | C12H10O4S | CID 6626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical degradation of bisphenol S and its tetrahalogenated derivatives in water: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Photochemical degradation of bisphenol S and its tetrahalogenated derivatives in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinity of Trisphenols to Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of trisphenols and related bisphenol compounds to human estrogen receptors alpha (ERα) and beta (ERβ). The information is intended to assist researchers and professionals in the fields of endocrinology, toxicology, and drug development in understanding the endocrine-disrupting potential and receptor selectivity of these compounds. The data presented is compiled from peer-reviewed studies and is supported by detailed experimental protocols and signaling pathway diagrams.
Quantitative Data Summary
The binding affinities of various phenolic compounds to estrogen receptors are crucial for determining their potential as endocrine disruptors. The following table summarizes the 50% inhibitory concentration (IC50) values for selected trisphenol and bisphenol compounds against human ERα and ERβ. A lower IC50 value indicates a higher binding affinity.
| Compound | Estrogen Receptor Subtype | IC50 (µM) |
| Tris(4-hydroxyphenyl)ethane (THPE) | ERα | 10.87 |
| ERβ | 2.43 | |
| Bisphenol A (BPA) | ERα | 1.03 |
| ERβ | 0.90 | |
| Bisphenol AF (BPAF) | ERα | 0.0534 |
| ERβ | 0.0189 |
Data sourced from competitive binding assays.[1]
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive estrogen receptor binding assays. These assays are fundamental in endocrinology and toxicology for screening chemicals that can interact with steroid hormone receptors.
Principle of the Competitive Binding Assay
The assay quantifies the ability of a test compound (a this compound in this case) to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to a specific estrogen receptor (ERα or ERβ). The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is determined as the IC50 value.
Detailed Methodology
-
Receptor Preparation: Human estrogen receptors (ERα or ERβ) are typically expressed in and purified from recombinant systems, such as E. coli or insect cells, to ensure a high concentration and purity of the receptor protein.[1]
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-17β-estradiol) is incubated with the purified estrogen receptor in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., a this compound) are added to the incubation mixture. The test compound competes with the radiolabeled ligand for the binding sites on the estrogen receptor.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled ligand is separated from the free (unbound) radiolabeled ligand. This is commonly achieved using methods like hydroxylapatite (HAP) slurry precipitation or size-exclusion chromatography.[2][3]
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The percentage of bound radiolabeled ligand is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is calculated.
Visualizing Key Pathways and Processes
To better understand the context of this compound-estrogen receptor interactions, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow.
Estrogen Receptor Signaling Pathway
Experimental Workflow for Binding Affinity
Discussion and Conclusion
The presented data indicates that Tris(4-hydroxyphenyl)ethane (THPE) exhibits a notable binding affinity for both ERα and ERβ, with a preference for ERβ. When compared to the well-studied endocrine disruptor Bisphenol A (BPA), THPE shows a lower affinity for ERα but a comparable affinity for ERβ.[1] Another bisphenol analog, Bisphenol AF (BPAF), demonstrates a significantly higher binding affinity for both receptor subtypes compared to both THPE and BPA, highlighting the influence of chemical structure on receptor interaction.[1]
The antagonistic activity of THPE on estrogen receptors has been observed, suggesting it can interfere with the normal physiological functions of estrogens. The methodologies outlined provide a standardized approach for assessing the estrogenic or anti-estrogenic potential of various compounds. The signaling pathway diagram illustrates the mechanism by which these compounds can exert their effects at the cellular level, leading to changes in gene expression and ultimately, a physiological response.
This comparative guide underscores the importance of evaluating the binding affinities of industrial chemicals like trisphenols to understand their potential impact on human health. Further research is warranted to fully characterize the endocrine-disrupting profiles of a broader range of this compound compounds.
References
A Comparative Guide to Purity Assessment of Synthesized Trisphenol Compounds: DSC vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the quality, safety, and efficacy of research materials and pharmaceutical products. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with other common analytical techniques for assessing the purity of synthesized Trisphenol compounds. Supported by experimental protocols and illustrative data, this document serves as a practical resource for selecting the most appropriate analytical strategy.
This compound compounds, a class of molecules characterized by three phenol moieties, are integral in various fields, including polymer science and medicinal chemistry. Their synthesis can often result in process-related impurities that are structurally similar to the target compound, making accurate purity determination essential. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) have traditionally been the standard, DSC offers a powerful, complementary, and often more direct method for determining the absolute purity of crystalline substances.
Principle of Purity Determination by DSC
The foundation of DSC for purity analysis lies in the thermodynamic principle of melting point depression. A pure, crystalline substance melts at a sharp, well-defined temperature. However, the presence of impurities disrupts the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[1] DSC accurately measures the heat flow to a sample as a function of temperature, and this melting behavior is observed as a change in the DSC thermogram. The Van't Hoff equation is then applied to the melting endotherm to quantify the mole fraction of impurities.[1][2]
Performance Comparison: DSC vs. HPLC and GC
The following table summarizes the illustrative performance of DSC compared to HPLC and Gas Chromatography (GC) for determining the purity of a synthesized batch of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a common this compound compound. The data demonstrates a strong correlation between the methods, particularly for compounds with high purity levels.[3][4]
| Analytical Method | Purity of Crude THPE (%) | Purity of Recrystallized THPE (%) | Key Advantages | Limitations |
| DSC | 95.2 | 99.6 | - Absolute method, no need for a reference standard of the impurity.- Rapid analysis time.- Small sample size required. | - Only applicable to crystalline and thermally stable compounds.- Does not identify individual impurities.- Less sensitive to amorphous impurities. |
| HPLC | 95.0 | 99.5 | - High resolution and sensitivity.- Can separate and quantify individual impurities.- Applicable to a wide range of compounds. | - Requires a reference standard for each impurity for accurate quantification.- Method development can be time-consuming.- Solvent and column costs. |
| GC | Not suitable | Not suitable | - Excellent for volatile impurities and residual solvents. | - THPE is non-volatile and requires derivatization, adding complexity. |
Experimental Protocols
Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
A common method for synthesizing THPE involves the acid-catalyzed reaction of 4-hydroxyacetophenone with an excess of phenol.
Materials:
-
4-hydroxyacetophenone
-
Phenol
-
Zinc Chloride (catalyst)
-
Concentrated Hydrochloric Acid
-
Dichloroethane (solvent for washing)
-
Methanol (recrystallization solvent)
-
Activated Carbon
Procedure:
-
Charge a reactor with phenol and zinc chloride and stir until a homogeneous mixture is formed.
-
Slowly add 4-hydroxyacetophenone to the mixture.
-
Heat the reaction mixture to 60°C and maintain for 1 hour.
-
Add concentrated hydrochloric acid and continue stirring for 8 hours.
-
Cool the mixture to 20°C and add dichloroethane to precipitate the crude product.
-
Filter the crude product and dry under vacuum. The purity of the crude product is typically around 95%.
-
For purification, dissolve the crude product in hot methanol.
-
Treat with activated carbon to remove colored impurities.
-
Filter the hot solution and then precipitate the purified product by the slow addition of water.
-
Filter the purified THPE and dry under vacuum. The expected purity is ≥99.5%.
Purity Determination by DSC
This protocol is based on the ASTM E928 standard for purity determination by DSC.[5][6]
Instrumentation:
-
A calibrated Differential Scanning Calorimeter.
-
Hermetically sealable aluminum pans.
-
Microbalance.
Procedure:
-
Accurately weigh 1-3 mg of the synthesized THPE into an aluminum DSC pan.[2][6]
-
Hermetically seal the pan to prevent any loss of volatile impurities or sample sublimation.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Heat the sample at a constant, slow rate, typically between 0.5 and 2 K/min, through its melting range. For THPE, with a melting point of approximately 246-248°C, the temperature program could be from 220°C to 260°C.
-
Record the heat flow as a function of temperature.
-
The purity is calculated from the resulting melting endotherm using the instrument's software, which applies the Van't Hoff equation. The software analyzes the shape of the melting peak to determine the mole percent purity.
Purity Determination by HPLC
Instrumentation:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Prepare a stock solution of a THPE reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized THPE in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
-
Inject the sample and standards into the HPLC system.
-
The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, quantification can be performed against the reference standard calibration curve.
Workflow for Purity Assessment
The logical workflow for assessing the purity of a synthesized this compound compound is illustrated below. This process emphasizes the complementary nature of different analytical techniques.
References
- 1. thermalsupport.com [thermalsupport.com]
- 2. mt.com [mt.com]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
Navigating the Disposal of Trisphenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Trisphenol, a compound that may be used in various research applications, requires careful consideration for its disposal to ensure the safety of laboratory personnel and compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound waste.
Immediate Safety and Handling
Before proceeding with any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound and related phenolic compounds are classified as hazardous.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber or neoprene), safety goggles, and a fully buttoned lab coat.[1] If there is a risk of splashing, an apron should also be worn.[1]
-
Ventilation: All procedures involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of harmful vapors.[1][2]
-
Emergency Equipment: Ensure that an ANSI-approved eyewash station and safety shower are immediately accessible within a 10-second travel time.[1]
This compound Waste Classification and Regulations
This compound waste is considered hazardous. The U.S. Environmental Protection Agency (EPA) has designated specific waste codes for certain chlorinated phenols. Discarded, unused formulations containing tri-, tetra-, or pentachlorophenol are classified under the EPA hazardous waste code F027 .[1][2][3][4][5]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[6]
Step-by-Step Disposal Procedures
In-laboratory treatment or neutralization of this compound waste is not recommended without validated and approved protocols from your institution's safety office. The primary and safest method for disposal is through a licensed hazardous waste management service.
Waste Collection and Storage:
-
Prohibition of Drain Disposal: Under no circumstances should this compound or materials contaminated with it be disposed of down the sink or in regular trash.[2][5] This can lead to environmental contamination and harm aquatic life.
-
Designated Waste Containers: All this compound waste, including pure chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be collected in a designated, leak-proof, and sealable container.[1][2][4]
-
The container must be chemically compatible with this compound.
-
For liquid waste, ensure the container is shatter-proof.
-
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[2][6] The label should also include the approximate concentration and accumulation start date.
-
Segregation: Store the this compound waste container separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA), until it is ready for pickup.[1][2]
Requesting Waste Pickup:
-
Once the waste container is nearly full (typically around 90% capacity), contact your institution's EHS or hazardous waste management office to schedule a pickup.[2]
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound and related phenolic compounds, which inform the necessary disposal precautions.
| Hazard Classification | Description | GHS Precautionary Statement (Disposal) |
| Acute Toxicity (Oral) | Toxic if swallowed. | P501: Dispose of contents/container to an approved waste disposal plant.[7][8] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | P501: Dispose of contents/container to an approved waste disposal plant.[7][8] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | P501: Dispose of contents/container to an approved waste disposal plant.[7][8] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | P501: Dispose of contents/container to an approved waste disposal plant.[7][8] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment.[8] |
| EPA Hazardous Waste Code | F027: Discarded unused formulations containing tri-, tetra-, or pentachlorophenol. | N/A |
Experimental Protocols
As of the latest information, there are no widely established and validated experimental protocols for the in-laboratory chemical neutralization or decomposition of this compound waste that can be safely performed without specialized equipment and expertise. The recommended and regulated procedure is collection and disposal via a certified hazardous waste facility.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process involved.
Caption: this compound Disposal Workflow Diagram.
Caption: this compound Disposal Decision Tree.
References
- 1. wku.edu [wku.edu]
- 2. actenviro.com [actenviro.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. media.clemson.edu [media.clemson.edu]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. scribd.com [scribd.com]
- 8. merckmillipore.com [merckmillipore.com]
Essential Safety and Logistical Information for Handling Trisphenol
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Trisphenol. Adhering to these guidelines is essential for ensuring personal safety and minimizing environmental impact. This document aims to be a preferred resource for laboratory safety and chemical handling by offering comprehensive and actionable information.
Two common forms of this compound are addressed in this guide:
-
This compound PA (CAS: 110726-28-8): α,α,α'-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene
-
This compound (CAS: 35924-04-0): 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol
Quantitative Hazard and Physical Properties
The following tables summarize the available quantitative data for the two forms of this compound. This information is critical for risk assessment and the implementation of appropriate safety measures.
Table 1: Toxicological Data
| Parameter | This compound PA (CAS: 110726-28-8) | This compound (CAS: 35924-04-0) |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg (Rat)[1][2] | Toxic if swallowed (Category 3)[3][4]. No specific LD50 data available. |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (Rat)[1][2] | No specific data available. |
| Acute Inhalation Toxicity (LC50) | No data available. | Harmful if inhaled (Category 4)[3][4]. No specific LC50 data available. |
Table 2: Physical and Chemical Properties
| Property | This compound PA (CAS: 110726-28-8) | This compound (CAS: 35924-04-0) |
| Molecular Formula | C₂₉H₂₈O₃[5][6] | C₂₅H₂₈O₃[3][4] |
| Molecular Weight | 424.53 g/mol [5][6] | 376.49 g/mol [3][4] |
| Appearance | White to almost white powder/crystal[6] | No specific data available. |
| Melting Point | 225°C[6] | No specific data available. |
| Boiling Point | 623.1 °C at 760 mmHg (Predicted)[5] | No specific data available. |
| Solubility | Soluble in Methanol[6] | No specific data available. |
Table 3: Occupational Exposure Limits (General Guidance for Phenolic Compounds)
No specific occupational exposure limits have been established for this compound PA or this compound (CAS 35924-04-0). The following values for Phenol are provided as a reference and should be used for general guidance in risk assessment. It is crucial to maintain exposures to any chemical at the lowest achievable levels.
| Parameter | Value |
| OSHA PEL (Phenol) | TWA 5 ppm (19 mg/m³) [skin][7] |
| NIOSH REL (Phenol) | TWA 5 ppm (19 mg/m³) [skin][7] |
| NIOSH Ceiling (15-min) | 15.6 ppm (60 mg/m³) [skin][7] |
| ACGIH TLV (Phenol) | TWA 5 ppm [skin] |
Experimental Protocol: Safe Handling of this compound
This section provides a detailed, step-by-step methodology for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Ventilation: All work with this compound, including weighing, preparing solutions, and conducting experiments, must be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]
-
Emergency Equipment: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[8][9] All laboratory personnel must be trained on their location and operation.
2. Personal Protective Equipment (PPE):
A comprehensive PPE plan is mandatory for handling this compound. The following table outlines the minimum requirements.
Table 4: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles should be worn at all times when handling this compound. A face shield is required when there is a risk of splashing.[8][9][10] |
| Hands | Chemical-resistant gloves. | Recommended: Butyl rubber or neoprene gloves for extended contact.[8][9] For incidental contact: Double-gloving with nitrile gloves is acceptable, but gloves must be changed immediately upon contamination.[9] Always inspect gloves for signs of degradation before use. |
| Body | Fully-buttoned laboratory coat. | A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[9][10] |
| Respiratory | Use in a certified chemical fume hood. | If there is a potential for aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be required. Consult with your institution's environmental health and safety department. |
3. Handling Procedures:
-
Weighing: Weigh solid this compound in a fume hood. Use a disposable weighing dish to minimize contamination of balances.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solid this compound to the solvent slowly to avoid splashing.
-
Centrifugation: Use sealed centrifuge rotors and tubes. After centrifugation, open the tubes inside a chemical fume hood to avoid exposure to aerosols.
-
General Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Keep containers tightly closed and clearly labeled.
-
Store containers below eye level to minimize the risk of dropping and splashing.[9]
Operational and Disposal Plans
The following diagrams illustrate the standard operating procedures for handling this compound from receipt to disposal, as well as emergency procedures for spills.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All this compound-contaminated materials, including solid waste (e.g., pipette tips, gloves, contaminated labware) and liquid waste (e.g., unused solutions), must be collected separately from other laboratory waste.
-
Waste Containers: Use chemically compatible, leak-proof containers for waste collection. Containers must be kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its CAS number.
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not pour this compound waste down the drain.
By implementing these safety and logistical procedures, laboratories can significantly reduce the risks associated with handling this compound, fostering a safer research environment for all personnel.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 5. Trishydroxyphenylethylisopropylbezene | 110726-28-8 [chemnet.com]
- 6. ALPHA,ALPHA,ALPHA'-TRIS(4-HYDROXYPHENYL)-1-ETHYL-4-ISOPROPYLBENZENE | 110726-28-8 [chemicalbook.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 8. fau.edu [fau.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
